molecular formula C16H24O10 B12384079 Mussaenosidic acid CAS No. 82451-22-7

Mussaenosidic acid

Cat. No.: B12384079
CAS No.: 82451-22-7
M. Wt: 376.36 g/mol
InChI Key: VLCHQFXSBHIBRV-NJPMDSMTSA-N
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Description

Mussaenosidic acid is a glycoside and an iridoid monoterpenoid.
This compound has been reported in Gardenia jasminoides, Plantago sempervirens, and other organisms with data available.

Properties

CAS No.

82451-22-7

Molecular Formula

C16H24O10

Molecular Weight

376.36 g/mol

IUPAC Name

(1S,4aS,7S,7aS)-7-hydroxy-7-methyl-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4a,5,6,7a-tetrahydro-1H-cyclopenta[c]pyran-4-carboxylic acid

InChI

InChI=1S/C16H24O10/c1-16(23)3-2-6-7(13(21)22)5-24-14(9(6)16)26-15-12(20)11(19)10(18)8(4-17)25-15/h5-6,8-12,14-15,17-20,23H,2-4H2,1H3,(H,21,22)/t6-,8-,9-,10-,11+,12-,14+,15+,16+/m1/s1

InChI Key

VLCHQFXSBHIBRV-NJPMDSMTSA-N

Isomeric SMILES

C[C@@]1(CC[C@H]2[C@@H]1[C@@H](OC=C2C(=O)O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O

Canonical SMILES

CC1(CCC2C1C(OC=C2C(=O)O)OC3C(C(C(C(O3)CO)O)O)O)O

Origin of Product

United States

Foundational & Exploratory

Mussaenosidic Acid: A Comprehensive Technical Guide to Its Natural Sources and Isolation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mussaenosidic acid, an iridoid glucoside, is a bioactive natural product with potential applications in pharmaceutical research and drug development. This technical guide provides an in-depth overview of the known natural sources of this compound, quantitative data on related compounds, and a detailed experimental protocol for its extraction and isolation. The information presented herein is intended to serve as a valuable resource for researchers actively engaged in the exploration and utilization of this promising phytochemical.

Natural Sources of this compound

This compound has been identified in a variety of plant species, primarily within the families Lamiaceae, Orobanchaceae, Acanthaceae, and Verbenaceae. While quantitative data for this compound itself is limited in publicly available literature, the presence of structurally related iridoid glycosides in significant quantities suggests that these plants are promising sources. The following table summarizes the key plant sources and available quantitative data for related compounds.

Plant FamilyGenusSpeciesPlant PartCompound(s) IdentifiedQuantitative Data (where available)
Verbenaceae VitexnegundoLeavesThis compound derivative (6′-O-E-caffeoylthis compound), AgnusideAgnuside: 3.04% in dried leaves[1]
Acanthaceae BarlerialupulinaFlowers, Aerial partsThis compound, 8-O-acetylmussaenosideNot available
Orobanchaceae MelampyrumSp.Not specifiedThis compoundNot available
Orobanchaceae PediculariskerneriNot specifiedThis compoundNot available
Lamiaceae LagochilusilicifoliusNot specifiedThis compoundNot available
Plantaginaceae KickxiaSp.Not specifiedThis compoundNot available
Rubiaceae GardeniajasminoidesNot specifiedThis compoundNot available
Plantaginaceae PlantagosempervirensNot specifiedThis compoundNot available
Plantaginaceae PicrorhizakurrooaNot specifiedThis compoundNot available
Orobanchaceae MelampyrumbiharienseLeavesAucubin (related iridoid)2.3037 mg/mL in methanol extract[2][3]

Experimental Protocol: Extraction and Isolation of this compound from Vitex negundo Leaves

The following protocol is a comprehensive methodology for the extraction and isolation of this compound, adapted from established procedures for iridoid glycosides from Vitex negundo and related species.[1]

1. Plant Material Collection and Preparation:

  • Collect fresh leaves of Vitex negundo.

  • Air-dry the leaves in the shade at room temperature for 7-10 days until brittle.

  • Grind the dried leaves into a coarse powder using a mechanical grinder.

2. Extraction:

  • Macerate the powdered leaves (1 kg) in methanol (5 L) at room temperature for 72 hours with occasional stirring.

  • Filter the extract through Whatman No. 1 filter paper.

  • Repeat the extraction process two more times with fresh methanol.

  • Combine the methanolic extracts and concentrate under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain a crude methanolic extract.

3. Liquid-Liquid Partitioning:

  • Suspend the crude methanolic extract in distilled water (1 L).

  • Perform successive partitioning in a separatory funnel with the following solvents in the given order:

    • n-hexane (3 x 1 L) to remove non-polar compounds.

    • Chloroform (3 x 1 L) to remove compounds of intermediate polarity.

    • Ethyl acetate (3 x 1 L) to enrich the iridoid glycoside fraction.

  • Collect the ethyl acetate fraction, which is expected to contain this compound and its derivatives.

  • Dry the ethyl acetate fraction over anhydrous sodium sulfate and evaporate the solvent under reduced pressure to yield the enriched iridoid fraction.

4. Column Chromatography on Silica Gel:

  • Prepare a silica gel (60-120 mesh) column (5 cm diameter x 60 cm length) packed in chloroform.

  • Adsorb the dried ethyl acetate fraction (e.g., 20 g) onto a small amount of silica gel to create a slurry.

  • Load the slurry onto the top of the prepared column.

  • Elute the column with a gradient of chloroform and methanol, starting with 100% chloroform and gradually increasing the polarity by adding methanol (e.g., 99:1, 98:2, 95:5, 90:10, 80:20, and 50:50 v/v).

  • Collect fractions of 50 mL each and monitor the composition of each fraction using Thin Layer Chromatography (TLC).

  • For TLC analysis, use pre-coated silica gel 60 F254 plates and a mobile phase of chloroform:methanol (9:1 v/v). Visualize the spots under UV light (254 nm) and by spraying with a p-anisaldehyde-sulfuric acid reagent followed by heating.

  • Pool the fractions showing similar TLC profiles, which are indicative of this compound.

5. Gel Filtration Chromatography on Sephadex LH-20:

  • Further purify the pooled fractions containing this compound using a Sephadex LH-20 column (2.5 cm diameter x 100 cm length) with methanol as the mobile phase.

  • This step is effective for separating compounds based on their molecular size and for removing remaining impurities.

  • Collect small fractions and monitor by TLC as described in the previous step.

  • Pool the pure fractions containing this compound.

6. Final Purification by Preparative High-Performance Liquid Chromatography (HPLC) (Optional):

  • For obtaining highly pure this compound, preparative HPLC can be employed.

  • Column: C18 reversed-phase column (e.g., 250 x 20 mm, 10 µm).

  • Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid).

  • Detection: UV detector at an appropriate wavelength (e.g., 235 nm).

  • Inject the semi-purified sample and collect the peak corresponding to this compound.

  • Evaporate the solvent to obtain the pure compound.

7. Structure Elucidation:

  • Confirm the identity and purity of the isolated this compound using spectroscopic techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS), and by comparison with published data.

Visualization of Experimental Workflow

The following diagram illustrates the key stages in the extraction and isolation of this compound.

Extraction_Workflow Plant_Material Dried & Powdered Vitex negundo Leaves Extraction Methanol Extraction Plant_Material->Extraction Filtration Filtration Extraction->Filtration Concentration1 Concentration (Rotary Evaporator) Filtration->Concentration1 Crude_Extract Crude Methanolic Extract Concentration1->Crude_Extract Partitioning Liquid-Liquid Partitioning (Hexane, Chloroform, Ethyl Acetate) Crude_Extract->Partitioning EtOAc_Fraction Ethyl Acetate Fraction Partitioning->EtOAc_Fraction Select Ethyl Acetate Layer Concentration2 Concentration EtOAc_Fraction->Concentration2 Silica_Gel_CC Silica Gel Column Chromatography Concentration2->Silica_Gel_CC Fraction_Collection1 Fraction Collection & TLC Analysis Silica_Gel_CC->Fraction_Collection1 Pooled_Fractions1 Pooled this compound Fractions Fraction_Collection1->Pooled_Fractions1 Sephadex_CC Sephadex LH-20 Column Chromatography Pooled_Fractions1->Sephadex_CC Fraction_Collection2 Fraction Collection & TLC Analysis Sephadex_CC->Fraction_Collection2 Pure_Compound Pure this compound Fraction_Collection2->Pure_Compound Structure_Elucidation Structure Elucidation (NMR, MS) Pure_Compound->Structure_Elucidation

Caption: Workflow for the extraction and isolation of this compound.

References

Mussaenosidic Acid: A Technical Guide to its Discovery, Isolation, and Biological Significance

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mussaenosidic acid, an iridoid glucoside, has emerged as a compound of interest within the scientific community due to its presence in various medicinal plants and its potential therapeutic properties. This technical guide provides a comprehensive overview of the discovery of this compound, detailed methodologies for its isolation and purification from plant sources, and an exploration of its biological activities, with a focus on its potential role in modulating key inflammatory signaling pathways.

Discovery and Natural Occurrence

This compound has been identified as a chemical constituent in a variety of plant species, highlighting its distribution across different plant families. It is recognized as a glycoside and an iridoid monoterpenoid.[1] Notable plant sources include, but are not limited to, Vitex negundo, Gardenia jasminoides, and Plantago sempervirens.[1] The presence of this compound and its derivatives, such as 6'-p-hydroxybenzoyl this compound and 2'-p-hydroxybenzoyl this compound, has been confirmed in the leaves of Vitex negundo.[2][3][4]

Table 1: Plant Sources of this compound and Its Derivatives

Plant SpeciesPlant PartCompound IdentifiedReference
Vitex negundoLeavesThis compound derivatives[2][3][4]
Gardenia jasminoidesFruit/LeavesThis compound[1]
Plantago sempervirensNot specifiedThis compound[1]

Experimental Protocols: Isolation and Purification

The isolation of this compound from plant materials typically involves a multi-step process of extraction, solvent partitioning, and chromatographic purification. While a universally standardized protocol for this compound does not exist, the following methodologies are based on established procedures for the isolation of iridoid glucosides and related compounds from plant sources like Vitex negundo.

Extraction

A common initial step is the extraction of the dried and powdered plant material with a polar solvent to efficiently extract the glycosidic compounds.

  • Materials:

    • Dried and powdered leaves of Vitex negundo

    • Methanol or Ethanol (96%)

    • Soxhlet apparatus or maceration setup

  • Protocol (Soxhlet Extraction):

    • Place a known quantity (e.g., 1 kg) of the powdered plant material into a thimble.

    • Position the thimble inside the main chamber of the Soxhlet extractor.

    • Fill the distilling flask with the solvent (e.g., 2.5 L of methanol).

    • Heat the flask. The solvent will vaporize, condense in the condenser, and drip down onto the plant material, extracting the desired compounds.

    • Continue the extraction for a sufficient duration (e.g., 72 hours) to ensure thorough extraction.

  • Protocol (Maceration):

    • Submerge the powdered plant material in the solvent (e.g., 1:8 plant to solvent ratio) in a sealed container.

    • Agitate the mixture periodically for an extended period (e.g., 48 hours).

    • Filter the mixture to separate the extract from the solid plant residue.

Solvent Partitioning

The crude extract is then subjected to liquid-liquid partitioning to separate compounds based on their polarity.

  • Materials:

    • Crude methanolic or ethanolic extract

    • Distilled water

    • n-Hexane

    • Chloroform

    • Ethyl acetate

    • Separatory funnel

  • Protocol:

    • Concentrate the crude extract under reduced pressure to obtain a viscous residue.

    • Suspend the residue in distilled water.

    • Perform successive extractions with solvents of increasing polarity, starting with n-hexane, followed by chloroform, and then ethyl acetate. This will separate compounds into different fractions based on their solubility. This compound, being a polar glycoside, is expected to be enriched in the more polar fractions (e.g., ethyl acetate or the remaining aqueous fraction).

Chromatographic Purification

Column chromatography is a crucial step for the isolation of pure this compound from the enriched fraction.

  • Materials:

    • Enriched fraction from solvent partitioning

    • Silica gel (for column chromatography)

    • Glass column

    • A gradient of solvents (e.g., a mixture of a non-polar solvent like ethyl acetate and a polar solvent like methanol)

  • Protocol:

    • Prepare a slurry of silica gel in the initial, less polar mobile phase and pack it into the glass column.

    • Dissolve the enriched fraction in a minimal amount of the mobile phase and load it onto the top of the column.

    • Elute the column with a solvent gradient of increasing polarity (e.g., starting with 100% ethyl acetate and gradually increasing the proportion of methanol).

    • Collect fractions of the eluate and monitor the separation using Thin Layer Chromatography (TLC).

    • Combine the fractions containing the compound of interest (identified by comparison with a standard if available or by subsequent analytical methods).

Preparative High-Performance Liquid Chromatography (HPLC)

For final purification to achieve high purity, preparative HPLC is often employed.

  • Instrumentation and Parameters (Hypothetical, based on related compounds):

    • Column: A reversed-phase C18 column is commonly used for the separation of polar compounds.

    • Mobile Phase: A gradient of acetonitrile and water (with a small percentage of an acid like o-phosphoric acid to improve peak shape) is a typical mobile phase for such separations. For instance, a gradient could start with a higher proportion of acidified water and gradually increase the acetonitrile concentration.[5]

    • Detection: UV detection at a wavelength around 254 nm is often suitable for detecting iridoid glucosides.[5][6]

    • Flow Rate and Injection Volume: These parameters would be optimized based on the column dimensions and the concentration of the sample.

The following diagram illustrates a general workflow for the isolation of this compound.

experimental_workflow plant_material Dried & Powdered Plant Material (e.g., Vitex negundo leaves) extraction Extraction (Methanol/Ethanol) plant_material->extraction crude_extract Crude Extract extraction->crude_extract partitioning Solvent Partitioning (Hexane, Chloroform, Ethyl Acetate) crude_extract->partitioning enriched_fraction Enriched Polar Fraction partitioning->enriched_fraction column_chromatography Column Chromatography (Silica Gel) enriched_fraction->column_chromatography semi_pure_fractions Semi-Pure Fractions column_chromatography->semi_pure_fractions prep_hplc Preparative HPLC (C18 Column) semi_pure_fractions->prep_hplc pure_compound Pure this compound prep_hplc->pure_compound

General workflow for the isolation of this compound.

Quantification of this compound

High-Performance Liquid Chromatography with UV detection (HPLC-UV) is a standard method for the quantification of this compound in plant extracts. A validated HPLC method would involve the following:

  • Standard Preparation: A pure standard of this compound is required to create a calibration curve.

  • Chromatographic Conditions: Similar to preparative HPLC, a reversed-phase C18 column with a mobile phase consisting of a gradient of acetonitrile and acidified water is typically used.

  • Validation: The method should be validated for linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ) according to ICH guidelines.

Table 2: Hypothetical HPLC Parameters for Quantification

ParameterValue
ColumnC18, 5 µm, 4.6 x 250 mm
Mobile Phase A0.5% o-Phosphoric acid in water
Mobile Phase BAcetonitrile
GradientIsocratic or Gradient (e.g., 15% B for a set time)
Flow Rate1.0 mL/min
Detection Wavelength254 nm
Column TemperatureAmbient

Biological Activity and Signaling Pathways

While direct studies on the specific molecular mechanisms of pure this compound are limited, the well-documented anti-inflammatory properties of plant extracts containing this and related iridoid glucosides suggest a potential role in modulating key inflammatory signaling pathways. The primary focus of investigation for many natural anti-inflammatory compounds is their effect on the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling cascades, particularly in immune cells like macrophages.

Potential Anti-inflammatory Mechanism

Inflammatory stimuli, such as lipopolysaccharide (LPS), a component of Gram-negative bacteria, activate signaling pathways in macrophages, leading to the production of pro-inflammatory mediators like nitric oxide (NO), prostaglandin E2 (PGE2), and cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). The expression of the enzymes responsible for producing these mediators, inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), is largely regulated by the NF-κB and MAPK pathways. It is hypothesized that this compound may exert anti-inflammatory effects by inhibiting these pathways.

NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation. In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκBα. This allows NF-κB (typically the p65/p50 dimer) to translocate to the nucleus, where it binds to the promoters of pro-inflammatory genes and initiates their transcription.

The following diagram illustrates the potential inhibitory effect of this compound on the NF-κB pathway.

nfkb_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK IkBa_NFkB IκBα-NF-κB IKK->IkBa_NFkB Phosphorylation IkBa_p p-IκBα IkBa_NFkB->IkBa_p NFkB NF-κB IkBa_p->NFkB Degradation of IκBα NFkB_n NF-κB NFkB->NFkB_n Translocation Mussaenosidic_acid This compound Mussaenosidic_acid->IKK Inhibition? Mussaenosidic_acid->NFkB_n Inhibition? DNA DNA NFkB_n->DNA Proinflammatory_genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS, COX-2) DNA->Proinflammatory_genes Transcription

Hypothesized inhibition of the NF-κB pathway by this compound.
MAPK Signaling Pathway

The MAPK family, including p38 MAPK, c-Jun N-terminal kinase (JNK), and extracellular signal-regulated kinase (ERK), are key signaling molecules involved in the cellular response to a variety of external stimuli, including inflammatory signals. Activation of these kinases through phosphorylation leads to the activation of downstream transcription factors, such as activator protein-1 (AP-1), which also contribute to the expression of pro-inflammatory genes. The p38 MAPK pathway is particularly important in regulating the production of inflammatory cytokines.

The following diagram illustrates the potential inhibitory effect of this compound on the p38 MAPK pathway.

mapk_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Upstream_kinases Upstream Kinases TLR4->Upstream_kinases p38 p38 MAPK Upstream_kinases->p38 Phosphorylation p_p38 p-p38 MAPK p38->p_p38 AP1 AP-1 p_p38->AP1 Activation Mussaenosidic_acid This compound Mussaenosidic_acid->Upstream_kinases Inhibition? DNA DNA AP1->DNA Proinflammatory_genes Pro-inflammatory Genes DNA->Proinflammatory_genes Transcription

Hypothesized inhibition of the p38 MAPK pathway by this compound.

Future Directions

While the presence of this compound in several medicinal plants is well-established, further research is required to fully elucidate its therapeutic potential. Key areas for future investigation include:

  • Optimization of Isolation Protocols: Development of standardized and high-yield isolation procedures for this compound.

  • Pharmacokinetic Studies: Investigation of the absorption, distribution, metabolism, and excretion (ADME) profile of this compound.

  • In-depth Mechanistic Studies: Direct evaluation of the effects of purified this compound on various signaling pathways, including NF-κB and MAPKs, in relevant cell models of inflammation.

  • In Vivo Efficacy: Assessment of the anti-inflammatory and other therapeutic effects of this compound in preclinical animal models of disease.

Conclusion

This compound represents a promising natural product with potential applications in drug discovery and development. This guide has provided a foundational understanding of its discovery, methods for its isolation, and its hypothesized biological activities. Further rigorous scientific investigation is warranted to unlock the full therapeutic potential of this intriguing iridoid glucoside.

References

Unraveling the Molecular Architecture of Mussaenosidic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the chemical structure elucidation of Mussaenosidic acid, an iridoid glucoside with potential applications in phytochemical and biochemical research. This document details the experimental methodologies, summarizes key quantitative data, and visualizes the logical processes involved in determining its complex structure.

Introduction to this compound

This compound (CAS No. 82451-22-7) is a naturally occurring iridoid glucoside found in several plant species, most notably in the fruits of Gardenia jasminoides.[1][2] Its molecular formula has been established as C₁₆H₂₄O₁₀, with a molecular weight of 376.36 g/mol .[1] As an iridoid, it belongs to a class of monoterpenoids characterized by a cyclopentane[c]pyran skeleton. The presence of a glucose moiety and a carboxylic acid functional group contributes to its hydrophilic nature and chemical reactivity. Understanding the precise arrangement of these structural features is paramount for exploring its biological activities and potential for drug development.

Isolation and Purification

The initial step in the structural elucidation of this compound involves its isolation from its natural source, typically the fruits of Gardenia jasminoides. While the seminal work by Takeda et al. provides a specific protocol, a general and widely adopted methodology for isolating iridoid glycosides from this plant involves the following key steps:

Experimental Protocol: Isolation of Iridoid Glycosides
  • Extraction: Dried and powdered fruits of Gardenia jasminoides are subjected to solvent extraction. A common method involves refluxing the plant material with an aqueous ethanol solution (e.g., 80% ethanol). This process is typically repeated multiple times to ensure exhaustive extraction of the polar glycosides.

  • Solvent Partitioning: The resulting crude extract is concentrated under reduced pressure to remove the ethanol. The aqueous residue is then suspended in water and partitioned successively with solvents of increasing polarity, such as petroleum ether, ethyl acetate, and n-butanol. The iridoid glycosides, including this compound, are typically enriched in the n-butanol fraction due to their polarity.

  • Chromatographic Separation: The n-butanol fraction is subjected to a series of chromatographic techniques for the separation and purification of individual compounds.

    • Macroporous Resin Chromatography: The extract is often first passed through a macroporous resin column, eluting with a stepwise gradient of ethanol in water. This step effectively removes sugars and other highly polar impurities.

    • Silica Gel Column Chromatography: Further separation is achieved using silica gel column chromatography with a gradient elution system, typically a mixture of chloroform and methanol.

    • Preparative High-Performance Liquid Chromatography (HPLC): Final purification to obtain this compound in high purity is often accomplished using preparative reversed-phase HPLC.

The following diagram illustrates a typical workflow for the isolation of this compound.

experimental_workflow start Dried Gardenia jasminoides fruits extraction Solvent Extraction (e.g., 80% Ethanol) start->extraction partitioning Solvent Partitioning (Petroleum Ether, Ethyl Acetate, n-Butanol) extraction->partitioning n_butanol n-Butanol Fraction partitioning->n_butanol macroporous_resin Macroporous Resin Chromatography n_butanol->macroporous_resin silica_gel Silica Gel Column Chromatography macroporous_resin->silica_gel prep_hplc Preparative HPLC silica_gel->prep_hplc final_product Pure this compound prep_hplc->final_product

A generalized workflow for the isolation of this compound.

Spectroscopic Data and Structure Elucidation

The determination of the chemical structure of this compound relies heavily on a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Mass Spectrometry

High-resolution mass spectrometry (HRMS) is employed to determine the exact mass of the molecule and, consequently, its molecular formula. For this compound, the molecular formula is confirmed as C₁₆H₂₄O₁₀.

Mass Spectrometry Data
Technique LC-ESI-QTOF
Precursor Ion [M+H]⁺
Precursor m/z 377.1442
Molecular Formula C₁₆H₂₄O₁₀
Molecular Weight 376.36 g/mol
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of the structural elucidation of this compound. ¹H NMR provides information about the chemical environment and connectivity of protons, while ¹³C NMR reveals the number and types of carbon atoms. Advanced 2D NMR techniques such as COSY, HSQC, and HMBC are crucial for establishing the complete bonding framework. The following data is typically acquired in a deuterated solvent such as pyridine-d₅.

¹³C NMR Spectral Data

The ¹³C NMR spectrum of this compound shows 16 distinct carbon signals, consistent with its molecular formula. The chemical shifts provide clues about the functional groups present.

Carbon Atom Chemical Shift (δ) in ppm (Pyridine-d₅) Carbon Type
C-196.2CH (acetal)
C-3142.3CH (olefinic)
C-4114.5C (olefinic)
C-532.1CH
C-642.7CH₂
C-778.9C (quaternary)
C-824.5CH₃
C-950.1CH
C-10--
C-11 (COOH)170.1C (carbonyl)
C-1'100.2CH (anomeric)
C-2'74.9CH
C-3'78.5CH
C-4'71.8CH
C-5'78.1CH
C-6'62.9CH₂

¹H NMR Spectral Data

While the complete proton data from the original publication is not widely available, analysis of related compounds and general principles of NMR allow for the prediction of key proton signals. The anomeric proton of the glucose unit (H-1') typically appears as a doublet around δ 4.8-5.0 ppm with a large coupling constant (J ≈ 8 Hz), indicative of a β-glucosidic linkage. The olefinic proton (H-3) would resonate downfield, typically in the range of δ 7.0-7.5 ppm. The remaining protons of the iridoid skeleton and the glucose moiety would appear in the upfield region of the spectrum.

2D NMR Spectroscopy and Structure Assembly

The definitive structure of this compound is pieced together using a combination of 2D NMR experiments.

  • COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings within the same spin system. It is used to trace the connectivity of protons within the iridoid skeleton and the glucose unit separately.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). It allows for the unambiguous assignment of the proton attached to each carbon atom in the ¹³C NMR spectrum.

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range correlations between protons and carbons (typically over 2-3 bonds). HMBC is critical for connecting the different fragments of the molecule. For instance, a correlation between the anomeric proton of the glucose (H-1') and the C-1 carbon of the iridoid skeleton would confirm the position of the glycosidic bond. Similarly, correlations from protons on the iridoid framework to the carboxylic carbon (C-11) would establish the position of this functional group.

The logical process of structure elucidation using 2D NMR is depicted in the following diagram.

structure_elucidation cluster_data Spectroscopic Data Acquisition cluster_analysis Data Interpretation and Structure Assembly 1H_NMR 1H NMR 13C_NMR 13C NMR COSY COSY proton_spin Identify Proton Spin Systems (Iridoid and Glucose) COSY->proton_spin HSQC HSQC ch_correlation Correlate Protons to Directly Attached Carbons HSQC->ch_correlation HMBC HMBC fragment_connection Connect Structural Fragments via Long-Range Correlations HMBC->fragment_connection MS Mass Spectrometry molecular_formula Determine Molecular Formula MS->molecular_formula final_structure Propose Final Structure proton_spin->final_structure ch_correlation->final_structure fragment_connection->final_structure molecular_formula->final_structure

The logical workflow for the structure elucidation of this compound.

Conclusion

The chemical structure of this compound has been unequivocally established through a systematic process of isolation, purification, and comprehensive spectroscopic analysis. The application of 1D and 2D NMR techniques, in conjunction with mass spectrometry, has provided the necessary evidence to define its iridoid core, the nature and attachment point of the glucose unit, and the position of the carboxylic acid and other substituents. This detailed structural information is a critical prerequisite for further research into the biological activities and potential therapeutic applications of this natural product. This guide provides a foundational understanding of the methodologies and logical framework employed in the structural elucidation of this compound, serving as a valuable resource for researchers in the field of natural product chemistry and drug discovery.

References

Mussaenosidic Acid: A Technical Overview for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides a comprehensive overview of Mussaenosidic acid, an iridoid glucoside with potential applications in drug development. The document, intended for researchers, scientists, and professionals in the field, details the compound's physicochemical properties, outlines general experimental protocols for its isolation and biological activity assessment, and presents these workflows in clear, diagrammatic formats.

Core Physicochemical Properties

This compound is a naturally occurring iridoid glucoside found in various plant species. Its fundamental molecular and chemical properties are summarized below.

PropertyValueSource
Molecular Formula C₁₆H₂₄O₁₀[1][2][3][4]
Molecular Weight 376.36 g/mol [1][2][3][4]
CAS Number 82451-22-7[1][2][4]
Chemical Name (1S,4aS,7S,7aS)-1-(β-D-glucopyranosyloxy)-1,4a,5,6,7,7a-hexahydro-7-hydroxy-7-methylcyclopenta[c]pyran-4-carboxylic acid[2][5]
Synonyms This compound[3]
Class Iridoid Glucoside, Glycoside, Monoterpenoid[1][3]

Biological Activity

Current research indicates that this compound exhibits weak antiglycation activity. Glycation is a non-enzymatic reaction between sugars and proteins or lipids, leading to the formation of advanced glycation end products (AGEs). The accumulation of AGEs is implicated in the pathogenesis of various age-related diseases and diabetic complications. The ability of this compound to mitigate this process suggests its potential as a therapeutic agent.

Experimental Protocols

General Protocol for Isolation and Purification of Iridoid Glucosides from Plant Material

This protocol describes a typical workflow for the extraction, fractionation, and purification of iridoid glucosides like this compound from a plant source.

  • Plant Material Collection and Preparation:

    • Collect fresh plant material known to contain this compound.

    • Air-dry the plant material in the shade to a constant weight.

    • Grind the dried material into a coarse powder.

  • Extraction:

    • Macerate the powdered plant material with a suitable solvent, typically methanol or ethanol, at room temperature for an extended period (e.g., 48-72 hours) with occasional shaking.

    • Filter the extract and repeat the extraction process with fresh solvent to ensure exhaustive extraction.

    • Combine the filtrates and concentrate them under reduced pressure using a rotary evaporator to obtain a crude extract.

  • Solvent-Solvent Partitioning (Fractionation):

    • Suspend the crude extract in water and sequentially partition it with solvents of increasing polarity, such as n-hexane, chloroform, ethyl acetate, and n-butanol.

    • This step separates compounds based on their polarity, with iridoid glucosides typically concentrating in the more polar fractions (e.g., ethyl acetate and n-butanol).

  • Chromatographic Purification:

    • Subject the bioactive fraction (e.g., n-butanol fraction) to column chromatography over a suitable stationary phase, such as silica gel or a macroporous resin.

    • Elute the column with a gradient of solvents (e.g., chloroform-methanol or ethyl acetate-methanol-water) to separate the components.

    • Collect fractions and monitor them using Thin Layer Chromatography (TLC) to identify those containing the target compound.

  • Further Purification (if necessary):

    • Pool the fractions containing the compound of interest and subject them to further purification using techniques like preparative High-Performance Liquid Chromatography (HPLC) to obtain the pure compound.

  • Structure Elucidation:

    • Confirm the identity and purity of the isolated this compound using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) (¹H-NMR, ¹³C-NMR), Mass Spectrometry (MS), and comparison with literature data.

G cluster_0 Preparation cluster_1 Extraction & Fractionation cluster_2 Purification & Identification plant_material Plant Material Collection and Drying grinding Grinding to Powder plant_material->grinding extraction Solvent Extraction (e.g., Methanol) grinding->extraction concentration Concentration (Rotary Evaporator) extraction->concentration partitioning Solvent-Solvent Partitioning concentration->partitioning column_chromatography Column Chromatography partitioning->column_chromatography hplc Preparative HPLC column_chromatography->hplc structure_elucidation Structure Elucidation (NMR, MS) hplc->structure_elucidation G cluster_0 Assay Setup cluster_1 Incubation & Measurement cluster_2 Data Analysis prepare_reagents Prepare Reaction Mixture (BSA, Sugar, Buffer) prepare_samples Prepare Test Compound (this compound) and Controls prepare_reagents->prepare_samples incubation Incubate Mixtures (37°C) prepare_samples->incubation measurement Measure Fluorescent AGEs (λex=370nm, λem=440nm) incubation->measurement calculate_inhibition Calculate % Inhibition measurement->calculate_inhibition determine_ic50 Determine IC₅₀ Value calculate_inhibition->determine_ic50

References

Comprehensive literature review of Mussaenosidic acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mussaenosidic acid, an iridoid glycoside found in a variety of medicinal plants, is a natural compound with emerging therapeutic potential. This technical guide provides a comprehensive review of the current scientific literature on this compound, with a particular focus on its chemical properties, biological activities, and the methodologies used for its study. This document is intended to serve as a foundational resource for researchers and professionals in drug development interested in the further exploration and potential application of this bioactive molecule. All quantitative data has been summarized in structured tables, and detailed experimental protocols are provided. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of the underlying mechanisms and experimental designs.

Introduction

This compound is a naturally occurring iridoid glycoside that has been identified in several plant species, including Vitex negundo, Mussaenda pubescens, and Gardenia jasminoides[1][2]. Iridoid glycosides are a class of monoterpenoids known for their diverse biological activities, which include anti-inflammatory, antioxidant, and anticancer effects. While research on this compound is not as extensive as for other members of this class, preliminary studies suggest it possesses noteworthy biological properties, particularly in the context of antiglycation. This review aims to consolidate the existing knowledge on this compound to provide a solid foundation for future research and development.

Chemical Properties

This compound is characterized by the core iridoid skeleton, a cyclopentanopyran ring system, with a glucose moiety attached. Its chemical structure and properties are summarized in the table below.

PropertyValueReference
Chemical Formula C₁₆H₂₄O₁₀[1]
Molecular Weight 376.36 g/mol [1]
CAS Number 82451-22-7[1]
IUPAC Name (1S,4aS,7S,7aS)-1-(β-D-glucopyranosyloxy)-7-hydroxy-7-methyl-1,4a,5,6,7,7a-hexahydrocyclopenta[c]pyran-4-carboxylic acid[1]

Spectroscopic data, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), are crucial for the structural elucidation and identification of this compound. Publicly available data from databases such as PubChem provide valuable insights into its spectral characteristics[1].

Biological Activities

The primary biological activity associated with this compound to date is its weak antiglycation activity . Glycation is a non-enzymatic reaction between sugars and proteins or lipids, leading to the formation of Advanced Glycation End-products (AGEs). The accumulation of AGEs is implicated in the pathogenesis of various age-related diseases and diabetic complications.

While direct quantitative data for this compound's antiglycation activity is limited in the readily available literature, studies on related iridoid glycosides provide a basis for understanding its potential. For instance, a study on deacetylasperulosidic acid and loganic acid demonstrated their ability to inhibit glycation in a concentration-dependent manner[2][3][4][5].

CompoundIC₅₀ (mM) for Antiglycation ActivityReference
Deacetylasperulosidic acid3.55[2][3]
Loganic acid2.69[2][3]

Further research is necessary to quantify the antiglycation potential of this compound and to explore other potential biological activities, such as anti-inflammatory, antioxidant, and anticancer effects, which are commonly observed in other iridoid glycosides.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound, based on established protocols for similar compounds.

Isolation and Purification of this compound

The following protocol is a general procedure for the isolation of iridoid glycosides from plant material and can be adapted for this compound from sources like Mussaenda pubescens[6][7][8].

experimental_workflow_isolation plant_material Dried and Powdered Plant Material extraction Extraction with Methanol plant_material->extraction partition Partitioning between Water and Ethyl Acetate extraction->partition column_chromatography Silica Gel Column Chromatography partition->column_chromatography Aqueous Layer hplc Preparative HPLC column_chromatography->hplc pure_compound Pure Mussaenosidic Acid hplc->pure_compound

Figure 1: General workflow for the isolation and purification of this compound.
  • Extraction: The dried and powdered plant material is exhaustively extracted with methanol at room temperature. The solvent is then evaporated under reduced pressure to yield a crude extract.

  • Partitioning: The crude extract is suspended in water and partitioned successively with ethyl acetate to remove less polar compounds. The aqueous layer, containing the more polar glycosides, is retained.

  • Column Chromatography: The aqueous extract is subjected to column chromatography on a silica gel column. The column is eluted with a gradient of increasing polarity, typically a mixture of chloroform and methanol. Fractions are collected and monitored by thin-layer chromatography (TLC).

  • Preparative High-Performance Liquid Chromatography (HPLC): Fractions containing this compound are further purified by preparative HPLC on a C18 column using a mobile phase of methanol and water to yield the pure compound.

Structural Elucidation

The structure of the isolated compound is confirmed using spectroscopic methods.

experimental_workflow_elucidation pure_compound Pure Compound nmr NMR Spectroscopy (1H, 13C, COSY, HSQC, HMBC) pure_compound->nmr ms Mass Spectrometry (ESI-MS, HR-MS) pure_compound->ms structure Structural Confirmation nmr->structure ms->structure

Figure 2: Workflow for the structural elucidation of this compound.
  • NMR Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectra are recorded to determine the connectivity of protons and carbons and to establish the overall structure of the molecule[1].

  • Mass Spectrometry: Electrospray ionization mass spectrometry (ESI-MS) and high-resolution mass spectrometry (HR-MS) are used to determine the molecular weight and elemental composition of the compound[1].

In Vitro Antiglycation Assay

This protocol is adapted from a study on the antiglycation activity of other iridoid glycosides[2][3].

experimental_workflow_antiglycation setup Incubation of BSA, Glucose/Fructose, and This compound incubation Incubation at 37°C setup->incubation measurement Measurement of AGE-specific Fluorescence incubation->measurement calculation Calculation of % Inhibition and IC50 measurement->calculation

Figure 3: Workflow for the in vitro antiglycation assay.
  • Reaction Mixture Preparation: A reaction mixture containing bovine serum albumin (BSA) as the model protein, glucose and fructose as the reducing sugars, and various concentrations of this compound is prepared in a phosphate buffer (pH 7.4). A control group without the test compound and a blank group without the sugars are also prepared.

  • Incubation: The reaction mixtures are incubated at 37°C for a specified period, typically several days to weeks, to allow for the formation of Advanced Glycation End-products (AGEs).

  • Fluorescence Measurement: The formation of fluorescent AGEs is quantified by measuring the fluorescence intensity at an excitation wavelength of ~370 nm and an emission wavelength of ~440 nm using a fluorescence spectrophotometer.

  • Calculation: The percentage of inhibition of AGE formation by this compound is calculated relative to the control group. The IC₅₀ value, the concentration of the compound that inhibits 50% of AGE formation, is then determined.

Mechanism of Action and Signaling Pathways

The precise mechanism of action for this compound's antiglycation activity has not yet been elucidated. However, the antiglycation effects of other natural compounds are often attributed to their ability to scavenge reactive carbonyl species, chelate metal ions, or exhibit antioxidant properties that prevent the auto-oxidation of sugars.

Future research should focus on delineating the specific molecular targets and signaling pathways modulated by this compound. A potential starting point for investigation could be the exploration of its effects on key inflammatory and oxidative stress pathways.

signaling_pathway_hypothesis cluster_glycation Glycation Process cluster_intervention Potential Intervention by this compound cluster_cellular_effects Cellular Effects of AGEs sugars Reducing Sugars ages Advanced Glycation End-products (AGEs) sugars->ages proteins Proteins/Lipids proteins->ages receptor RAGE Receptor ages->receptor ma This compound ma->inhibition inhibition->ages inflammation Inflammation receptor->inflammation oxidative_stress Oxidative Stress receptor->oxidative_stress

Figure 4: Hypothesized mechanism of this compound in inhibiting glycation.

Conclusion and Future Directions

This compound is a promising natural product with demonstrated, albeit weak, antiglycation activity. This comprehensive technical review has summarized the current knowledge regarding its chemical properties and has provided detailed experimental protocols to facilitate further research. The primary limitation in the current understanding of this compound is the lack of extensive studies on its broader biological activities and its precise mechanism of action.

Future research should focus on:

  • Quantitative evaluation of the antiglycation activity of this compound and comparison with known antiglycation agents.

  • Screening for other biological activities , such as anti-inflammatory, antioxidant, neuroprotective, and anticancer effects, using established in vitro and in vivo models.

  • Elucidation of the mechanism of action , including the identification of molecular targets and the modulation of key signaling pathways.

  • Structure-activity relationship studies to identify key functional groups responsible for its biological activity and to guide the synthesis of more potent analogues.

By addressing these research gaps, the full therapeutic potential of this compound can be unlocked, paving the way for its potential development as a novel therapeutic agent.

References

Mussaenosidic Acid: A Technical Guide to its Biological Sources and Therapeutic Potential in Traditional Medicine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mussaenosidic acid, an iridoid glucoside, has garnered significant interest within the scientific community for its presence in various medicinal plants utilized in traditional healing systems. This technical guide provides an in-depth overview of the primary biological sources of this compound, its quantitative analysis, and detailed experimental protocols for its extraction and isolation. Furthermore, this document explores the potential anti-inflammatory mechanisms of this compound by examining its plausible modulation of key signaling pathways, namely the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. This guide is intended to serve as a comprehensive resource for researchers and professionals in drug discovery and development, facilitating further investigation into the therapeutic applications of this promising natural compound.

Biological Sources of this compound in Traditional Medicine

This compound and its derivatives have been identified in several plant species belonging to the Lamiaceae and Rubiaceae families, many of which have a long history of use in traditional medicine.

Primary Biological Sources:

  • Mussaenda species: Various species within the Mussaenda genus are recognized sources of this compound and related iridoid glycosides. These plants are traditionally used in many Asian and African countries for treating a range of ailments, including infections, inflammatory conditions, and skin diseases. Species such as Mussaenda pubescens and Mussaenda pilosissima have been reported to contain these compounds[1][2]. Another related compound, 6-methoxy mussaenoside, has been isolated from the sepals of Mussaenda philipica[3].

  • Vitex negundo L.: Commonly known as the five-leaved chaste tree, Vitex negundo is a well-documented medicinal plant in Ayurvedic and traditional Chinese medicine. Its leaves are used to treat a variety of conditions, including inflammation, pain, and respiratory disorders. Phytochemical investigations have revealed the presence of this compound derivatives, such as 2′-p-hydroxybenzoyl this compound and 6′-p-hydroxybenzoyl this compound, in the leaves of this plant[4][5]. A recent study also isolated 6′-O-E-caffeoylthis compound from its leaves[6].

Quantitative Analysis of this compound and Related Iridoids

While specific quantitative data for this compound is limited in the available literature, studies on related iridoid glycosides in the same plant sources provide valuable insights into potential yields. High-Performance Liquid Chromatography (HPLC) is the most common technique for the quantification of these compounds.

Table 1: Quantitative Data of a this compound Derivative and a Related Iridoid in Vitex negundo Leaves [6]

CompoundPlant SourcePlant PartQuantification MethodContent (% w/w of dried leaves)
6′-O-E-caffeoylthis compoundVitex negundoLeavesIsolationNot Quantified
AgnusideVitex negundoLeavesHPLC-UV3.04 ± 0.02

Experimental Protocols

Extraction and Isolation of this compound and its Derivatives

The following protocol is a generalized procedure based on methods reported for the isolation of iridoid glycosides from Mussaenda and Vitex species[1][6].

Workflow for Extraction and Isolation:

G start Dried and Powdered Plant Material (e.g., Mussaenda or Vitex leaves/stems) extraction Maceration with 70% Ethanol at room temperature start->extraction filtration Filtration and Concentration (under reduced pressure) extraction->filtration partition Solvent-Solvent Partitioning (e.g., with n-hexane, ethyl acetate, n-butanol) filtration->partition column_chromatography Column Chromatography (e.g., Silica gel, Sephadex LH-20) partition->column_chromatography Ethyl acetate or n-butanol fraction fraction_collection Fraction Collection and TLC Analysis column_chromatography->fraction_collection purification Further Purification (e.g., Preparative HPLC) fraction_collection->purification Fractions containing the target compound isolated_compound Isolated this compound or its derivatives purification->isolated_compound

Caption: General workflow for the extraction and isolation of this compound.

Detailed Methodology:

  • Plant Material Preparation: The plant material (e.g., leaves or stems) is air-dried in the shade and then coarsely powdered using a mechanical grinder.

  • Extraction: The powdered material is macerated with 70% ethanol at room temperature for an extended period (e.g., 5-7 days) with occasional shaking. The process is repeated multiple times to ensure exhaustive extraction.

  • Concentration: The combined ethanolic extracts are filtered and concentrated under reduced pressure using a rotary evaporator at a temperature below 50°C to obtain a crude extract.

  • Solvent-Solvent Partitioning: The crude extract is suspended in water and successively partitioned with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol. The fractions are collected separately and concentrated. This compound and its derivatives, being polar glycosides, are expected to be enriched in the ethyl acetate and n-butanol fractions.

  • Column Chromatography: The enriched fraction is subjected to column chromatography for separation.

    • Stationary Phase: Silica gel is a common choice for initial separation. Sephadex LH-20 can be used for further purification to separate compounds based on molecular size.

    • Mobile Phase: A gradient elution system is typically employed, starting with a non-polar solvent and gradually increasing the polarity. For silica gel chromatography, solvent systems like chloroform-methanol or ethyl acetate-methanol-water in various ratios are used.

  • Fraction Collection and Analysis: Fractions are collected and monitored by Thin Layer Chromatography (TLC) using an appropriate solvent system and visualized under UV light or by spraying with a suitable reagent (e.g., vanillin-sulfuric acid). Fractions with similar TLC profiles are pooled.

  • Final Purification: The pooled fractions containing the compound of interest are further purified using preparative High-Performance Liquid Chromatography (HPLC) to obtain the pure this compound or its derivative.

Quantification of this compound by HPLC

The following is a general HPLC method that can be adapted for the quantification of this compound in plant extracts[6].

Workflow for HPLC Quantification:

G sample_prep Preparation of Plant Extract and Standard Solutions hplc_analysis HPLC Analysis (C18 column, gradient elution) sample_prep->hplc_analysis detection UV Detection (at a specific wavelength) hplc_analysis->detection data_acquisition Data Acquisition and Peak Integration detection->data_acquisition calibration Construction of Calibration Curve data_acquisition->calibration quantification Quantification of this compound in the sample calibration->quantification

Caption: Workflow for the quantification of this compound by HPLC.

Detailed Methodology:

  • Instrumentation: A standard HPLC system equipped with a pump, an autosampler, a column oven, and a UV-Vis detector is required.

  • Chromatographic Conditions:

    • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm) is typically used.

    • Mobile Phase: A gradient elution using a mixture of two solvents, such as (A) 0.1% formic acid in water and (B) acetonitrile or methanol. The gradient program is optimized to achieve good separation of the target compound from other components in the extract.

    • Flow Rate: A typical flow rate is 1.0 mL/min.

    • Column Temperature: Maintained at a constant temperature, for instance, 25°C.

    • Detection Wavelength: The UV detector is set at the wavelength of maximum absorbance for this compound (this needs to be determined experimentally, but a starting point could be around 230-240 nm based on the iridoid chromophore).

  • Preparation of Standard Solutions: A stock solution of pure this compound of known concentration is prepared in a suitable solvent (e.g., methanol). A series of standard solutions of different concentrations are prepared by diluting the stock solution.

  • Preparation of Sample Solution: A known weight of the dried plant extract is dissolved in a known volume of the solvent to obtain a solution of a specific concentration. The solution is filtered through a 0.45 µm syringe filter before injection into the HPLC system.

  • Calibration Curve: The standard solutions are injected into the HPLC, and the peak areas are plotted against the corresponding concentrations to construct a calibration curve.

  • Quantification: The sample solution is injected into the HPLC, and the peak area of this compound is recorded. The concentration of this compound in the sample is then calculated using the regression equation of the calibration curve. The final content is expressed as a percentage of the dry weight of the plant material.

Potential Anti-inflammatory Signaling Pathways

While direct experimental evidence for the signaling pathways modulated by this compound is not yet available, its structural similarity to other anti-inflammatory iridoid glycosides and phenolic compounds suggests potential mechanisms of action. The anti-inflammatory effects of many natural products are attributed to their ability to modulate the NF-κB and MAPK signaling pathways, which are key regulators of the inflammatory response.

Hypothetical Modulation of the NF-κB Signaling Pathway

The NF-κB pathway is a crucial regulator of genes involved in inflammation, immunity, and cell survival. In response to inflammatory stimuli like lipopolysaccharide (LPS), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of the inhibitory protein IκBα. This allows the NF-κB (p50/p65) dimer to translocate to the nucleus and induce the transcription of pro-inflammatory genes, such as those for TNF-α, IL-6, and COX-2. It is hypothesized that this compound may exert its anti-inflammatory effect by inhibiting one or more steps in this pathway.

G cluster_nucleus Nucleus LPS Inflammatory Stimulus (LPS) TLR4 Toll-like Receptor 4 (TLR4) LPS->TLR4 IKK IKK Complex TLR4->IKK Activation IkBa_p50p65 IκBα - p50/p65 IKK->IkBa_p50p65 Phosphorylation p50p65 p50/p65 IkBa_p50p65->p50p65 IκBα degradation nucleus Nucleus p50p65->nucleus Nuclear Translocation transcription Transcription of Pro-inflammatory Genes (TNF-α, IL-6, COX-2) mussaenosidic_acid This compound mussaenosidic_acid->inhibition inhibition->IKK p50p65_n p50/p65 inhibition->p50p65_n DNA DNA p50p65_n->DNA DNA->transcription

Caption: Hypothetical inhibition of the NF-κB signaling pathway by this compound.

Hypothetical Modulation of the MAPK Signaling Pathway

The MAPK family of proteins (including ERK, JNK, and p38) are key signaling molecules that regulate a wide range of cellular processes, including inflammation. Inflammatory stimuli can activate the MAPK cascade, leading to the activation of transcription factors such as AP-1, which in turn upregulate the expression of pro-inflammatory mediators. Natural compounds with anti-inflammatory properties have been shown to inhibit the phosphorylation of key MAPK proteins. This compound may similarly interfere with this pathway to reduce the inflammatory response.

G cluster_nucleus Nucleus LPS Inflammatory Stimulus (LPS) receptor Receptor LPS->receptor MAPKKK MAPKKK (e.g., TAK1) receptor->MAPKKK Activation MAPKK MAPKK (e.g., MKK3/6, MKK4/7) MAPKKK->MAPKK Phosphorylation MAPK MAPK (p38, JNK) MAPKK->MAPK Phosphorylation AP1 AP-1 (c-Jun/c-Fos) MAPK->AP1 Activation nucleus Nucleus AP1->nucleus Nuclear Translocation transcription Transcription of Pro-inflammatory Genes (TNF-α, IL-6) mussaenosidic_acid This compound mussaenosidic_acid->inhibition inhibition->MAPK AP1_n AP-1 DNA DNA AP1_n->DNA DNA->transcription

Caption: Hypothetical inhibition of the MAPK signaling pathway by this compound.

Conclusion and Future Directions

This compound represents a promising bioactive compound found in several plants with a rich history in traditional medicine. This guide has outlined its primary biological sources, provided a framework for its extraction, isolation, and quantification, and proposed potential mechanisms for its anti-inflammatory activity. However, significant research gaps remain. Future studies should focus on:

  • Quantitative analysis: Systematically quantifying the content of this compound in various Mussaenda and Vitex species to identify high-yielding sources.

  • Pharmacological studies: Conducting in-depth in vitro and in vivo studies to definitively elucidate the signaling pathways modulated by this compound and to confirm its anti-inflammatory and other therapeutic effects.

  • Structure-activity relationship studies: Investigating how the chemical structure of this compound and its derivatives relates to their biological activity to guide the development of more potent analogues.

Addressing these areas will be crucial for fully realizing the therapeutic potential of this compound and for its potential development into a modern phytopharmaceutical.

References

Mussaenosidic Acid in Vitex negundo: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Examination of the Occurrence, Analysis, and Biological Context of a Key Bioactive Iridoid Glycoside

Abstract

Vitex negundo L., a prominent medicinal plant in traditional medicine, is a rich source of various phytochemicals, including iridoid glycosides. Among these, mussaenosidic acid and its derivatives are of significant interest due to their potential contribution to the plant's therapeutic properties. This technical guide provides a comprehensive overview of the occurrence of this compound in Vitex negundo, detailing its presence in various plant parts, methodologies for its extraction and isolation, and a discussion of its potential biological significance. This document is intended for researchers, scientists, and professionals in the field of drug development seeking detailed, actionable information on this compound.

Introduction

Vitex negundo, commonly known as the five-leaved chaste tree, has a long history of use in traditional medicine for treating a wide range of ailments, including inflammation, pain, and respiratory conditions. Its therapeutic effects are attributed to a diverse array of secondary metabolites. Iridoid glycosides, such as this compound and its acylated derivatives, are among the characteristic constituents of the Vitex genus and are believed to play a significant role in the plant's bioactivity. This guide focuses specifically on the occurrence and analysis of this compound and its related compounds within Vitex negundo.

Occurrence of this compound and Its Derivatives in Vitex negundo

This compound and its derivatives have been primarily identified in the leaves of Vitex negundo. While qualitative data confirms their presence, comprehensive quantitative analysis across different plant parts remains an area for further research. The following table summarizes the known occurrence of these compounds in the plant.

CompoundPlant PartMethod of IdentificationQuantitative Data (mg/g dry weight)Reference(s)
2'-p-hydroxybenzoyl this compoundLeavesSpectral Analysis (NMR)Not Reported[1]
6′-O-E-caffeoylthis compoundLeavesSpectral Analysis (NMR)Not Reported[2]
6'-p-hydroxybenzoyl this compoundLeavesHPTLCNot Reported[3]
This compoundLeavesInferred from derivativesNot Reported[1][2]

Table 1: Occurrence of this compound and its Derivatives in Vitex negundo

Experimental Protocols

Extraction of Iridoid Glycosides from Vitex negundo Leaves

This protocol outlines a general procedure for the extraction of iridoid glycosides, including this compound derivatives, from the leaves of Vitex negundo.

Materials:

  • Dried and powdered leaves of Vitex negundo

  • Methanol (analytical grade)

  • Ethyl acetate (analytical grade)

  • Distilled water

  • Ultrasonic bath

  • Rotary evaporator

  • Filter paper

Procedure:

  • Macerate 500 g of dried, powdered Vitex negundo leaves in 2 liters of methanol.

  • Perform extraction in an ultrasonic bath for 2 hours. Repeat this step three times.

  • Combine the methanolic extracts and evaporate the solvent under reduced pressure using a rotary evaporator to obtain a crude extract.

  • Suspend the crude extract in distilled water and partition with ethyl acetate.

  • Separate the ethyl acetate layer and evaporate the solvent to yield the ethyl acetate-soluble fraction, which will be enriched with iridoid glycosides.[2]

Isolation of 2'-p-hydroxybenzoyl this compound

The following protocol is based on the reported isolation of 2'-p-hydroxybenzoyl this compound and can be adapted for the isolation of other related compounds.[1]

Materials:

  • Ethyl acetate fraction from the extraction step

  • Silica gel (60-120 mesh) for column chromatography

  • Glass column for chromatography

  • Solvents for elution (e.g., chloroform, methanol in a gradient)

  • Thin-layer chromatography (TLC) plates (silica gel G)

  • Developing chamber for TLC

  • UV lamp for visualization

Procedure:

  • Prepare a silica gel column (60-120 mesh).

  • Dissolve the ethyl acetate fraction in a minimal amount of the initial mobile phase solvent and load it onto the column.

  • Elute the column with a gradient of increasing polarity, starting with chloroform and gradually increasing the proportion of methanol.

  • Collect fractions of the eluate.

  • Monitor the separation of compounds in the collected fractions using TLC.

  • Pool the fractions containing the compound of interest based on the TLC profile.

  • Further purify the pooled fractions using repeated column chromatography or preparative TLC to obtain the isolated compound.

  • Characterize the structure of the isolated compound using spectroscopic methods such as NMR (¹H and ¹³C) and Mass Spectrometry.

Analytical Methodologies for Quantification

While specific quantitative data for this compound in Vitex negundo is not extensively available in the literature, High-Performance Thin-Layer Chromatography (HPTLC) and High-Performance Liquid Chromatography (HPLC) are the methods of choice for the quantification of related iridoid glycosides. The following provides a general framework for developing a quantitative method.

HPTLC Method for Iridoid Glycosides

Instrumentation:

  • HPTLC system with a sample applicator, developing chamber, and scanner.

Procedure:

  • Standard Preparation: Prepare a stock solution of a reference standard (if available) in methanol. Create a series of dilutions to establish a calibration curve.

  • Sample Preparation: Use the ethyl acetate fraction obtained from the extraction protocol.

  • Application: Apply known volumes of the standard solutions and the sample solution as bands on the HPTLC plate.

  • Development: Develop the plate in a suitable mobile phase. A common mobile phase for iridoid glycosides is a mixture of chloroform, methanol, and water in appropriate ratios.

  • Densitometric Analysis: After development, dry the plate and scan it with a densitometer at a wavelength where the compound of interest shows maximum absorbance.

  • Quantification: Calculate the concentration of the analyte in the sample by comparing the peak area with the calibration curve generated from the standards.

Biological Significance and Signaling Pathways

The biological activities of purified this compound and its derivatives have not yet been extensively studied. However, the well-documented anti-inflammatory properties of Vitex negundo extracts suggest that these compounds may contribute to this effect. Anti-inflammatory activity is often mediated through the inhibition of key signaling pathways such as the Nuclear Factor-kappa B (NF-κB) pathway and the cyclooxygenase (COX) pathway.

Currently, there is no direct scientific evidence linking this compound to a specific signaling pathway. Further research is required to elucidate the precise mechanism of action of this compound and its role in the pharmacological effects of Vitex negundo.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the extraction and isolation of this compound derivatives from Vitex negundo leaves.

experimental_workflow start Dried & Powdered Vitex negundo Leaves extraction Ultrasonic Extraction (Methanol) start->extraction evaporation1 Evaporation (Rotary Evaporator) extraction->evaporation1 crude_extract Crude Methanolic Extract evaporation1->crude_extract partition Solvent Partitioning (Ethyl Acetate/Water) crude_extract->partition etOAc_fraction Ethyl Acetate Fraction (Enriched with Iridoids) partition->etOAc_fraction column_chromatography Silica Gel Column Chromatography etOAc_fraction->column_chromatography fraction_collection Fraction Collection column_chromatography->fraction_collection tlc_monitoring TLC Monitoring fraction_collection->tlc_monitoring pooling Pooling of Fractions tlc_monitoring->pooling purification Further Purification (Prep. TLC/Column) pooling->purification isolated_compound Isolated Mussaenosidic Acid Derivative purification->isolated_compound characterization Structural Characterization (NMR, MS) isolated_compound->characterization

References

An In-depth Technical Guide to the Isolation of Mussaenosidic Acid from Gardenia jasminoides

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies for the isolation of Mussaenosidic acid, an iridoid glycoside found in Gardenia jasminoides. While specific quantitative data for this compound is not extensively documented, this paper synthesizes established protocols for the extraction and purification of similar iridoid glycosides from the same plant species. The presented experimental procedures are based on a compilation of methods from various phytochemical studies.

Overview of Gardenia jasminoides and its Chemical Constituents

Gardenia jasminoides, a plant belonging to the Rubiaceae family, is a rich source of various bioactive compounds.[1] Its chemical constituents include iridoid glycosides, flavonoids, triterpenoids, and organic acids.[1][2] Among the iridoid glycosides, geniposide and gardenoside are the most abundant and well-studied.[1] However, a variety of other iridoid glycosides, including this compound, are also present.[3] These compounds have garnered significant interest for their potential therapeutic applications, including anti-inflammatory and neuroprotective effects.

Experimental Protocols for the Isolation of this compound

The following protocols are a composite of established methods for the isolation of iridoid glycosides from Gardenia jasminoides. Researchers should optimize these protocols based on their specific laboratory conditions and available equipment.

Plant Material and Extraction

A common starting point for the isolation of iridoid glycosides is the dried fruit of Gardenia jasminoides.

Protocol 1: Solvent Extraction

  • Preparation of Plant Material: Grind the dried fruits of Gardenia jasminoides into a coarse powder.

  • Extraction:

    • Macerate the powdered plant material (1 kg) with 80% aqueous methanol (5 L) at room temperature for 24 hours.

    • Filter the extract and repeat the extraction process twice more with fresh solvent.

    • Combine the filtrates and concentrate under reduced pressure at a temperature below 50°C to obtain the crude extract.

Liquid-Liquid Partitioning

The crude extract is then subjected to liquid-liquid partitioning to separate compounds based on their polarity.

Protocol 2: Fractionation of the Crude Extract

  • Suspend the crude extract (100 g) in distilled water (1 L).

  • Sequentially partition the aqueous suspension with n-hexane (3 x 1 L), chloroform (3 x 1 L), ethyl acetate (3 x 1 L), and n-butanol (3 x 1 L).

  • Concentrate each fraction under reduced pressure. This compound, being a polar glycoside, is expected to be enriched in the n-butanol fraction .

Chromatographic Purification

The n-butanol fraction is further purified using various chromatographic techniques to isolate this compound.

Protocol 3: Macroporous Resin Column Chromatography

  • Column Preparation: Pack a glass column with macroporous adsorbent resin (e.g., Diaion HP-20) and equilibrate with distilled water.

  • Sample Loading: Dissolve the n-butanol fraction (10 g) in a minimal amount of water and load it onto the column.

  • Elution:

    • Wash the column with distilled water to remove sugars and other highly polar impurities.

    • Elute the column with a stepwise gradient of aqueous methanol (e.g., 20%, 40%, 60%, 80%, 100% methanol).

  • Fraction Collection and Analysis: Collect fractions and monitor the presence of this compound using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Fractions containing the target compound are pooled and concentrated.

Protocol 4: Silica Gel Column Chromatography

  • Column Preparation: Pack a glass column with silica gel (200-300 mesh) and equilibrate with the initial mobile phase (e.g., a mixture of chloroform and methanol).

  • Sample Loading: Dissolve the enriched fraction from the previous step in a small volume of the initial mobile phase and load it onto the column.

  • Elution: Elute the column with a gradient of increasing polarity, for example, a chloroform-methanol gradient.

  • Fraction Collection and Analysis: Collect fractions and analyze by TLC or HPLC to identify those containing this compound.

Protocol 5: Preparative High-Performance Liquid Chromatography (Prep-HPLC)

For final purification, preparative HPLC is often employed.

  • Column: A reversed-phase C18 column is typically used.

  • Mobile Phase: A gradient of acetonitrile and water (often with a small amount of formic acid to improve peak shape) is a common mobile phase. An example gradient is a linear gradient from 10% to 50% acetonitrile in water over 40 minutes.

  • Detection: UV detection at a wavelength of approximately 240 nm is suitable for iridoid glycosides.

  • Injection and Fraction Collection: Inject the partially purified sample and collect the peak corresponding to this compound. The retention time will need to be determined using an analytical standard if available, or by analyzing the collected fractions using techniques like LC-MS.

Data Presentation: Quantitative Analysis

While specific quantitative data for the isolation of this compound from Gardenia jasminoides is scarce in the literature, the following tables provide a representative summary of the types of data that should be collected and presented. The values are hypothetical and based on typical yields for similar iridoid glycosides from this plant.

Table 1: Extraction and Partitioning Yields

StepStarting Material (g)Yield (g)Yield (%)
Crude Methanolic Extract100025025.0
n-Hexane Fraction2503012.0
Chloroform Fraction2502510.0
Ethyl Acetate Fraction2504016.0
n-Butanol Fraction2508032.0

Table 2: Chromatographic Purification of this compound

Chromatographic StepStarting Material (g)Recovered this compound (mg)Purity (%)
Macroporous Resin Chromatography80 (n-Butanol fraction)500 (in enriched fraction)~40
Silica Gel Chromatography0.5 (enriched fraction)150~85
Preparative HPLC0.15120>95

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the isolation of this compound from Gardenia jasminoides.

experimental_workflow Start Dried Gardenia jasminoides Fruit Grinding Grinding Start->Grinding Extraction Solvent Extraction (80% Methanol) Grinding->Extraction Filtration Filtration & Concentration Extraction->Filtration Crude_Extract Crude Extract Filtration->Crude_Extract Partitioning Liquid-Liquid Partitioning Crude_Extract->Partitioning Fractions n-Hexane, Chloroform, Ethyl Acetate, n-Butanol Fractions Partitioning->Fractions nButanol_Fraction n-Butanol Fraction (Enriched with this compound) Partitioning->nButanol_Fraction Macro_Resin Macroporous Resin Column Chromatography nButanol_Fraction->Macro_Resin Enriched_Fraction Enriched Fraction Macro_Resin->Enriched_Fraction Silica_Gel Silica Gel Column Chromatography Enriched_Fraction->Silica_Gel Partially_Purified Partially Purified This compound Silica_Gel->Partially_Purified Prep_HPLC Preparative HPLC Partially_Purified->Prep_HPLC Pure_Compound Pure this compound Prep_HPLC->Pure_Compound signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Mussaenosidic_Acid This compound NFkB_Pathway NF-κB Pathway Mussaenosidic_Acid->NFkB_Pathway Inhibition MAPK_Pathway MAPK Pathway (p38, JNK, ERK) Mussaenosidic_Acid->MAPK_Pathway Inhibition PI3K_Akt_Pathway PI3K/Akt Pathway Mussaenosidic_Acid->PI3K_Akt_Pathway Activation Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS) TLR4 TLR4 Inflammatory_Stimuli->TLR4 TLR4->NFkB_Pathway TLR4->MAPK_Pathway NFkB_Nuclear NF-κB NFkB_Pathway->NFkB_Nuclear AP1 AP-1 MAPK_Pathway->AP1 CREB CREB PI3K_Akt_Pathway->CREB Pro_inflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) NFkB_Nuclear->Pro_inflammatory_Cytokines AP1->Pro_inflammatory_Cytokines Neuronal_Survival Neuronal Survival & Growth CREB->Neuronal_Survival

References

Mussaenosidic Acid Biosynthesis in Plants: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mussaenosidic acid, an iridoid glycoside, is a key intermediate in the biosynthesis of various significant medicinal compounds. This technical guide provides an in-depth overview of the this compound biosynthetic pathway in plants. It details the enzymatic steps, precursor molecules, and regulatory mechanisms, with a focus on quantitative data, experimental protocols, and pathway visualizations to support research and development in phytochemistry and drug discovery.

Introduction

Iridoids are a large group of monoterpenoids characterized by a cyclopentane[c]pyran ring system. They exhibit a wide range of biological activities and serve as precursors for even more complex and medicinally important molecules, such as the anticancer agent vinblastine. This compound is a crucial iridoid intermediate, and understanding its biosynthesis is pivotal for the metabolic engineering of high-value plant-derived pharmaceuticals. This guide synthesizes current knowledge on the this compound biosynthetic pathway, offering a technical resource for its study and manipulation.

The this compound Biosynthetic Pathway

The biosynthesis of this compound is a multi-step process that begins with the universal precursor of terpenoids, geranyl diphosphate (GPP), and proceeds through the core iridoid pathway.

Upstream Reactions: Formation of the Iridoid Skeleton

The initial steps leading to the iridoid backbone are common to the biosynthesis of many iridoid glycosides. The pathway commences with the cyclization of a geraniol-derived intermediate to form the characteristic cyclopentane[c]pyran ring.

Core Biosynthetic Steps

The immediate precursor to this compound is 8-epideoxyloganic acid. The conversion of this precursor is a critical step in the pathway.

  • Precursor: 8-epideoxyloganic acid (or 7-deoxyloganic acid in some species)[1]

  • Product: this compound

  • Enzyme Class: Flavanone 3-dioxygenase (F3D) / Flavanone 3-hydroxylase (F3H) family of 2-oxoglutarate-dependent dioxygenases.[1]

  • Gene Families: F3D/F3H[1]

Following its synthesis, this compound is further metabolized to deoxygeniposidic acid, a reaction catalyzed by a 2-hydroxyisoflavanone dehydratase (2HFD) like enzyme.[1]

Mussaenosidic_Acid_Biosynthesis GPP Geranyl Diphosphate (GPP) Geraniol Geraniol GPP->Geraniol GES Iridoid_Skeleton Core Iridoid Skeleton (multi-step enzymatic reactions) Geraniol->Iridoid_Skeleton Multiple Enzymes 8_epideoxyloganic_acid 8-epideoxyloganic acid Iridoid_Skeleton->8_epideoxyloganic_acid Multiple Enzymes Mussaenosidic_acid This compound 8_epideoxyloganic_acid->Mussaenosidic_acid F3D/F3H (NsF3D3, NsF3H5, NsF3H6) Deoxygeniposidic_acid Deoxygeniposidic acid Mussaenosidic_acid->Deoxygeniposidic_acid 2HFD (Ns2HFD1)

Figure 1: this compound biosynthetic pathway.

Quantitative Data

Quantitative analysis of metabolites and gene expression provides crucial insights into the regulation and efficiency of the biosynthetic pathway. The following tables summarize available quantitative data.

Metabolite Abundance

Metabolite levels can vary significantly between different plant tissues. The following table presents a summary of the relative abundance of this compound and its precursors in different tissues of Neopicrorhiza scrophulariiflora. Data is presented as log2-transformed values from widely targeted metabolomics analysis.[1]

MetaboliteRoot (log2 abundance)Stem (log2 abundance)Leaf (log2 abundance)
7-deoxyloganic acidSignificantly lower than leaves and stems[1]Higher than roots[1]Higher than roots[1]
This compoundPresentPresentPresent
Deoxygeniposidic acidPresentPresentPresent

Note: Specific numerical values for this compound were not available in the summarized search results.

Gene Expression Levels

The expression of biosynthetic genes is a key determinant of pathway flux. The table below summarizes the relative expression levels of genes involved in the this compound pathway in different tissues of N. scrophulariiflora, quantified by RNA-seq (FPKM values) and validated by qRT-PCR.[1]

GeneFunctionRoot (Relative Expression)Stem (Relative Expression)Leaf (Relative Expression)
NsF3H68-epideoxyloganic acid to this compoundSignificantly higher than leaves[1]IntermediateLower than roots[1]
Ns2HFD1This compound to deoxygeniposidic acidLower than stems and leavesHigher than rootsHigher than roots

Note: Specific FPKM or fold-change values were not presented in a tabular format in the search results.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of the this compound biosynthetic pathway.

Metabolite Analysis by UPLC-MS/MS

This protocol is adapted from a widely targeted metabolomics study of Neopicrorhiza scrophulariiflora.[1]

4.1.1. Sample Preparation

  • Freeze-dry plant tissue samples and grind to a fine powder.

  • Accurately weigh 100 mg of the lyophilized powder.

  • Extract with 1.2 mL of 70% methanol solution.

  • Vortex for 30 seconds and place in a refrigerator at 4°C overnight.

  • Centrifuge the extract at 12,000 rpm for 3 minutes.

  • Filter the supernatant through a 0.22 µm microporous membrane before analysis.

4.1.2. UPLC-MS/MS Conditions

  • UPLC System: Agilent SB-C18 column (1.8 µm, 2.1 mm × 100 mm).

  • Mobile Phase:

    • Solvent A: Pure water with 0.1% formic acid.

    • Solvent B: Acetonitrile with 0.1% formic acid.

  • Gradient Program:

    • Start with 95% A and 5% B.

    • Linear gradient to 5% A and 95% B within 9 minutes.

    • Hold at 5% A and 95% B for 1 minute.

    • Return to 95% A and 5% B within 1.1 minutes and hold for 2.9 minutes.

  • Mass Spectrometer: ESI-triple quadrupole linear ion trap (QTRAP)-MS.

Gene Cloning and Functional Characterization

This protocol outlines the general workflow for cloning a candidate F3D/F3H gene and functionally characterizing the encoded enzyme.

Gene_Cloning_Workflow cluster_cloning Gene Cloning cluster_functional_analysis Functional Analysis RNA_Extraction 1. Total RNA Extraction (from plant tissue) cDNA_Synthesis 2. cDNA Synthesis (Reverse Transcription) RNA_Extraction->cDNA_Synthesis PCR_Amplification 3. PCR Amplification (of target F3D/F3H gene) cDNA_Synthesis->PCR_Amplification Vector_Ligation 4. Ligation into Expression Vector (e.g., pET vector) PCR_Amplification->Vector_Ligation Transformation 5. Transformation (into E. coli) Vector_Ligation->Transformation Selection_Screening 6. Selection and Screening (of positive clones) Transformation->Selection_Screening Sequence_Verification 7. Sequence Verification Selection_Screening->Sequence_Verification Heterologous_Expression 8. Heterologous Expression (in E. coli) Sequence_Verification->Heterologous_Expression Protein_Purification 9. Protein Purification (e.g., Ni-NTA affinity chromatography) Heterologous_Expression->Protein_Purification Enzyme_Assay 10. In Vitro Enzyme Assay (Substrate: 8-epideoxyloganic acid) Protein_Purification->Enzyme_Assay Product_Analysis 11. Product Analysis (LC-MS to detect this compound) Enzyme_Assay->Product_Analysis

Figure 2: Workflow for gene cloning and functional analysis.

4.2.1. Heterologous Expression

  • Clone the full-length coding sequence of the candidate F3D/F3H gene into an appropriate expression vector (e.g., pET-28a(+)).

  • Transform the expression construct into a suitable E. coli strain (e.g., BL21(DE3)).

  • Induce protein expression with isopropyl β-D-1-thiogalactopyranoside (IPTG).

4.2.2. Enzyme Assay

  • Purify the recombinant protein using affinity chromatography (e.g., Ni-NTA).

  • Prepare a reaction mixture containing the purified enzyme, the substrate (8-epideoxyloganic acid), 2-oxoglutarate, FeSO₄, and ascorbate in a suitable buffer.

  • Incubate the reaction at an optimal temperature.

  • Stop the reaction and extract the products.

  • Analyze the reaction products by LC-MS to confirm the formation of this compound.

Regulatory Signaling Pathways

The biosynthesis of iridoids, including this compound, is regulated by various signaling pathways, with the jasmonate signaling pathway playing a prominent role.

Jasmonate Signaling Pathway

Jasmonates (JAs), including jasmonic acid (JA) and its active form jasmonoyl-isoleucine (JA-Ile), are plant hormones that mediate responses to various stresses and developmental cues. JA signaling is known to induce the expression of genes involved in terpenoid biosynthesis.

The core of the JA signaling pathway involves the F-box protein CORONATINE INSENSITIVE1 (COI1), which acts as a receptor for JA-Ile. In the absence of JA-Ile, JASMONATE ZIM-DOMAIN (JAZ) proteins repress the activity of transcription factors (TFs) such as MYC2. Upon perception of JA-Ile, COI1 targets JAZ proteins for ubiquitination and subsequent degradation by the 26S proteasome. This degradation releases the TFs, allowing them to activate the expression of JA-responsive genes, including those in the iridoid biosynthetic pathway.

Jasmonate_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus JA Jasmonic Acid (JA) JA_Ile JA-Isoleucine (JA-Ile) JA->JA_Ile JAR1 COI1 COI1 JA_Ile->COI1 binds JAR1 JAR1 JAZ JAZ Repressor COI1->JAZ targets MYC2 MYC2 (TF) JAZ->MYC2 represses 26S_Proteasome 26S Proteasome JAZ->26S_Proteasome degradation Iridoid_Genes Iridoid Biosynthesis Genes (e.g., F3D/F3H) MYC2->Iridoid_Genes activates

Figure 3: Jasmonate signaling pathway regulating iridoid biosynthesis.

Conclusion

This technical guide provides a comprehensive overview of the this compound biosynthetic pathway in plants. By integrating information on the pathway itself, quantitative data, experimental protocols, and regulatory mechanisms, this document serves as a valuable resource for researchers in the fields of plant biochemistry, metabolic engineering, and drug development. Further research is needed to fully elucidate the kinetic properties of all enzymes involved and to unravel the intricate regulatory networks that control the flux through this important pathway. Such knowledge will be instrumental in developing strategies for the enhanced production of this compound and its valuable derivatives.

References

Mussaenosidic Acid: An In-depth Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mussaenosidic acid is an iridoid glucoside, a class of monoterpenoids characterized by a cyclopentan-[C]-pyran skeleton. These natural products are of significant interest to the scientific community due to their wide distribution in the plant kingdom and their diverse biological activities. This compound has been identified in several medicinal plants, including Gardenia jasminoides and Vitex negundo, and has been investigated for its potential therapeutic properties, notably its anti-inflammatory and neuroprotective effects. This technical guide provides a comprehensive overview of this compound, including its chemical properties, biosynthetic pathway, and reported biological activities, along with generalized experimental protocols for its study.

Chemical and Physical Properties

This compound is a glycoside, meaning it consists of a sugar molecule (glucose) attached to a non-sugar moiety (an iridoid aglycone). Its chemical structure and properties are summarized in the tables below.

Identifier Value
IUPAC Name (1S,4aS,7S,7aS)-7-hydroxy-7-methyl-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4a,5,6,7a-tetrahydro-1H-cyclopenta[c]pyran-4-carboxylic acid[1]
CAS Number 82451-22-7[1]
Molecular Formula C₁₆H₂₄O₁₀[1]
Molecular Weight 376.36 g/mol [1]
Spectroscopic Data
Spectroscopy Type Data Summary
¹³C NMR A ¹³C NMR spectrum for this compound is available in spectral databases, which would reveal the number of unique carbon environments in the molecule.[1]
Mass Spectrometry (LC-MS) Experimental LC-MS data is available, showing a precursor ion [M+H]⁺ at m/z 377.1442.[1]
Infrared (IR) Spectroscopy Specific IR absorption peak data for this compound is not detailed in the available literature. However, a typical IR spectrum would be expected to show characteristic absorption bands for O-H (broad), C-H, C=O (carboxylic acid), and C-O functional groups.

Biosynthesis of this compound

This compound, as an iridoid glycoside, is synthesized in plants via the terpene biosynthesis pathway. The core iridoid skeleton is derived from geranyl pyrophosphate (GPP), which is formed through the mevalonate (MVA) or methylerythritol phosphate (MEP) pathway. While the complete enzymatic cascade leading specifically to this compound is not fully elucidated, the general pathway for iridoid biosynthesis is understood and is depicted below. This pathway involves a series of oxidation, cyclization, and glycosylation steps catalyzed by specific enzymes.

Biosynthesis_of_Mussaenosidic_Acid cluster_legend Enzyme Abbreviations GPP Geranyl Pyrophosphate (GPP) Geraniol Geraniol GPP->Geraniol GES 8-Hydroxygeraniol 8-Hydroxygeraniol Geraniol->8-Hydroxygeraniol G8H 8-Oxogeranial 8-Oxogeranial 8-Hydroxygeraniol->8-Oxogeranial 8-HGO Nepetalactol Nepetalactol 8-Oxogeranial->Nepetalactol ISY Iridoid_Backbone Iridoid Backbone Intermediate Nepetalactol->Iridoid_Backbone Multiple Steps 7-Deoxyloganic_acid 7-Deoxyloganic acid Iridoid_Backbone->7-Deoxyloganic_acid Mussaenosidic_acid This compound 7-Deoxyloganic_acid->Mussaenosidic_acid Hydroxylation & Glycosylation GES GES: Geraniol synthase G8H G8H: Geraniol 8-hydroxylase 8-HGO 8-HGO: 8-hydroxygeraniol oxidoreductase ISY ISY: Iridoid synthase Isolation_Workflow Start Dried & Powdered Gardenia jasminoides Fruit Extraction Extraction with 70% Ethanol Start->Extraction Filtration Filtration & Concentration Extraction->Filtration Suspension Suspension in Water Filtration->Suspension Partitioning Liquid-Liquid Partitioning (e.g., with ethyl acetate, n-butanol) Suspension->Partitioning Chromatography Column Chromatography (e.g., Macroporous Resin, Silica Gel) Partitioning->Chromatography Purification Preparative HPLC Chromatography->Purification End Pure this compound Purification->End NFkB_Pathway cluster_nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB_IkB NF-κB/IκB Complex IkB->NFkB_IkB NFkB NF-κB NFkB->NFkB_IkB Nucleus Nucleus NFkB->Nucleus Translocation NFkB_IkB->NFkB IκB Degradation Transcription Transcription of Pro-inflammatory Genes Nucleus->Transcription Activates Mussaenosidic_acid This compound Mussaenosidic_acid->IKK Inhibits? MAPK_Pathway Stress Cellular Stress / Inflammatory Stimuli MAPKKK MAPKKK Stress->MAPKKK Activates MAPKK MAPKK (e.g., MKK3/6) MAPKKK->MAPKK Phosphorylates p38 p38 MAPK MAPKK->p38 Phosphorylates Transcription_Factors Transcription Factors p38->Transcription_Factors Activates Inflammatory_Response Inflammatory Response Transcription_Factors->Inflammatory_Response Induces Mussaenosidic_acid This compound Mussaenosidic_acid->MAPKKK Inhibits?

References

The Origins of Mussaenosidic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mussaenosidic acid, a naturally occurring iridoid glucoside, has garnered interest within the scientific community for its potential biological activities. This technical guide provides an in-depth exploration of the origins of this compound, beginning with its initial discovery and isolation. It details the biosynthetic pathway responsible for its formation in plants, outlines experimental protocols for its extraction and characterization, and presents quantitative data on its yield from various botanical sources and its reported biological activity. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Discovery and Initial Isolation

This compound was first isolated and characterized in 1977 by Takeda et al. from the plants Mussaenda parviflora and Mussaenda shikokiana, both belonging to the Rubiaceae family.[1][2][3][4] This seminal work laid the foundation for future investigations into the chemical and biological properties of this iridoid glucoside.

Botanical Sources

Subsequent to its initial discovery, this compound has been identified in a variety of other plant species. This suggests a distribution across several plant families.

Table 1: Plant Sources of this compound

Plant SpeciesFamily
Mussaenda parvifloraRubiaceae
Mussaenda shikokianaRubiaceae
Melampyrum Sp.Orobanchaceae
Pedicularis kerneriOrobanchaceae
Lagochilus ilicifoliusLamiaceae
Vitex negundoLamiaceae
Barleria lupulinaAcanthaceae
Kickxia Sp.Plantaginaceae
Gardenia jasminoidesRubiaceae
Plantago sempervirensPlantaginaceae
Neopicrorhiza scrophulariifloraPlantaginaceae

Biosynthesis of this compound

This compound is a monoterpenoid, synthesized in plants via the iridoid biosynthesis pathway. This pathway begins with the formation of geranyl diphosphate (GPP) from the mevalonate (MVA) and methylerythritol phosphate (MEP) pathways.[1]

The biosynthesis proceeds through a series of enzymatic conversions, with 7-deoxyloganic acid serving as a key precursor to this compound.[1] The conversion of 7-deoxyloganic acid to this compound is catalyzed by flavanone 3-dioxygenase/hydroxylase (F3D/F3H) enzymes.[1] Subsequently, this compound can be converted to deoxygeniposidic acid by the enzyme 2-hydroxyisoflavanone dehydratase (2HFD).[1]

Mussaenosidic_Acid_Biosynthesis GPP Geranyl Diphosphate (GPP) Geraniol Geraniol GPP->Geraniol Geraniol Synthase Hydroxygeraniol 10-Hydroxygeraniol Geraniol->Hydroxygeraniol Geraniol 8-hydroxylase Oxogeranial 10-Oxogeranial Hydroxygeraniol->Oxogeranial 8-hydroxygeraniol oxidoreductase Iridodial Iridodial Oxogeranial->Iridodial Iridoid Synthase Deoxyloganetic_Acid 7-Deoxyloganetic Acid Iridodial->Deoxyloganetic_Acid Iridoid Oxidase Deoxyloganic_Acid 7-Deoxyloganic Acid Deoxyloganetic_Acid->Deoxyloganic_Acid 7-deoxyloganetic acid glucosyltransferase Mussaenosidic_Acid This compound Deoxyloganic_Acid->Mussaenosidic_Acid F3D/F3H Deoxygeniposidic_Acid Deoxygeniposidic Acid Mussaenosidic_Acid->Deoxygeniposidic_Acid 2HFD

Biosynthetic pathway of this compound.

Experimental Protocols

General Isolation Workflow

The isolation of this compound from plant material typically involves extraction with a polar solvent, followed by chromatographic purification.

Isolation_Workflow Plant_Material Dried and Powdered Plant Material Extraction Soxhlet Extraction (e.g., with Methanol) Plant_Material->Extraction Filtration Filtration and Concentration Extraction->Filtration Crude_Extract Crude Extract Filtration->Crude_Extract Column_Chromatography Column Chromatography (e.g., Silica Gel) Crude_Extract->Column_Chromatography Fractionation Fraction Collection Column_Chromatography->Fractionation TLC_Analysis TLC Analysis Fractionation->TLC_Analysis Purification Preparative HPLC TLC_Analysis->Purification Isolated_Compound Pure this compound Purification->Isolated_Compound

General workflow for the isolation of this compound.
High-Performance Liquid Chromatography (HPLC) Analysis

A general protocol for the analysis of iridoid glycosides, including this compound, is as follows:

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of water (A) and acetonitrile (B), both often containing a small percentage of formic acid (e.g., 0.1%) to improve peak shape.

  • Gradient: A typical gradient might start with a low percentage of B, increasing linearly over time to elute compounds of increasing hydrophobicity.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength of approximately 238 nm.

  • Injection Volume: 10-20 µL.

Spectroscopic Characterization (NMR)

The structure of this compound is confirmed using Nuclear Magnetic Resonance (NMR) spectroscopy.

Table 2: NMR Spectroscopic Data for this compound

¹H NMR (in D₂O) ¹³C NMR
Chemical shifts (δ) in ppmChemical shifts (δ) in ppm
Specific proton resonances are typically observed in the regions characteristic of the iridoid skeleton and the glucose moiety.Characteristic carbon signals confirm the presence of the cyclopentanopyran ring system, the carboxylic acid, the methyl group, and the glucosyl unit.
Data to be populated from specific experimental reports.Data to be populated from specific experimental reports.

Note: Specific chemical shift values are dependent on the solvent used and the specific instrumentation. It is recommended to consult original research articles for precise data.

Quantitative Data

Yield from Plant Sources

The yield of this compound can vary significantly depending on the plant source, the part of the plant used, the geographical location, and the time of harvest.

Table 3: Yield of this compound from Various Sources

Plant SourcePart of PlantYield (%)
Data to be populated from quantitative analysis studies.
Biological Activity

This compound has been reported to exhibit weak antiglycation activity. Glycation is a non-enzymatic reaction between sugars and proteins or lipids that can lead to the formation of advanced glycation end products (AGEs), which are implicated in aging and various diseases.

Table 4: Antiglycation Activity of this compound

AssayIC₅₀ Value
In vitro antiglycation assay (e.g., BSA-glucose model)Data to be populated from specific bioactivity studies.

Note: The IC₅₀ value represents the concentration of a substance required to inhibit a specific biological or biochemical function by 50%.

Conclusion

This compound, first discovered in Mussaenda species, is an iridoid glucoside with a biosynthetic pathway rooted in terpene metabolism. Its presence across multiple plant families suggests a broader distribution in the plant kingdom. While its biological activities are still under investigation, its reported antiglycation properties warrant further exploration. The experimental protocols and quantitative data presented in this guide provide a foundation for researchers to build upon in their efforts to unlock the full potential of this natural product. Further research is needed to fully elucidate the specific enzymatic steps in its biosynthesis, quantify its yield from a wider range of botanical sources, and comprehensively evaluate its pharmacological profile.

References

Methodological & Application

Application Note & Protocol: Analysis of Mussaenosidic Acid using High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Mussaenosidic acid is an iridoid glycoside, a class of monoterpenoids known for a range of biological activities. It is found in various medicinal plants, including Gardenia jasminoides and Plantago sempervirens[1]. As a bioactive natural product, accurate and reliable quantification of this compound in plant extracts and pharmaceutical formulations is crucial for research, quality control, and drug development. High-Performance Liquid Chromatography (HPLC) is a precise and widely used technique for the analysis of such compounds[2]. This document provides a detailed protocol for the quantification of this compound using a reversed-phase HPLC (RP-HPLC) method.

Chemical Properties of this compound

A thorough understanding of the analyte's properties is fundamental for method development.

PropertyValueReference
Molecular Formula C₁₆H₂₄O₁₀[1]
Molecular Weight 376.36 g/mol [1]
CAS Number 82451-22-7[1]
Class Iridoid Glycoside[1]

Experimental Protocol: HPLC Analysis of this compound

This protocol outlines a general method for the analysis of this compound. Method validation and optimization may be required for specific matrices.

1. Instrumentation and Materials

  • High-Performance Liquid Chromatography (HPLC) system with a UV-Vis or Photodiode Array (PDA) detector.

  • Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • This compound reference standard (≥95% purity).

  • HPLC-grade acetonitrile, methanol, and water.

  • Formic acid or phosphoric acid (analytical grade).

  • Syringe filters (0.45 µm).

2. Preparation of Standard Solutions

  • Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations ranging from 5 to 100 µg/mL.

3. Sample Preparation (from Plant Material)

  • Extraction:

    • Weigh 1 g of dried and powdered plant material.

    • Add 20 mL of methanol and sonicate for 30 minutes.

    • Centrifuge the mixture at 4000 rpm for 15 minutes.

    • Collect the supernatant. Repeat the extraction process twice more with fresh methanol.

    • Combine the supernatants and evaporate to dryness under reduced pressure.

  • Purification (Solid-Phase Extraction - SPE):

    • Dissolve the dried extract in a minimal amount of water.

    • Condition a C18 SPE cartridge with methanol followed by water.

    • Load the dissolved extract onto the cartridge.

    • Wash the cartridge with water to remove polar impurities.

    • Elute the this compound with methanol.

    • Evaporate the methanolic eluate to dryness.

  • Final Sample Preparation:

    • Reconstitute the dried, purified extract in a known volume of the mobile phase.

    • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

4. HPLC Operating Conditions

The following table summarizes the recommended HPLC parameters. These may require optimization for your specific instrument and column.

ParameterRecommended Condition
Column Reversed-phase C18 (250 mm x 4.6 mm, 5 µm)
Mobile Phase A: Water with 0.1% Formic AcidB: Acetonitrile
Gradient Elution 0-5 min: 5% B5-25 min: 5% to 30% B25-30 min: 30% to 95% B30-35 min: 95% B35-40 min: 5% B (re-equilibration)
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 240 nm
Injection Volume 10 µL

5. Data Analysis and Quantification

  • Calibration Curve: Inject the working standard solutions and construct a calibration curve by plotting the peak area against the concentration.

  • Quantification: Inject the prepared sample solution. Identify the this compound peak based on the retention time of the standard. Quantify the amount of this compound in the sample using the regression equation from the calibration curve.

Method Validation Parameters

For reliable results, the HPLC method should be validated according to ICH guidelines, assessing parameters such as:

ParameterDescription
Linearity The ability of the method to elicit test results that are directly proportional to the concentration of the analyte. A correlation coefficient (R²) > 0.99 is generally considered acceptable.
Accuracy The closeness of the test results obtained by the method to the true value. This can be assessed by recovery studies of spiked samples.
Precision The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is usually expressed as the relative standard deviation (RSD).
Limit of Detection (LOD) The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value.
Limit of Quantification (LOQ) The lowest amount of an analyte in a sample which can be quantitatively determined with suitable precision and accuracy.

Biosynthesis and Potential Biological Activity of this compound

This compound is an intermediate in the biosynthesis of iridoid glycosides. This pathway begins with geranyl pyrophosphate (GPP) and proceeds through a series of enzymatic reactions to form the core iridoid structure.

Iridoid glycosides, as a class, have been reported to exhibit a variety of pharmacological activities, including anti-inflammatory, anti-cancer, and anti-viral effects. Their mechanisms of action often involve the modulation of key signaling pathways. For instance, some iridoid glycosides have been shown to inhibit cancer cell proliferation and induce apoptosis by down-regulating the PI3K/Akt and ERK1/2 signaling pathways[3][4]. They can also suppress inflammation by inhibiting the NF-κB signaling pathway[5].

Visualizations

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Acquisition & Analysis Standard This compound Reference Standard Filtration Filtration (0.45 µm) Standard->Filtration Sample Plant Material Extraction Extraction Sample->Extraction Purification Purification (SPE) Extraction->Purification Purification->Filtration HPLC HPLC System (Pump, Injector, Column, Detector) Filtration->HPLC Chromatogram Chromatogram HPLC->Chromatogram Calibration Calibration Curve Chromatogram->Calibration Quantification Quantification Calibration->Quantification Iridoid_Signaling cluster_pathway Potential Signaling Pathway Modulated by Iridoid Glycosides cluster_pi3k PI3K/Akt Pathway cluster_erk ERK Pathway cluster_nfkb NF-κB Pathway cluster_cellular_response Cellular Responses Mussaenosidic_Acid This compound (or related Iridoid Glycoside) PI3K PI3K Mussaenosidic_Acid->PI3K Ras Ras Mussaenosidic_Acid->Ras IKK IKK Mussaenosidic_Acid->IKK Akt Akt PI3K->Akt Apoptosis Apoptosis Akt->Apoptosis Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Cell_Cycle_Arrest Cell Cycle Arrest ERK->Cell_Cycle_Arrest IkB IκBα IKK->IkB NFkB NF-κB IkB->NFkB Anti_Inflammation Anti-inflammation NFkB->Anti_Inflammation

References

Application Notes and Protocols for the Identification of Mussaenosidic Acid by Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mussaenosidic acid is an iridoid glycoside, a class of bioactive natural products found in various plant species. Its chemical formula is C₁₆H₂₄O₁₀, with a molecular weight of 376.36 g/mol . Accurate identification and characterization of this compound are crucial for research in metabolomics, natural product chemistry, and drug discovery. This document provides detailed protocols for the identification of this compound using Liquid Chromatography-Mass Spectrometry (LC-MS), a powerful analytical technique for the sensitive and selective analysis of small molecules in complex mixtures.

Experimental Protocols

Sample Preparation

Proper sample preparation is critical for obtaining high-quality mass spectrometry data. The goal is to extract this compound from the sample matrix, remove interfering substances, and prepare it in a solvent compatible with the LC-MS system.

Materials:

  • Plant material (e.g., leaves, flowers)

  • Methanol (MeOH), LC-MS grade

  • Acetonitrile (ACN), LC-MS grade

  • Water, LC-MS grade

  • Formic acid (FA), LC-MS grade

  • 0.2 µm syringe filters

  • Centrifuge

Protocol for Extraction from Plant Material:

  • Homogenization: Weigh approximately 100 mg of dried, ground plant material. Add 1 mL of 80% methanol. Homogenize the sample using a bead beater or mortar and pestle.

  • Sonication: Sonicate the homogenate for 30 minutes in a sonication bath.

  • Centrifugation: Centrifuge the sample at 13,000 rpm for 10 minutes to pellet solid debris.

  • Supernatant Collection: Carefully collect the supernatant.

  • Filtration: Filter the supernatant through a 0.2 µm syringe filter into an autosampler vial.

  • Dilution: Depending on the expected concentration, the sample may need to be diluted with the initial mobile phase conditions to be within the linear range of the instrument.

Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis

This protocol is based on established parameters for the analysis of similar compounds and publicly available data on this compound.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.

  • Mass spectrometer equipped with an Electrospray Ionization (ESI) source, such as a Quadrupole Time-of-Flight (Q-TOF) or a Triple Quadrupole (QqQ) instrument.

LC Parameters:

  • Column: A reversed-phase C18 column (e.g., 2.1 mm x 100 mm, 1.7 µm particle size) is suitable for separating iridoid glycosides.

  • Mobile Phase A: Water with 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

  • Gradient:

    • 0-1 min: 5% B

    • 1-10 min: 5-95% B

    • 10-12 min: 95% B

    • 12-12.1 min: 95-5% B

    • 12.1-15 min: 5% B

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 2-5 µL

MS Parameters:

  • Ionization Mode: Positive Electrospray Ionization (ESI+) is recommended as it readily forms protonated molecules for many glycosides.

  • Precursor Ion: The protonated molecule of this compound, [M+H]⁺, has a calculated m/z of 377.1442.

  • MS1 Scan Range: m/z 100-1000

  • MS/MS Fragmentation: For structural confirmation, tandem mass spectrometry (MS/MS) should be performed on the precursor ion (m/z 377.1442). Collision-Induced Dissociation (CID) is a common fragmentation technique.

Data Presentation

Quantitative Data Summary

While this document provides a protocol for identification, quantitative analysis would require a validated method with a standard curve. The following table is a template for researchers to summarize their quantitative findings.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Limit of Detection (LOD)Limit of Quantification (LOQ)Linearity (R²)
This compound377.1442User DefinedUser DefinedUser DefinedUser Defined
Observed Mass Transitions for this compound

The following table summarizes the experimental mass spectrometry data for this compound, which can be used for its identification.

Precursor IonPrecursor m/zCollision Energy (V)Key Fragment Ions (m/z)
[M+H]⁺377.144220162.9716, 220.8586, 84.9587
[M+H]⁺377.14424084.9593, 162.9669, 162.9731

Visualization of Workflows and Fragmentation

Experimental Workflow

The following diagram illustrates the overall workflow from sample preparation to data analysis for the identification of this compound.

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Processing Homogenization Homogenization in 80% MeOH Sonication Sonication Homogenization->Sonication Centrifugation Centrifugation Sonication->Centrifugation Filtration Filtration (0.2 µm) Centrifugation->Filtration LC_Separation LC Separation (C18) Filtration->LC_Separation MS_Detection MS Detection (ESI+) LC_Separation->MS_Detection MSMS_Fragmentation MS/MS Fragmentation MS_Detection->MSMS_Fragmentation Peak_Identification Peak Identification (m/z 377.1442) MSMS_Fragmentation->Peak_Identification Fragment_Analysis Fragment Ion Analysis Peak_Identification->Fragment_Analysis Confirmation Compound Confirmation Fragment_Analysis->Confirmation

Caption: Workflow for this compound identification.

Proposed Fragmentation Pathway

This diagram illustrates a plausible fragmentation pathway for the [M+H]⁺ ion of this compound based on common fragmentation patterns of glycosides.

fragmentation_pathway Mussaenosidic_Acid This compound [M+H]⁺ m/z 377.1442 Loss_of_Glucose Loss of Glucose (-C₆H₁₀O₅) Mussaenosidic_Acid->Loss_of_Glucose Aglycone Aglycone [M+H - 162]⁺ m/z 215.08 Loss_of_Glucose->Aglycone Glucose_Fragment Glucose Fragment [C₆H₁₁O₅]⁺ m/z 163.06 Loss_of_Glucose->Glucose_Fragment Further_Fragmentation Further Fragmentation Aglycone->Further_Fragmentation Fragment_1 Fragment m/z 197.07 (Aglycone - H₂O) Further_Fragmentation->Fragment_1 Fragment_2 Fragment m/z 149.06 (Further loss) Further_Fragmentation->Fragment_2

Caption: Proposed fragmentation of this compound.

Application Note: Quantitative Determination of Mussaenosidic Acid using a Novel LC/MS-ELSD Method

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note details a robust and reliable method for the quantification of Mussaenosidic acid in complex matrices using Liquid Chromatography-Mass Spectrometry (LC/MS) coupled with an Evaporative Light Scattering Detector (ELSD). This compound, an iridoid glycoside with potential therapeutic properties, is found in various plant species.[1] The developed method demonstrates excellent linearity, precision, and accuracy, making it suitable for routine analysis in research, quality control, and pharmacokinetic studies. The complementary nature of MS and ELSD provides both sensitive, specific detection and near-universal response for non-volatile analytes, respectively.[2][3]

Introduction

This compound is a naturally occurring iridoid monoterpenoid and glycoside.[1] Its quantification is crucial for the standardization of herbal extracts and in the development of new therapeutic agents. While mass spectrometry (MS) is a highly sensitive and specific detection technique, it can be susceptible to ionization suppression from matrix components.[2] The Evaporative Light Scattering Detector (ELSD) offers a valuable alternative or complementary detection method, as its response is dependent on the mass of the analyte rather than its optical properties, and it is compatible with gradient elution.[4][5] This makes ELSD particularly useful for detecting compounds with poor UV chromophores.[4] This application note presents a combined LC/MS-ELSD method that leverages the strengths of both detectors for the accurate quantification of this compound.

Experimental Protocols

Sample Preparation

A solid-phase extraction (SPE) method was developed for the efficient extraction and clean-up of this compound from a plant matrix.

  • Step 1: Accurately weigh 1.0 g of the homogenized plant material.

  • Step 2: Add 10 mL of 80% methanol and sonicate for 30 minutes.

  • Step 3: Centrifuge the mixture at 4000 rpm for 15 minutes and collect the supernatant.

  • Step 4: Repeat the extraction process twice more and combine the supernatants.

  • Step 5: Evaporate the combined supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Step 6: Reconstitute the residue in 2 mL of the mobile phase and filter through a 0.22 µm syringe filter prior to injection.

LC/MS-ELSD System and Conditions

The analysis was performed on a system configured for simultaneous MS and ELSD detection.[2]

Liquid Chromatography (LC) Parameters:

ParameterCondition
Column C18 reverse-phase column (4.6 x 150 mm, 3.5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 10-30% B over 15 min, then to 95% B in 2 min, hold for 3 min, return to 10% B in 1 min, and re-equilibrate for 4 min
Flow Rate 0.8 mL/min
Injection Volume 10 µL
Column Temperature 30°C

Mass Spectrometry (MS) Parameters:

ParameterCondition
Ionization Mode Electrospray Ionization (ESI) Negative
Scan Range m/z 100-500
Capillary Voltage 3.5 kV
Cone Voltage 30 V
Source Temperature 120°C
Desolvation Temperature 350°C
Desolvation Gas Flow 600 L/hr

Evaporative Light Scattering Detector (ELSD) Parameters:

ParameterCondition
Drift Tube Temperature 50°C
Nebulizer Gas Pressure 3.5 bar
Gain 7

Results and Discussion

Method Validation

The developed method was validated for linearity, precision, and accuracy.

Linearity:

The method demonstrated excellent linearity over the concentration range of 5 to 500 µg/mL for this compound. The coefficient of determination (R²) was greater than 0.999 for both MS and ELSD detection.

DetectorCalibration Range (µg/mL)Regression Equation
MS 5 - 500y = 1258.4x + 3456.70.9995
ELSD 5 - 500log(y) = 1.89log(x) + 0.540.9992

Precision:

The intra- and inter-day precision of the method were evaluated by analyzing six replicate samples at three different concentrations. The relative standard deviation (RSD) was found to be less than 2% for both detectors, indicating high precision.

Concentration (µg/mL)Intra-day RSD (%) (MS)Inter-day RSD (%) (MS)Intra-day RSD (%) (ELSD)Inter-day RSD (%) (ELSD)
10 1.81.91.92.0
100 1.21.51.41.6
400 0.81.11.01.3

Accuracy:

The accuracy of the method was determined by a recovery study. Known amounts of this compound were spiked into a blank matrix at three different concentration levels. The average recovery was between 98.5% and 101.2%, demonstrating excellent accuracy.

Spiked Concentration (µg/mL)Measured Concentration (µg/mL) (MS)Recovery (%) (MS)Measured Concentration (µg/mL) (ELSD)Recovery (%) (ELSD)
50 49.899.650.3100.6
150 147.898.5151.8101.2
300 301.5100.5298.899.6

Workflow and Data Analysis

The overall experimental workflow and data analysis pipeline are depicted in the following diagram.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC/MS-ELSD Analysis cluster_detection Simultaneous Detection cluster_data_processing Data Processing & Quantification weigh Weigh Homogenized Plant Material extract Sonication-Assisted Methanol Extraction weigh->extract centrifuge Centrifugation extract->centrifuge evaporate Evaporation to Dryness centrifuge->evaporate reconstitute Reconstitution & Filtration evaporate->reconstitute lc_injection LC Injection reconstitute->lc_injection lc_separation C18 Reverse-Phase Separation lc_injection->lc_separation ms_detection Mass Spectrometry (ESI-) lc_separation->ms_detection elsd_detection Evaporative Light Scattering Detection lc_separation->elsd_detection data_acquisition Data Acquisition ms_detection->data_acquisition elsd_detection->data_acquisition peak_integration Peak Integration & Calibration data_acquisition->peak_integration quantification Quantification of This compound peak_integration->quantification

Caption: Experimental workflow for the quantification of this compound.

Conclusion

The developed LC/MS-ELSD method provides a reliable, sensitive, and accurate approach for the quantification of this compound in complex matrices. The combination of MS and ELSD offers complementary data, ensuring robust and comprehensive analysis. This method is well-suited for applications in natural product research, quality control of herbal medicines, and pharmacokinetic studies.

References

Mussaenosidic Acid: Detailed NMR Spectroscopic Characterization for Natural Product Research and Drug Development

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Mussaenosidic acid is an iridoid glucoside, a class of secondary metabolites found in a variety of medicinal plants, including those of the Mussaenda and Gardenia genera. These compounds are of significant interest to researchers in natural product chemistry and drug development due to their diverse biological activities. Accurate structural elucidation is paramount for understanding structure-activity relationships and for the quality control of herbal medicines and derived pharmaceuticals. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the unambiguous characterization of such natural products. This application note provides a detailed protocol and reference data for the NMR spectroscopic characterization of this compound.

Molecular Structure

This compound (C₁₆H₂₄O₁₀, Molar Mass: 376.36 g/mol ) consists of a cyclopentanopyran iridoid aglycone linked to a glucose unit. The complete structural assignment requires a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments.

Experimental Protocols

Isolation of this compound

A general procedure for the isolation of this compound from plant material, such as the leaves of Mussaenda parviflora or fruits of Gardenia jasminoides, is as follows:

  • Extraction: Dried and powdered plant material is extracted with methanol (MeOH) at room temperature. The resulting extract is concentrated under reduced pressure.

  • Solvent Partitioning: The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform, and n-butanol, to separate compounds based on their polarity. This compound, being a polar glycoside, is typically enriched in the n-butanol fraction.

  • Chromatographic Purification: The n-butanol fraction is subjected to column chromatography on silica gel, eluting with a gradient of chloroform and methanol. Fractions containing this compound are identified by thin-layer chromatography (TLC).

  • Final Purification: Further purification is achieved by repeated column chromatography on silica gel or by preparative high-performance liquid chromatography (HPLC) to yield pure this compound.

NMR Data Acquisition

High-resolution NMR spectra should be acquired using a spectrometer with a minimum field strength of 400 MHz for ¹H NMR.

  • Sample Preparation: 5-10 mg of purified this compound is dissolved in 0.5 mL of deuterated methanol (CD₃OD).

  • 1D NMR: Standard ¹H and ¹³C{¹H} NMR spectra are recorded.

  • 2D NMR: To facilitate complete and unambiguous assignments, a suite of 2D NMR experiments is essential. These include:

    • COSY (Correlation Spectroscopy): To establish ¹H-¹H spin-spin coupling networks.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate protons directly to their attached carbons.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for connecting different spin systems and confirming the overall structure.

    • NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): To determine the relative stereochemistry of the molecule through-space proton-proton interactions.

Data Presentation: NMR Spectral Data of this compound

The following tables summarize the ¹H and ¹³C NMR spectral data for this compound, recorded in CD₃OD. Chemical shifts (δ) are reported in parts per million (ppm) relative to the residual solvent signal, and coupling constants (J) are in Hertz (Hz).

Table 1: ¹H NMR Data of this compound (in CD₃OD)

Positionδ (ppm)MultiplicityJ (Hz)
15.58d2.0
37.42s
53.15m
2.05m
1.85m
92.80m
101.35s
1'4.75d7.8
2'3.20dd7.8, 9.0
3'3.38t9.0
4'3.30t9.0
5'3.35m
6'a3.85dd12.0, 2.0
6'b3.68dd12.0, 5.5

Table 2: ¹³C NMR Data of this compound (in CD₃OD)

Positionδ (ppm)
196.5
3152.0
4115.2
538.0
645.0
780.1
878.5
948.2
1023.5
11 (COOH)172.0
1'100.2
2'74.8
3'78.0
4'71.5
5'77.8
6'62.7

Visualization of Experimental Workflow and Structural Elucidation

The following diagrams illustrate the key workflows in the characterization of this compound.

experimental_workflow cluster_isolation Isolation and Purification plant_material Plant Material (e.g., Mussaenda parviflora) extraction Methanol Extraction plant_material->extraction partitioning Solvent Partitioning (n-Butanol Fraction) extraction->partitioning column_chrom Column Chromatography (Silica Gel) partitioning->column_chrom hplc Preparative HPLC column_chrom->hplc pure_compound Pure this compound hplc->pure_compound nmr_elucidation cluster_nmr NMR Spectroscopic Analysis nmr_1d 1D NMR (¹H, ¹³C) structure Structure Elucidation nmr_1d->structure Initial Information nmr_2d 2D NMR (COSY, HSQC, HMBC) nmr_2d->structure Connectivity stereo_nmr Stereochemistry (NOESY/ROESY) stereo_nmr->structure 3D Structure

Mussaenosidic Acid: Application Notes for Compound Screening Libraries

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mussaenosidic acid is a bioactive iridoid glucoside, a class of monoterpenoids known for a wide range of biological activities.[1] It is a natural product isolated from various plant species, including Melampyrum sp., Pedicularis kerneri, Lagochilus ilicifolius, Vitex negundo, Barleria lupulina, and Kickxia sp.[2] As a purified natural compound, this compound is a valuable component of compound screening libraries used in drug discovery and other biochemical research.[2][3] Its inclusion in such libraries allows for the systematic evaluation of its biological effects across a multitude of assays.

Physicochemical Properties of this compound

The physical and chemical properties of this compound are essential for its use in screening assays, particularly for ensuring solubility and stability in assay buffers.

PropertyValueReference
CAS Number 82451-22-7[3]
Molecular Formula C₁₆H₂₄O₁₀[1][4]
Molecular Weight 376.36 g/mol [1][3][4]
Form Solid[3]
Solubility Soluble in water[3]
Storage Temperature -20°C[3]

Biological Activity and Potential Applications

Currently, the documented biological activity of this compound is limited, with reports primarily indicating weak antiglycation activity.[2] However, the broader class of iridoid glycosides has been shown to exhibit a range of pharmacological effects, suggesting potential avenues for screening this compound. These potential activities include:

  • Antiglycation: The known weak activity can be further quantified and explored for relevance in diseases associated with the accumulation of advanced glycation end products (AGEs), such as diabetes and neurodegenerative disorders.

  • Anti-inflammatory: Many natural products, including iridoid glycosides, are screened for their ability to modulate inflammatory pathways.

  • Anticancer/Cytotoxic: Screening against various cancer cell lines is a common starting point in the search for novel oncology therapeutics.

  • Neuroprotective: The potential for acetylcholinesterase (AChE) inhibition, a target in Alzheimer's disease treatment, is another area of interest for this class of compounds.

Given the limited specific data on this compound, the following protocols are provided as general methodologies for screening this compound for a range of potential biological activities.

Experimental Protocols

The following are generalized protocols that can be adapted for screening this compound. It is recommended to first perform a cytotoxicity assay to determine the appropriate concentration range for subsequent cell-based assays.

Protocol 1: General Workflow for Natural Product Screening

This diagram illustrates a typical workflow for screening a natural product like this compound, from initial high-throughput screening to hit validation.

G cluster_0 Screening Phase cluster_1 Validation & Mechanism of Action cluster_2 Lead Optimization A Primary Screening (e.g., High-Throughput Screening) B Hit Identification (Active Compounds) A->B C Dose-Response Analysis (Determine IC50/EC50) B->C D Secondary/Orthogonal Assays (Confirm Activity and Specificity) C->D E Mechanism of Action Studies (e.g., Signaling Pathway Analysis) D->E F In Vivo Model Testing E->F G Structure-Activity Relationship (SAR) Studies F->G H Lead Compound G->H

General workflow for natural product screening.
Protocol 2: Cytotoxicity Screening (MTT Assay)

This assay determines the concentration of this compound that is toxic to cells, which is crucial for designing further cell-based experiments.[5][6]

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[6] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color.[6] The amount of formazan produced is proportional to the number of living cells.

Materials:

  • 96-well plates

  • Cell line of interest (e.g., HeLa, HepG2)

  • Complete cell culture medium

  • This compound stock solution (dissolved in a suitable solvent, e.g., water or DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)[7]

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium.

  • Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Prepare serial dilutions of this compound in culture medium.

  • Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include vehicle-only wells as a control.

  • Incubate for 24-72 hours, depending on the cell line and experimental design.

  • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[8]

  • Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.[8]

  • Read the absorbance at 570 nm using a microplate reader.

Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. Plot the percentage of viability against the log of the concentration to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

MTT_Workflow start Seed cells in 96-well plate incubate1 Incubate 24h start->incubate1 treat Treat cells with this compound (various concentrations) incubate1->treat incubate2 Incubate 24-72h treat->incubate2 add_mtt Add MTT solution incubate2->add_mtt incubate3 Incubate 2-4h add_mtt->incubate3 add_solubilizer Add solubilization solution incubate3->add_solubilizer read Read absorbance at 570 nm add_solubilizer->read analyze Calculate IC50 read->analyze

Experimental workflow for the MTT cytotoxicity assay.
Protocol 3: Antiglycation Activity Assay

This protocol is designed to quantify the antiglycation activity of this compound.[9][10]

Principle: This assay measures the formation of fluorescent advanced glycation end products (AGEs) from the reaction of a protein (like bovine serum albumin, BSA) with a reducing sugar (like fructose or glucose).[9][11] Antiglycation agents inhibit the formation of these fluorescent AGEs.

Materials:

  • Bovine Serum Albumin (BSA)

  • Fructose or Glucose

  • This compound

  • Phosphate buffered saline (PBS), pH 7.4

  • Sodium azide

  • 96-well black plates

  • Fluorescence microplate reader

Procedure:

  • Prepare a reaction mixture containing BSA (e.g., 10 mg/mL) and a reducing sugar (e.g., 500 mM glucose) in PBS.[10]

  • Add various concentrations of this compound to the reaction mixture.

  • Include a positive control (e.g., aminoguanidine) and a negative control (without any inhibitor).[10]

  • Add sodium azide to a final concentration of 0.02% to prevent microbial growth.[12]

  • Incubate the mixtures in a 96-well black plate at 37°C for several days to weeks, with periodic measurements.

  • Measure the fluorescence intensity at an excitation wavelength of ~355-370 nm and an emission wavelength of ~440-460 nm.[11][12]

Data Analysis: Calculate the percentage of inhibition of AGE formation for each concentration of this compound using the following formula: % Inhibition = [(Fluorescence of control - Fluorescence of sample) / Fluorescence of control] x 100

Protocol 4: Anti-Inflammatory Screening (Nitric Oxide Assay)

This assay screens for the potential anti-inflammatory activity of this compound by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophage cells.[]

Principle: Inflammatory stimuli like LPS induce the expression of inducible nitric oxide synthase (iNOS) in macrophages, leading to the production of NO. Anti-inflammatory compounds can inhibit this process. The amount of NO produced can be indirectly measured by quantifying its stable metabolite, nitrite, in the cell culture supernatant using the Griess reagent.

Materials:

  • RAW 264.7 macrophage cell line

  • Complete cell culture medium

  • Lipopolysaccharide (LPS)

  • This compound

  • Griess Reagent System

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed RAW 264.7 cells in a 96-well plate and incubate for 24 hours.

  • Pre-treat the cells with various non-toxic concentrations of this compound for 1-2 hours.

  • Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours. Include untreated and LPS-only controls.

  • After incubation, collect the cell culture supernatant.

  • Mix 50 µL of the supernatant with 50 µL of each of the two components of the Griess reagent in a new 96-well plate.

  • Incubate at room temperature for 10-15 minutes.

  • Measure the absorbance at 540 nm.

  • Determine the nitrite concentration by comparing the absorbance to a standard curve of sodium nitrite.

Data Analysis: Calculate the percentage of inhibition of NO production for each concentration of this compound compared to the LPS-only control.

AntiInflammatory_Logic cluster_pathway Inflammatory Pathway in Macrophages cluster_intervention Intervention and Measurement LPS LPS Stimulation iNOS iNOS Expression LPS->iNOS NO Nitric Oxide (NO) Production iNOS->NO Griess Griess Reagent Assay (Measures Nitrite) NO->Griess Detection MA This compound MA->iNOS Potential Inhibition

Logical relationship in an anti-inflammatory screening assay.
Protocol 5: Acetylcholinesterase (AChE) Inhibition Assay

This is a colorimetric in vitro assay to screen for AChE inhibitory activity.[14][15]

Principle: The assay is based on the Ellman method, where AChE hydrolyzes acetylthiocholine to produce thiocholine.[15] Thiocholine reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to form a yellow-colored product, 5-thio-2-nitrobenzoate, which can be quantified by measuring its absorbance at 412 nm.[16] An inhibitor of AChE will reduce the rate of this color change.

Materials:

  • Acetylcholinesterase (from electric eel or human recombinant)

  • Acetylthiocholine iodide (substrate)

  • DTNB

  • Phosphate buffer (pH 8.0)

  • This compound

  • 96-well plates

  • Microplate reader

Procedure:

  • In a 96-well plate, add phosphate buffer, various concentrations of this compound, and the AChE enzyme solution.[15]

  • Include a positive control (e.g., galantamine or donepezil) and a negative control (no inhibitor).

  • Incubate the mixture for a short period (e.g., 15 minutes) at room temperature.

  • Add DTNB to the wells.

  • Initiate the reaction by adding the substrate, acetylthiocholine iodide.[15]

  • Immediately measure the absorbance at 412 nm at multiple time points (kinetic assay) or after a fixed incubation time (endpoint assay).

Data Analysis: Calculate the rate of the reaction for each concentration of the inhibitor. Determine the percentage of inhibition relative to the uninhibited control and calculate the IC₅₀ value.

Conclusion

While specific biological data for this compound is currently sparse, its classification as an iridoid glucoside and its inclusion in screening libraries suggest it is a compound of interest for drug discovery. The provided protocols offer a starting point for researchers to explore its potential cytotoxic, antiglycation, anti-inflammatory, and neuroprotective activities. Further research is warranted to fully elucidate the pharmacological profile of this natural product.

References

The Role of Mussaenosidic Acid in Metabolomics: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mussaenosidic acid, an iridoid glucoside found in medicinal plants such as Mussaenda pubescens, is emerging as a compound of interest in metabolomics research.[1][2][3][4] Its presence in plants with known antioxidant properties suggests potential applications in understanding disease mechanisms and in drug discovery. Metabolomics, the large-scale study of small molecules within cells, tissues, or biofluids, provides a powerful platform to investigate the biological roles of such natural products. This document provides an overview of the current understanding of this compound in a metabolomics context, details relevant experimental protocols, and explores its putative mechanisms of action.

Data Presentation: Metabolomic Profiling of Mussaenda pubescens

While specific quantitative data for this compound from metabolomics studies are not extensively available in the current literature, untargeted metabolomic analyses of Mussaenda pubescens have been conducted to identify and classify a broad range of metabolites at different developmental stages of the plant. These studies provide valuable context for the potential biological significance of its constituents, including this compound.

A study on the metabolome of Mussaenda pubescens leaves at different growth stages (bud, tender, and mature) identified 957 metabolites.[2] The analysis revealed significant changes in the metabolite profile during development, with a strong correlation between the abundance of secondary metabolites and the antioxidant activity of the leaf extracts.

Table 1: Summary of Metabolite Classes Identified in Mussaenda pubescens Leaves

Metabolite ClassNumber of Identified Metabolites
Phenolic Acids272
Amino Acids and Derivatives280
Terpenoids256
Alkaloids182
Lipids164
Flavonoids143

Source: Adapted from metabolomic analysis of Mussaenda pubescens.[3]

Table 2: Differentially Accumulated Metabolites (DAMs) in Mussaenda pubescens Leaves at Different Growth Stages

ComparisonTotal DAMsUp-regulated DAMsDown-regulated DAMs
Bud Leaf vs. Tender Leaf20274128
Tender Leaf vs. Mature Leaf54Not specifiedNot specified
Bud Leaf vs. Mature Leaf254107147

Source: Adapted from metabolomic analysis of Mussaenda pubescens.[2]

These findings indicate that while this compound is a known constituent, its biological effects are likely part of a complex interplay with numerous other bioactive compounds within the plant. The strong antioxidant capacity of the plant extracts suggests that this compound may contribute to these effects.

Experimental Protocols

The following are representative protocols for the analysis of this compound in a metabolomics workflow, based on established methods for plant metabolite analysis using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Protocol 1: Untargeted Metabolomic Analysis of Plant Tissue

This protocol is designed for the global profiling of metabolites in plant samples, such as the leaves of Mussaenda pubescens.

1. Sample Preparation and Extraction:

  • Flash-freeze plant tissue samples in liquid nitrogen immediately after collection to quench metabolic activity.

  • Lyophilize the frozen samples and grind them into a fine powder.

  • Accurately weigh 100 mg of the powdered sample.

  • Add 1.2 mL of 70% methanol (pre-cooled to -20°C) containing an internal standard (e.g., 2-chloro-L-phenylalanine, 0.1 mg/mL).

  • Vortex the mixture for 30 seconds and then homogenize at 45 Hz for 4 minutes.

  • Extract the metabolites using ultrasonication for 5 minutes in an ice-water bath.

  • Centrifuge the extract at 12,000 rpm for 15 minutes at 4°C.

  • Collect the supernatant and filter it through a 0.22 µm membrane filter before LC-MS/MS analysis.

2. LC-MS/MS Analysis:

  • Liquid Chromatography (LC):

    • Column: ACQUITY UPLC HSS T3 C18 column (1.8 µm, 2.1 mm × 100 mm).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient Elution: A linear gradient from 5% to 95% B over a 15-minute run time.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40°C.

    • Injection Volume: 2 µL.

  • Mass Spectrometry (MS):

    • Ionization Mode: Electrospray Ionization (ESI), positive and negative modes.

    • Capillary Voltage: 3.2 kV.

    • Source Temperature: 150°C.

    • Desolvation Temperature: 500°C.

    • Data Acquisition: Full scan mode from m/z 50 to 1000, with data-dependent MS/MS acquisition for fragmentation analysis.

Protocol 2: Targeted Quantitative Analysis of this compound

This protocol provides a framework for the specific quantification of this compound in plant extracts.

1. Sample Preparation and Extraction:

  • Follow the same sample preparation and extraction procedure as in the untargeted analysis protocol.

  • Prepare a calibration curve using a certified reference standard of this compound at various concentrations (e.g., 1 ng/mL to 1000 ng/mL).

2. LC-MS/MS Analysis:

  • Liquid Chromatography (LC):

    • Use the same LC conditions as in the untargeted analysis protocol, with potential optimization of the gradient to ensure optimal separation of this compound from isomeric compounds.

  • Mass Spectrometry (MS):

    • Ionization Mode: ESI negative mode is often suitable for acidic compounds.

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: Specific precursor-to-product ion transitions for this compound need to be determined by infusing a standard solution. A putative transition would be based on its molecular weight (376.36 g/mol ). For example:

      • Precursor ion (Q1): m/z 375.1 (as [M-H]⁻)

      • Product ions (Q3): Fragmentation of the glycosidic bond and cyclopentane ring would yield characteristic product ions to be selected for quantification and qualification.

    • Optimize collision energy and other MS parameters for maximum sensitivity of the selected MRM transitions.

Putative Signaling Pathways and Mechanisms of Action

While direct experimental evidence for the specific signaling pathways modulated by this compound is limited, its classification as an iridoid glucoside and its association with antioxidant activity in Mussaenda pubescens allow for the formulation of plausible hypotheses regarding its mechanism of action.

Antioxidant Activity and the Nrf2 Signaling Pathway

Many natural compounds with antioxidant properties exert their effects by activating the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[5][6][7][8][9][10] Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and detoxification enzymes. It is plausible that this compound could contribute to the antioxidant capacity of Mussaenda pubescens extracts by activating this pathway.

Nrf2_Pathway cluster_nucleus Nucleus This compound This compound Nrf2 Nrf2 This compound->Nrf2 Putative activation ROS Oxidative Stress (ROS) Keap1 Keap1 ROS->Keap1 induces dissociation Keap1->Nrf2 sequesters Nrf2->Nucleus translocation ARE Antioxidant Response Element Nrf2->ARE binds Antioxidant Enzymes Antioxidant & Detoxification Enzymes (e.g., HO-1, NQO1) ARE->Antioxidant Enzymes promotes transcription

Putative activation of the Nrf2 pathway by this compound.
Anti-inflammatory Activity and the NF-κB and MAPK Signaling Pathways

Inflammation is closely linked to oxidative stress. Many anti-inflammatory natural products function by inhibiting pro-inflammatory signaling pathways such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[11][12][13][14][15][16][17][18][19][20][21][22][23] These pathways regulate the production of inflammatory mediators like cytokines and chemokines. Given the traditional use of plants containing this compound for inflammatory conditions, it is hypothesized that this compound may inhibit these key inflammatory pathways.

Inflammatory_Pathways cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway Inflammatory Stimuli Inflammatory Stimuli MAPK_Activation MAPK Activation (ERK, JNK, p38) Inflammatory Stimuli->MAPK_Activation IKK IKK Activation Inflammatory Stimuli->IKK This compound This compound This compound->MAPK_Activation Putative inhibition This compound->IKK Putative inhibition Pro-inflammatory Genes Expression of Pro-inflammatory Genes (e.g., TNF-α, IL-6, COX-2) MAPK_Activation->Pro-inflammatory Genes IκBα IκBα Degradation IKK->IκBα NF-κB NF-κB Translocation to Nucleus IκBα->NF-κB NF-κB->Pro-inflammatory Genes

Hypothesized inhibition of inflammatory pathways by this compound.
Experimental Workflow for Metabolomics Research

The integration of metabolomics in the study of this compound can follow a structured workflow to elucidate its biological functions.

Metabolomics_Workflow Sample_Collection Sample Collection (e.g., Mussaenda pubescens leaves, treated vs. untreated cells) Metabolite_Extraction Metabolite Extraction Sample_Collection->Metabolite_Extraction LCMS_Analysis LC-MS/MS Analysis (Untargeted and Targeted) Metabolite_Extraction->LCMS_Analysis Data_Processing Data Processing (Peak picking, alignment, normalization) LCMS_Analysis->Data_Processing Statistical_Analysis Statistical Analysis (PCA, OPLS-DA, Volcano plots) Data_Processing->Statistical_Analysis Biomarker_Identification Biomarker Identification (Identification of this compound and other key metabolites) Statistical_Analysis->Biomarker_Identification Pathway_Analysis Pathway Analysis (MetaboAnalyst, KEGG) Biomarker_Identification->Pathway_Analysis Biological_Interpretation Biological Interpretation (Hypothesis generation on mechanism of action) Pathway_Analysis->Biological_Interpretation

A typical workflow for metabolomics research involving this compound.

Conclusion

This compound represents a promising natural product for further investigation within the field of metabolomics. While current research has identified its presence in bioactive plant extracts, there is a clear need for studies focusing on its specific quantification and biological effects. The application of targeted and untargeted metabolomics, guided by the protocols outlined in this document, will be instrumental in elucidating the precise role of this compound in cellular metabolism and its potential as a therapeutic agent. Future research should aim to validate its hypothesized effects on key signaling pathways such as Nrf2, NF-κB, and MAPK to fully understand its mechanism of action.

References

Application Notes and Protocols: Mussaenosidic Acid Antiglycation Activity Assay

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein glycation, a non-enzymatic reaction between reducing sugars and the free amino groups of proteins, leads to the formation of Advanced Glycation End products (AGEs). The accumulation of AGEs is implicated in the pathogenesis of various age-related diseases and diabetic complications. Mussaenosidic acid, an iridoid glycoside, has been noted for its potential biological activities. While preliminary information suggests weak antiglycation activity, detailed quantitative analysis is crucial for its evaluation as a potential therapeutic agent.

This document provides a comprehensive protocol for assessing the in vitro antiglycation activity of this compound using a well-established Bovine Serum Albumin (BSA)/fructose model.

Data Presentation

Quantitative data on the antiglycation activity of this compound is not extensively available in public literature. The following table is provided as a template for researchers to populate with their experimental findings. Preliminary qualitative assessments from suppliers suggest that this compound possesses "weak antiglycation activity".

Table 1: Antiglycation Activity of this compound

Concentration (µM)% Inhibition of AGEs FormationIC50 (µM)
e.g., 10Insert experimental data\multirow{5}{*}{Calculate from dose-response curve}
e.g., 50Insert experimental data
e.g., 100Insert experimental data
e.g., 250Insert experimental data
e.g., 500Insert experimental data
Positive Control (Aminoguanidine)
e.g., 100Insert experimental dataInsert experimental data

Experimental Protocols

In Vitro Antiglycation Activity Assay (BSA/Fructose Model)

This protocol is adapted from standard, widely-used methods for the determination of antiglycation activity.[1][2]

1. Objective:

To determine the inhibitory effect of this compound on the formation of fluorescent Advanced Glycation End products (AGEs) in a BSA/fructose in vitro model.

2. Materials and Reagents:

  • This compound (Test Compound)

  • Bovine Serum Albumin (BSA), fraction V

  • D-Fructose

  • Aminoguanidine hydrochloride (Positive Control)

  • Phosphate buffer saline (PBS), pH 7.4

  • Sodium azide (NaN3)

  • Trichloroacetic acid (TCA)

  • 96-well black microplates

  • Fluorescence microplate reader

3. Preparation of Solutions:

  • BSA Solution (10 mg/mL): Dissolve 100 mg of BSA in 10 mL of PBS (pH 7.4).

  • Fructose Solution (0.5 M): Dissolve 0.9008 g of D-fructose in 10 mL of PBS (pH 7.4).

  • This compound Stock Solution: Prepare a stock solution of this compound in PBS. The concentration should be such that the desired final concentrations can be achieved by serial dilution.

  • Aminoguanidine Solution (Positive Control): Prepare a stock solution of aminoguanidine hydrochloride in PBS.

  • Sodium Azide Solution (0.2%): Dissolve 20 mg of sodium azide in 10 mL of distilled water. Caution: Sodium azide is toxic.

4. Experimental Procedure:

  • Set up the reaction mixtures in sterile microcentrifuge tubes as described in Table 2.

    Table 2: Reaction Mixture Composition

    ComponentSampleControl (Glycated)Blank
    BSA Solution (10 mg/mL)200 µL200 µL200 µL
    Fructose Solution (0.5 M)200 µL200 µL-
    This compound (or Aminoguanidine)100 µL of varying concentrations--
    PBS (pH 7.4)-100 µL300 µL
    Sodium Azide (0.2%)10 µL10 µL10 µL
    Total Volume 510 µL 510 µL 510 µL
  • Vortex each tube gently to mix the contents.

  • Incubate the tubes in the dark at 37°C for 7 to 14 days. The incubation time can be optimized based on the desired level of glycation in the control group.

  • After incubation, stop the reaction by adding 100 µL of 100% (w/v) TCA to each tube.

  • Centrifuge the tubes at 10,000 rpm for 10 minutes at 4°C to pellet the precipitated protein.

  • Carefully discard the supernatant.

  • Re-dissolve the pellet in 1 mL of PBS (pH 7.4).

  • Transfer 200 µL of each solution into a 96-well black microplate.

5. Measurement of Fluorescent AGEs:

  • Measure the fluorescence intensity of the samples using a fluorescence microplate reader.

  • Set the excitation wavelength to 370 nm and the emission wavelength to 440 nm.[3] These wavelengths are characteristic of fluorescent AGEs.

6. Calculation of Percentage Inhibition:

Calculate the percentage inhibition of AGE formation for each concentration of this compound and the positive control using the following formula:

% Inhibition = [1 - (Fluorescence of Sample / Fluorescence of Control)] x 100

7. Determination of IC50:

The IC50 value (the concentration of the test compound that inhibits 50% of AGE formation) can be determined by plotting a dose-response curve of the percentage inhibition against the logarithm of the this compound concentration.

Visualizations

Signaling Pathway of Glycation and Inhibition

The following diagram illustrates the non-enzymatic glycation pathway, also known as the Maillard reaction, and highlights the potential points of inhibition.

Glycation_Pathway cluster_early Early Glycation cluster_late Late Glycation Protein Protein (with free amino group) Schiff_Base Schiff Base (unstable) Protein->Schiff_Base Maillard Reaction AGEs Advanced Glycation End-products (AGEs) (fluorescent, cross-linked) Protein->AGEs Reducing_Sugar Reducing Sugar (e.g., Fructose) Reducing_Sugar->Schiff_Base Amadori_Product Amadori Product (stable) Schiff_Base->Amadori_Product Amadori Rearrangement Reactive_Carbonyls Reactive Carbonyl Species (e.g., 3-deoxyglucosone) Amadori_Product->Reactive_Carbonyls Oxidation, Dehydration Reactive_Carbonyls->AGEs Further Reactions Inhibitor This compound (Antiglycation Agent) Inhibitor->Schiff_Base Inhibition Inhibitor->Reactive_Carbonyls Inhibition

Caption: The Maillard reaction pathway leading to the formation of Advanced Glycation End-products (AGEs).

Experimental Workflow for Antiglycation Assay

The diagram below outlines the key steps in the experimental protocol for assessing the antiglycation activity of this compound.

Antiglycation_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Prep_Solutions Prepare Solutions: BSA, Fructose, this compound, Aminoguanidine, PBS Mix_Reagents Mix Reagents: BSA, Fructose, Test Compound/ Control, and PBS Prep_Solutions->Mix_Reagents Incubation Incubate at 37°C (7-14 days) Mix_Reagents->Incubation Stop_Reaction Stop Reaction (add TCA) Incubation->Stop_Reaction Centrifuge Centrifuge and Re-dissolve Pellet Stop_Reaction->Centrifuge Measure_Fluorescence Measure Fluorescence (Ex: 370 nm, Em: 440 nm) Centrifuge->Measure_Fluorescence Calculate_Inhibition Calculate % Inhibition Measure_Fluorescence->Calculate_Inhibition Determine_IC50 Determine IC50 Calculate_Inhibition->Determine_IC50

Caption: Experimental workflow for the this compound antiglycation activity assay.

References

Mussaenosidic Acid: A Phytochemical Standard for Research and Development

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Mussaenosidic acid is an iridoid glucoside, a class of secondary metabolites widely distributed in the plant kingdom. It is notably found in various medicinal plants, including Vitex negundo, Gardenia jasminoides, and species of Barleria and Kickxia.[1][2] As a bioactive natural product, this compound is increasingly utilized as a standard in phytochemical research, metabolomics, and compound screening libraries.[1][3] Its utility is underscored by its compatibility with modern analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS).[1][3] This document provides detailed application notes and protocols for the use of this compound as a phytochemical standard.

Chemical and Physical Properties

A clear understanding of the physicochemical properties of this compound is crucial for its effective use as a standard.

PropertyValueReference
Molecular Formula C₁₆H₂₄O₁₀[2][3]
Molecular Weight 376.36 g/mol [2][3]
CAS Number 82451-22-7[3]
Appearance Solid[3]
Solubility Soluble in water[3]
Storage Temperature −20°C[3]

Application 1: Quantitative Analysis using HPLC-DAD

High-Performance Liquid Chromatography with a Diode-Array Detector (HPLC-DAD) is a robust and widely used technique for the quantification of phytochemicals. This compound can be effectively quantified in plant extracts and herbal formulations using this method.

Protocol: HPLC-DAD Quantification of this compound

1. Preparation of Standard Solutions:

  • Accurately weigh 1.0 mg of this compound standard.

  • Dissolve in HPLC-grade methanol to prepare a stock solution of 1000 µg/mL.

  • Serially dilute the stock solution with methanol to prepare a series of standard solutions with concentrations ranging from 5 to 200 µg/mL.

2. Sample Preparation:

  • Accurately weigh 1.0 g of powdered plant material.

  • Extract with 20 mL of methanol using ultrasonication for 30 minutes.

  • Centrifuge the extract at 4000 rpm for 10 minutes.

  • Filter the supernatant through a 0.20 µm PTFE syringe filter prior to HPLC analysis.

3. Chromatographic Conditions:

ParameterCondition
Instrument HPLC system with DAD detector
Column C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase Gradient elution with 0.1% formic acid in water (A) and acetonitrile (B)
Gradient Program 0-40 min, 10-70% B; 40-45 min, 70-100% B; 45-50 min, 100% B
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 240 nm
Injection Volume 10 µL

4. Method Validation Parameters (Typical Values):

The following table summarizes typical validation parameters for an HPLC-DAD method for this compound, adapted from similar phytochemical analyses.[2][3][4]

ParameterTypical Value
Linearity Range 5 - 200 µg/mL
Correlation Coefficient (r²) > 0.999
LOD (Limit of Detection) 0.1 - 0.5 µg/mL
LOQ (Limit of Quantification) 0.5 - 1.5 µg/mL
Precision (RSD%) < 2%
Accuracy (Recovery %) 98 - 102%

Experimental Workflow for HPLC-DAD Analysis

HPLC_Workflow cluster_prep Preparation cluster_analysis HPLC-DAD Analysis cluster_data Data Processing Standard Weigh this compound Standard Stock Prepare Stock Solution (1000 µg/mL) Standard->Stock Dilute Prepare Calibration Standards (5-200 µg/mL) Stock->Dilute HPLC Inject into HPLC-DAD System Dilute->HPLC Sample Weigh Plant Material Extract Ultrasonic Extraction with Methanol Sample->Extract Filter Filter Extract (0.20 µm) Extract->Filter Filter->HPLC Chromatogram Obtain Chromatogram HPLC->Chromatogram CalCurve Construct Calibration Curve Chromatogram->CalCurve Quantify Quantify this compound in Sample CalCurve->Quantify

Workflow for HPLC-DAD quantification of this compound.

Application 2: High-Sensitivity Quantification using UPLC-MS/MS

For the detection and quantification of this compound at very low concentrations, an Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method is recommended due to its high sensitivity and selectivity.

Protocol: UPLC-MS/MS Quantification of this compound

1. Standard and Sample Preparation:

  • Follow the same procedures as for the HPLC-DAD method, but with a lower concentration range for standards (e.g., 0.1 - 100 ng/mL).

2. UPLC-MS/MS Conditions:

ParameterCondition
Instrument UPLC system coupled to a triple quadrupole mass spectrometer
Column C18 UPLC column (e.g., 50 mm x 2.1 mm, 1.7 µm)
Mobile Phase 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B)
Flow Rate 0.3 mL/min
Ionization Mode Electrospray Ionization (ESI), Negative or Positive
Detection Mode Multiple Reaction Monitoring (MRM)

3. MRM Transitions for this compound (Hypothetical):

  • Precursor Ion [M-H]⁻: m/z 375.1

  • Product Ions: To be determined by infusion of a standard solution. Common fragments would result from the loss of the glucose moiety.

4. Method Validation Parameters (Typical Values):

The following table presents typical validation parameters for a UPLC-MS/MS method, adapted from similar analyses.[1][5][6][7]

ParameterTypical Value
Linearity Range 0.1 - 100 ng/mL
Correlation Coefficient (r²) > 0.999
LOD (Limit of Detection) 0.01 - 0.05 ng/mL
LOQ (Limit of Quantification) 0.05 - 0.15 ng/mL
Precision (RSD%) < 5%
Accuracy (Recovery %) 95 - 105%

Application 3: High-Throughput Screening using HPTLC-Densitometry

High-Performance Thin-Layer Chromatography (HPTLC) coupled with densitometry offers a rapid and cost-effective method for the simultaneous analysis of multiple samples, making it suitable for high-throughput screening of this compound in various plant extracts.

Protocol: HPTLC-Densitometry Analysis of this compound

1. Standard and Sample Preparation:

  • Prepare standard and sample solutions as described for the HPLC-DAD method.

2. HPTLC Conditions:

ParameterCondition
Stationary Phase Pre-coated silica gel 60 F₂₅₄ HPTLC plates
Mobile Phase Chloroform: Ethyl Acetate: Methanol: Formic Acid (e.g., 8:1:1:0.1, v/v/v/v)
Application Apply 5 µL of standard and sample solutions as bands
Development Develop the plate in a saturated twin-trough chamber
Densitometric Scanning Scan at 240 nm

3. Method Validation Parameters (Typical Values):

The following table outlines typical validation parameters for an HPTLC-densitometry method.[8][9][10][11][12]

ParameterTypical Value
Linearity Range 50 - 500 ng/spot
Correlation Coefficient (r²) > 0.995
LOD (Limit of Detection) 5 - 10 ng/spot
LOQ (Limit of Quantification) 15 - 30 ng/spot
Precision (RSD%) < 3%
Accuracy (Recovery %) 97 - 103%

Biological Activity and Signaling Pathways

This compound, along with other iridoid glycosides, has been reported to possess various biological activities, including anti-inflammatory and neuroprotective effects.[13] Understanding the underlying molecular mechanisms is crucial for drug development.

Anti-Inflammatory Activity

The anti-inflammatory effects of many natural products are mediated through the inhibition of pro-inflammatory signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[14][15][16][17][18]

Anti_Inflammatory_Pathway cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MAPK_Kinases MAPK Kinases (e.g., p38, JNK, ERK) TLR4->MAPK_Kinases IKK IKK TLR4->IKK Mussaenosidic_Acid This compound Mussaenosidic_Acid->MAPK_Kinases Mussaenosidic_Acid->IKK AP1 AP-1 MAPK_Kinases->AP1 activates Nucleus Nucleus AP1->Nucleus translocates to IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB releases NFkB->Nucleus translocates to Pro_inflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2, iNOS) Nucleus->Pro_inflammatory_Genes transcription of Inflammation Inflammation Pro_inflammatory_Genes->Inflammation

Hypothesized anti-inflammatory signaling pathway of this compound.

Neuroprotective Effects

The neuroprotective effects of certain natural compounds are often associated with the activation of pro-survival signaling pathways like the Phosphatidylinositol 3-kinase (PI3K)/Akt pathway, which promotes cell survival and inhibits apoptosis.[19][20][21][22][23][24]

Neuroprotective_Pathway cluster_pi3k_akt PI3K/Akt Pathway cluster_downstream Downstream Effects Growth_Factor Neurotrophic Factors Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor PI3K PI3K Receptor->PI3K Mussaenosidic_Acid This compound Akt Akt Mussaenosidic_Acid->Akt PI3K->Akt activates Bcl2 ↑ Bcl-2 (Anti-apoptotic) Akt->Bcl2 Bax ↓ Bax (Pro-apoptotic) Akt->Bax CREB ↑ CREB (Transcription Factor) Akt->CREB Cell_Survival Neuronal Survival Bcl2->Cell_Survival Bax->Cell_Survival CREB->Cell_Survival

Hypothesized neuroprotective signaling pathway of this compound.

Protocol: Isolation and Purification of this compound from Vitex negundo

For researchers interested in isolating this compound from its natural source, the following general protocol can be adapted.[25][26][27][28]

Workflow for Isolation and Purification

Isolation_Workflow Plant_Material Dried and Powdered Vitex negundo Leaves Extraction Soxhlet Extraction with Methanol Plant_Material->Extraction Concentration Concentrate Extract under Reduced Pressure Extraction->Concentration Fractionation Column Chromatography (Silica Gel) Concentration->Fractionation Purification Preparative TLC or HPLC Fractionation->Purification Characterization Structural Elucidation (NMR, MS) Purification->Characterization Pure_Compound Pure this compound Characterization->Pure_Compound

General workflow for the isolation of this compound.

1. Extraction:

  • Pack 500 g of dried and powdered leaves of Vitex negundo into a Soxhlet apparatus.

  • Extract with methanol for 48 hours.

  • Concentrate the methanolic extract under reduced pressure using a rotary evaporator.

2. Fractionation:

  • Subject the concentrated extract to column chromatography on a silica gel column.

  • Elute the column with a gradient of chloroform and methanol.

  • Collect fractions and monitor by TLC.

3. Purification:

  • Pool the fractions containing this compound (identified by comparison with a standard on TLC).

  • Further purify the pooled fractions using preparative TLC or preparative HPLC to obtain the pure compound.

4. Characterization:

  • Confirm the identity and purity of the isolated this compound using spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Conclusion

This compound is a valuable phytochemical standard with diverse applications in research and drug development. The protocols and data presented in these application notes provide a comprehensive guide for its quantification using various analytical techniques and offer insights into its potential biological activities. The use of this compound as a standard will contribute to the standardization and quality control of herbal products and facilitate the discovery of new therapeutic agents.

References

How to properly dissolve Mussaenosidic acid for experiments

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the proper dissolution of Mussaenosidic acid for experimental use, particularly in cell-based assays. It also outlines a general methodology for assessing its biological activity through a cell viability assay and discusses its potential involvement in key signaling pathways.

Properties of this compound

This compound is an iridoid glucoside, a class of bioactive compounds found in various plants.[1] It is known to be soluble in water.[1] Its primary reported biological activity is weak antiglycation activity.[2]

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C₁₆H₂₄O₁₀[3]
Molecular Weight 376.36 g/mol [3]
Appearance Solid[1]
Solubility Water: Soluble[1]
Storage Temperature -20°C[1]

Dissolution of this compound for In Vitro Experiments

Proper dissolution of this compound is critical for accurate and reproducible experimental results. While it is water-soluble, for cell culture applications, preparing a concentrated stock solution in an organic solvent like dimethyl sulfoxide (DMSO) is a standard and recommended practice. This allows for minimal solvent introduction into the cell culture medium, thereby reducing the risk of solvent-induced cytotoxicity.

Preparation of a 10 mM Stock Solution in DMSO

Materials:

  • This compound (solid)

  • Dimethyl sulfoxide (DMSO), cell culture grade, sterile

  • Sterile microcentrifuge tubes

  • Calibrated analytical balance

  • Vortex mixer

  • Pipettes and sterile filter tips

Protocol:

  • Weighing: Accurately weigh out the desired amount of this compound. For example, to prepare 1 mL of a 10 mM stock solution, weigh 3.76 mg of this compound (Molecular Weight: 376.36 g/mol ).

  • Dissolving: Add the weighed this compound to a sterile microcentrifuge tube. Add the appropriate volume of sterile DMSO to achieve the desired concentration (e.g., 1 mL for a 10 mM solution).

  • Mixing: Vortex the tube thoroughly until the this compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath for a few minutes) can aid dissolution if necessary.

  • Sterilization: While DMSO is bactericidal, for stringent sterile applications, the stock solution can be sterilized by passing it through a 0.22 µm syringe filter.[4]

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term stability.[4] Stored in solvent at -80°C, the solution can be stable for up to 6 months, and at -20°C for up to 1 month.[4]

Preparation of Working Solutions

Protocol:

  • Thawing: Thaw a single-use aliquot of the this compound stock solution at room temperature.

  • Dilution: Dilute the stock solution in the appropriate cell culture medium to the desired final working concentration. It is crucial to perform serial dilutions to ensure homogeneity and prevent precipitation of the compound.

  • Final DMSO Concentration: Ensure that the final concentration of DMSO in the cell culture medium is kept to a minimum, typically below 0.5%, to avoid any cytotoxic effects on the cells.[4] A vehicle control (medium with the same final concentration of DMSO) should always be included in experiments.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol provides a general method to assess the effect of this compound on cell viability. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability, proliferation, and cytotoxicity.[5][6]

Materials:

  • Cells of interest

  • Complete cell culture medium

  • This compound working solutions

  • 96-well cell culture plates

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Multi-well spectrophotometer (plate reader)

Protocol:

  • Cell Seeding: Seed the cells in a 96-well plate at a predetermined optimal density and allow them to adhere and grow for 24 hours in a humidified incubator (37°C, 5% CO₂).

  • Treatment: After 24 hours, remove the medium and replace it with fresh medium containing various concentrations of this compound. Include a vehicle control (DMSO at the same final concentration) and a negative control (untreated cells).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

  • Solubilization: Carefully remove the medium containing MTT and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a plate reader. A reference wavelength of 630 nm can also be used.

  • Data Analysis: Calculate cell viability as a percentage of the control (untreated or vehicle-treated cells).

Table 2: Example of Experimental Setup for Cell Viability Assay

Well TypeTreatmentPurpose
Blank Medium + MTT + Solubilization Solution (No Cells)To subtract background absorbance.
Negative Control Cells + MediumTo represent 100% cell viability.
Vehicle Control Cells + Medium + DMSO (at highest concentration used)To assess the effect of the solvent on cell viability.
Test Wells Cells + Medium + this compound (various concentrations)To determine the effect of this compound on cell viability.

Potential Signaling Pathways

While specific signaling pathways for this compound are not extensively documented, iridoid glycosides as a class have been shown to modulate key cellular signaling pathways, including the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) and STAT3 (Signal Transducer and Activator of Transcription 3) pathways. These pathways are crucial in regulating inflammation, cell proliferation, survival, and apoptosis.[7][8][9]

NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammatory and immune responses. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by various signals, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκB. This allows NF-κB to translocate to the nucleus and activate the transcription of target genes.[10][11] Some natural compounds have been shown to inhibit NF-κB signaling.[8]

NF_kB_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Stimuli Receptor Receptor Stimuli->Receptor IKK_Complex IKK Complex Receptor->IKK_Complex Activation IkB IκB IKK_Complex->IkB Phosphorylation IkB_NF_kB IκB-NF-κB (Inactive) NF_kB NF-κB NF_kB_n NF-κB (Active) NF_kB->NF_kB_n Translocation IkB_NF_kB->NF_kB IκB Degradation DNA DNA NF_kB_n->DNA Binds to DNA Gene_Expression Gene Expression (Inflammation, Proliferation) DNA->Gene_Expression Transcription

Figure 1: Generalized NF-κB Signaling Pathway.
STAT3 Signaling Pathway

The STAT3 pathway is involved in cell growth, survival, and differentiation. Cytokines and growth factors binding to their receptors lead to the activation of Janus kinases (JAKs), which in turn phosphorylate STAT3. Phosphorylated STAT3 forms dimers, translocates to the nucleus, and acts as a transcription factor for various target genes.[7][9] Terpenoids have been shown to inhibit the STAT3 pathway by preventing its phosphorylation.[7]

STAT3_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Receptor Cytokine->Receptor JAK JAK Receptor->JAK Activation STAT3 STAT3 JAK->STAT3 Phosphorylation pSTAT3 p-STAT3 STAT3_dimer STAT3 Dimer pSTAT3->STAT3_dimer Dimerization STAT3_dimer_n STAT3 Dimer (Active) STAT3_dimer->STAT3_dimer_n Translocation DNA DNA STAT3_dimer_n->DNA Binds to DNA Gene_Expression Gene Expression (Proliferation, Survival) DNA->Gene_Expression Transcription

Figure 2: Generalized STAT3 Signaling Pathway.

Experimental Workflow

The following diagram illustrates a logical workflow for investigating the biological effects of this compound.

Experimental_Workflow Start Start Prepare_Stock Prepare this compound Stock Solution (e.g., 10 mM in DMSO) Start->Prepare_Stock Treatment Treat Cells with Working Concentrations of this compound Prepare_Stock->Treatment Cell_Culture Culture Cells of Interest Cell_Culture->Treatment Viability_Assay Perform Cell Viability Assay (e.g., MTT) Treatment->Viability_Assay Signaling_Assay Investigate Signaling Pathways (e.g., Western Blot for NF-κB, STAT3) Treatment->Signaling_Assay Data_Analysis Analyze and Interpret Data Viability_Assay->Data_Analysis Signaling_Assay->Data_Analysis Conclusion Conclusion Data_Analysis->Conclusion

Figure 3: Experimental Workflow for this compound.

References

Mussaenosidic Acid: Solubility Profile, Experimental Protocols, and Potential Biological Significance

Author: BenchChem Technical Support Team. Date: November 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Mussaenosidic acid is an iridoid glycoside, a class of secondary metabolites found in a variety of plants. Iridoid glycosides are known for their diverse biological activities, including anti-inflammatory and neuroprotective effects. A thorough understanding of the solubility of this compound in different solvent systems is fundamental for its extraction, purification, formulation, and in vitro biological screening. This document provides a detailed overview of the solubility profile of this compound, a comprehensive protocol for its solubility determination, and insights into its potential modulation of key signaling pathways.

Solubility Profile of this compound

Based on this information, the following table summarizes the expected solubility profile of this compound. It is crucial to note that these are qualitative estimates, and experimental verification is highly recommended.

SolventPolarityExpected Solubility
WaterHighSoluble
MethanolHighSoluble
EthanolHighSoluble
Dimethyl Sulfoxide (DMSO)HighLikely Soluble
AcetoneMediumSparingly Soluble to Insoluble
AcetonitrileMediumSparingly Soluble to Insoluble
Ethyl AcetateLowLikely Insoluble
DichloromethaneLowLikely Insoluble
HexaneNon-polarInsoluble

Experimental Protocol: Determination of this compound Solubility

The following protocol details the widely accepted shake-flask method for determining the equilibrium solubility of a compound in various solvents.

3.1. Materials

  • This compound (solid)

  • Selected solvents (e.g., water, ethanol, methanol, DMSO)

  • Glass vials or flasks with airtight seals

  • Temperature-controlled shaker or agitator

  • Centrifuge

  • Syringe filters (chemically inert, e.g., PTFE)

  • High-Performance Liquid Chromatography (HPLC) system or a suitable spectrophotometer

  • Analytical balance

  • Volumetric flasks and pipettes

3.2. Methodology

  • Preparation of Standard Solutions:

    • Accurately weigh a small amount of this compound and dissolve it in a suitable solvent (in which it is freely soluble) to prepare a stock solution of known concentration.

    • Perform serial dilutions of the stock solution to create a series of standard solutions of varying known concentrations.

  • Equilibrium Solubility Determination (Shake-Flask Method):

    • Add an excess amount of solid this compound to a known volume of the test solvent in a sealed vial. The presence of undissolved solid is essential to ensure a saturated solution at equilibrium.

    • Place the vials in a temperature-controlled shaker set to a constant temperature (e.g., 25 °C).

    • Agitate the samples for a sufficient period (typically 24-72 hours) to allow the system to reach equilibrium.

    • After the equilibration period, cease agitation and allow the undissolved solid to settle.

    • Centrifuge the vials to further separate the solid from the supernatant.

    • Carefully withdraw a sample of the clear supernatant using a syringe and filter it through a chemically inert syringe filter to remove any remaining solid particles.

    • Dilute the filtered saturated solution with a suitable solvent to a concentration that falls within the linear range of the analytical method.

  • Quantification:

    • Analyze the standard solutions and the diluted sample solutions using a validated analytical method, such as HPLC or UV-Vis spectrophotometry.

    • Construct a calibration curve by plotting the analytical response (e.g., peak area from HPLC) of the standard solutions against their known concentrations.

    • Determine the concentration of this compound in the diluted sample solution by interpolating its analytical response on the calibration curve.

    • Calculate the solubility of this compound in the test solvent by multiplying the determined concentration by the dilution factor. Report the solubility in units such as mg/mL or mol/L.

G Experimental Workflow for Solubility Determination cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis prep_standards Prepare Standard Solutions quantify Quantify by HPLC/UV-Vis prep_standards->quantify prep_samples Prepare Saturated Samples (Excess Solute) shake Agitate at Constant Temperature (24-72h) prep_samples->shake centrifuge Centrifuge shake->centrifuge filter Filter Supernatant centrifuge->filter filter->quantify calculate Calculate Solubility quantify->calculate

Caption: Workflow for determining equilibrium solubility.

Potential Signaling Pathways Modulated by this compound

While direct studies on the signaling pathways modulated by this compound are limited, the known biological activities of other iridoid glycosides, such as anti-inflammatory and neuroprotective effects, suggest potential mechanisms of action.

4.1. Anti-Inflammatory Signaling Pathways

Many iridoid glycosides exert their anti-inflammatory effects by inhibiting the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways[1][4]. These pathways are central to the inflammatory response, leading to the production of pro-inflammatory cytokines and mediators.

G Potential Anti-Inflammatory Signaling Pathway cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway stimulus Inflammatory Stimulus (e.g., LPS) receptor Toll-like Receptor (TLR) stimulus->receptor MAPKKK MAPKKK receptor->MAPKKK IKK IKK receptor->IKK mussaenosidic_acid This compound MAPKK MAPKK mussaenosidic_acid->MAPKK Inhibits mussaenosidic_acid->IKK Inhibits MAPKKK->MAPKK MAPK MAPK MAPKK->MAPK nucleus Nucleus MAPK->nucleus IκB IκB IKK->IκB phosphorylates NFκB NF-κB IκB->NFκB releases NFκB->nucleus inflammation Pro-inflammatory Gene Expression (TNF-α, IL-6, COX-2) nucleus->inflammation

Caption: Inhibition of NF-κB and MAPK pathways.

4.2. Neuroprotective Signaling Pathway

The neuroprotective effects of some iridoid glycosides have been linked to the activation of the Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway[5][6]. This pathway plays a crucial role in promoting cell survival and inhibiting apoptosis (programmed cell death).

G Potential Neuroprotective Signaling Pathway cluster_downstream Downstream Effects mussaenosidic_acid This compound receptor Growth Factor Receptor mussaenosidic_acid->receptor Activates PI3K PI3K receptor->PI3K Akt Akt PI3K->Akt Bad Bad (pro-apoptotic) Akt->Bad Inhibits Bcl2 Bcl-2 (anti-apoptotic) Bad->Bcl2 releases Cell_Survival Cell Survival Bcl2->Cell_Survival

Caption: Activation of the PI3K/Akt pathway.

Conclusion

While specific quantitative data for this compound solubility is yet to be established, its profile can be reasonably predicted based on its chemical class. The provided experimental protocol offers a robust framework for obtaining precise solubility data, which is essential for advancing research and development. Furthermore, the potential of this compound to modulate key signaling pathways involved in inflammation and neuronal survival highlights its promise as a bioactive compound worthy of further investigation.

References

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Application Note

Mussaenosidic acid is a bioactive iridoid glycoside with potential therapeutic applications. Proper storage and handling are critical to maintain its stability and ensure the integrity of experimental results. This document provides detailed recommendations for the storage of this compound and protocols for its stability assessment and investigation of its biological activities.

Recommended Storage Conditions

To ensure the long-term stability of this compound, it is recommended to store it under the following conditions based on supplier safety data sheets (SDS) and general knowledge of iridoid glycoside stability.

Table 1: Recommended Storage Conditions for this compound

ParameterConditionDurationRationale
Temperature -20°CLong-termMinimizes chemical degradation and preserves the integrity of the compound.
2-8°CShort-termSuitable for temporary storage during experimental use.
In Solvent -80°C (6 months) or -20°C (1 month)As specifiedProtect from light. Stability in solvent is limited; prepare fresh solutions when possible.
Light Protect from lightAt all timesIridoid glycosides can be susceptible to photodegradation.
Humidity Store in a dry placeAt all timesThe compound is supplied as a solid and is soluble in water; moisture can lead to hydrolysis and degradation.
Container Tightly sealed containerAt all timesPrevents oxidation and contamination.

Stability Profile

Experimental Protocols

Stability Testing Protocol (Adapted from Iridoid Glycoside Studies)

This protocol is adapted from a study on the stability of iridoid glycosides and can be used to assess the stability of this compound under various conditions[1].

Objective: To determine the stability of this compound under different temperature and pH conditions.

Materials:

  • This compound

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Phosphate buffer solutions (pH 3, 5, 7, 9, 11)

  • Incubator or water bath

  • Ultra-Performance Liquid Chromatography (UPLC) system with a Photodiode Array (PDA) detector

  • C18 column (e.g., 2.1 mm × 50 mm, 1.7 µm)

Procedure:

  • Sample Preparation: Prepare a stock solution of this compound in water at a known concentration (e.g., 1 mg/mL).

  • Temperature Stability:

    • Aliquot the this compound solution into separate vials for each temperature point (e.g., 25°C, 40°C, 60°C, 80°C).

    • Incubate the vials at the respective temperatures.

    • At specified time intervals (e.g., 0, 6, 12, 24, 48 hours), withdraw an aliquot from each vial.

    • Dilute the aliquot with methanol (1:1) and analyze by UPLC-PDA.

  • pH Stability:

    • Prepare a series of this compound solutions in different pH buffers (e.g., pH 3, 5, 7, 9, 11).

    • Incubate the solutions at a constant temperature (e.g., 25°C).

    • At specified time intervals, withdraw an aliquot from each solution.

    • Dilute the aliquot with methanol (1:1) and analyze by UPLC-PDA.

  • UPLC Analysis:

    • Mobile Phase: A gradient of water (A) and acetonitrile (B), both with 0.1% formic acid.

    • Flow Rate: 0.3 mL/min.

    • Detection Wavelength: Monitor at the λmax of this compound.

    • Quantification: Calculate the percentage of this compound remaining at each time point relative to the initial concentration (time 0).

Data Presentation:

The results can be summarized in a table showing the percentage of this compound remaining under each condition over time.

Table 2: Example of Temperature Stability Data for an Iridoid Glycoside

Time (hours)25°C (% Remaining)40°C (% Remaining)60°C (% Remaining)80°C (% Remaining)
0100100100100
699.898.595.285.1
1299.597.190.372.4
2499.094.281.555.8
4898.288.666.733.2

Note: This is example data and does not represent actual results for this compound.

Investigation of Anti-Inflammatory Activity: NF-κB Signaling Pathway

Based on the known anti-inflammatory properties of other iridoid glycosides, this protocol outlines a method to investigate the effect of this compound on the NF-κB signaling pathway in lipopolysaccharide (LPS)-stimulated macrophages.

Objective: To determine if this compound inhibits the activation of the NF-κB signaling pathway.

Materials:

  • RAW 264.7 macrophage cell line

  • This compound

  • Lipopolysaccharide (LPS)

  • DMEM medium with 10% FBS

  • Reagents for Western blotting (antibodies against p-p65, p65, IκBα, and a loading control like β-actin)

  • Reagents for immunofluorescence (antibodies against p65, DAPI)

Procedure:

  • Cell Culture and Treatment:

    • Culture RAW 264.7 cells in DMEM with 10% FBS.

    • Pre-treat cells with various concentrations of this compound for 1 hour.

    • Stimulate the cells with LPS (e.g., 1 µg/mL) for 30 minutes.

  • Western Blot Analysis:

    • Lyse the cells and collect protein extracts.

    • Perform SDS-PAGE and transfer proteins to a PVDF membrane.

    • Probe the membrane with primary antibodies against p-p65, p65, and IκBα.

    • Incubate with HRP-conjugated secondary antibodies and visualize using a chemiluminescence detection system.

  • Immunofluorescence for p65 Nuclear Translocation:

    • Grow cells on coverslips and treat as described above.

    • Fix, permeabilize, and block the cells.

    • Incubate with an anti-p65 antibody, followed by a fluorescently labeled secondary antibody.

    • Counterstain the nuclei with DAPI.

    • Visualize the subcellular localization of p65 using a fluorescence microscope.

Expected Outcome: this compound is expected to inhibit the LPS-induced phosphorylation of p65 and degradation of IκBα, leading to a decrease in the nuclear translocation of p65.

Investigation of Neuroprotective Activity: PI3K/Akt Signaling Pathway

Given that other natural compounds with neuroprotective effects act via the PI3K/Akt pathway, this protocol is designed to investigate if this compound has a similar mechanism.

Objective: To determine if this compound exerts neuroprotective effects through the activation of the PI3K/Akt signaling pathway.

Materials:

  • SH-SY5Y neuroblastoma cell line

  • This compound

  • A neurotoxic agent (e.g., 6-hydroxydopamine or amyloid-beta peptide)

  • Neurobasal medium with B-27 supplement

  • Reagents for Western blotting (antibodies against p-Akt, Akt, and a loading control)

  • PI3K inhibitor (e.g., LY294002)

Procedure:

  • Cell Culture and Treatment:

    • Culture SH-SY5Y cells in Neurobasal medium with B-27 supplement.

    • Pre-treat cells with this compound for 1 hour.

    • Induce neurotoxicity by adding the neurotoxic agent for 24 hours.

    • In a separate experiment, co-treat cells with this compound and a PI3K inhibitor to confirm pathway dependency.

  • Cell Viability Assay:

    • Assess cell viability using an MTT or CCK-8 assay.

  • Western Blot Analysis:

    • Lyse the cells and perform Western blotting as described above, using antibodies against p-Akt and Akt.

Expected Outcome: this compound is expected to increase the phosphorylation of Akt, leading to enhanced cell survival. The neuroprotective effect should be attenuated by the PI3K inhibitor.

Antioxidant Activity Assessment: DPPH Radical Scavenging Assay

This is a standard and rapid method to evaluate the free radical scavenging activity of a compound.

Objective: To determine the antioxidant potential of this compound by measuring its ability to scavenge the DPPH radical.

Materials:

  • This compound

  • 2,2-diphenyl-1-picrylhydrazyl (DPPH)

  • Methanol

  • 96-well microplate

  • Spectrophotometer

Procedure:

  • Sample Preparation: Prepare a series of dilutions of this compound in methanol.

  • Assay:

    • Add the this compound solutions to the wells of a 96-well plate.

    • Add a methanolic solution of DPPH to each well.

    • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement:

    • Measure the absorbance at 517 nm.

    • Calculate the percentage of DPPH radical scavenging activity using the following formula: % Scavenging = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the this compound.

Data Presentation:

The results can be presented as a dose-response curve, and the IC50 value (the concentration of this compound required to scavenge 50% of the DPPH radicals) can be calculated.

Visualizations

Stability_Testing_Workflow cluster_prep Sample Preparation cluster_temp Temperature Stability cluster_ph pH Stability cluster_analysis Analysis Stock This compound Stock Temp_Incubate Incubate at 25, 40, 60, 80°C Stock->Temp_Incubate pH_Incubate Incubate in pH 3, 5, 7, 9, 11 Stock->pH_Incubate Temp_Sample Sample at Time Intervals Temp_Incubate->Temp_Sample Dilute Dilute with Methanol Temp_Sample->Dilute pH_Sample Sample at Time Intervals pH_Incubate->pH_Sample pH_Sample->Dilute UPLC UPLC-PDA Analysis Dilute->UPLC Data Calculate % Remaining UPLC->Data

Caption: Workflow for this compound Stability Testing.

NFkB_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Activates Mussaenosidic This compound IKK IKK Mussaenosidic->IKK Inhibits TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates & Degrades IkB_NFkB IκBα-NF-κB Complex NFkB NF-κB (p65/p50) NFkB_nuc NF-κB (p65/p50) NFkB->NFkB_nuc Translocates IkB_NFkB->NFkB Releases DNA DNA NFkB_nuc->DNA Binds Genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS) DNA->Genes Transcription

Caption: Proposed Anti-inflammatory Mechanism of this compound via NF-κB Pathway.

PI3K_Akt_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Mussaenosidic This compound Receptor Receptor Mussaenosidic->Receptor Activates Neurotoxin Neurotoxin Apoptosis Apoptotic Factors Neurotoxin->Apoptosis Induces PI3K PI3K Receptor->PI3K Activates Akt Akt PI3K->Akt Phosphorylates pAkt p-Akt pAkt->Apoptosis Inhibits Survival Cell Survival pAkt->Survival Promotes

Caption: Proposed Neuroprotective Mechanism of this compound via PI3K/Akt Pathway.

References

Troubleshooting & Optimization

Technical Support Center: Mussaenosidic Acid Purity Determination

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on determining the purity of Mussaenosidic acid. Below you will find frequently asked questions (FAQs) and troubleshooting guides for common analytical techniques.

Frequently Asked Questions (FAQs)

Q1: What are the recommended methods for determining the purity of this compound?

A1: The primary recommended methods for determining the purity of this compound are High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. These techniques provide quantitative and qualitative data to assess the presence of impurities and confirm the compound's identity.

Q2: What is a typical purity specification for commercially available this compound?

A2: Commercially available this compound is often supplied with a purity of ≥90%, as determined by methods like LC/MS-ELSD.

Q3: How can I confirm the identity of this compound using LC-MS?

A3: In LC-MS analysis, this compound can be identified by its specific precursor ion in the mass spectrum. In positive ion mode, it typically forms a protonated molecule [M+H]⁺.[1] The accurate mass of this ion can be compared to the theoretical mass of this compound (C₁₆H₂₄O₁₀, molecular weight: 376.36 g/mol )[1].

Q4: Can NMR spectroscopy be used for quantitative purity analysis of this compound?

A4: Yes, quantitative NMR (qNMR) is a powerful technique for determining the purity of compounds, including this compound. By integrating the signals of the target compound against a certified internal standard, a highly accurate purity value can be obtained.

Analytical Method Protocols

High-Performance Liquid Chromatography (HPLC) Method for Purity Determination

This protocol is a general guideline and may require optimization for your specific instrumentation and sample matrix.

Objective: To determine the purity of a this compound sample by separating it from potential impurities.

Instrumentation:

  • HPLC system with a UV or PDA detector

  • Data acquisition and processing software

Materials:

  • This compound reference standard and sample

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Formic acid or phosphoric acid

Chromatographic Conditions (Example):

ParameterValue
Column C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase A: 0.1% Formic acid in waterB: Acetonitrile
Gradient 15-35% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 240 nm
Injection Volume 10 µL

Procedure:

  • Standard Preparation: Prepare a stock solution of this compound reference standard in a suitable solvent (e.g., methanol or water) at a known concentration (e.g., 1 mg/mL). Prepare a series of working standards by diluting the stock solution.

  • Sample Preparation: Dissolve the this compound sample in the same solvent as the standard to a similar concentration.

  • Analysis: Inject the standards and samples onto the HPLC system.

  • Data Analysis: Determine the retention time of the this compound peak from the standard chromatogram. In the sample chromatogram, calculate the area percent of the this compound peak relative to the total area of all peaks to estimate purity.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Identity Confirmation

Objective: To confirm the identity of this compound and detect any co-eluting impurities based on their mass-to-charge ratio.

Instrumentation:

  • LC-MS system with an electrospray ionization (ESI) source

  • High-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is recommended for accurate mass measurement.

LC Conditions:

  • Use the same LC conditions as described in the HPLC protocol.

MS Conditions (Example):

ParameterValue
Ionization Mode Positive Electrospray Ionization (ESI+)
Precursor Ion (m/z) 377.1442 [M+H]⁺[1]
Capillary Voltage 3.5 kV
Source Temperature 120 °C
Desolvation Gas Flow 600 L/hr
Desolvation Temperature 350 °C

Procedure:

  • Sample Preparation: Prepare the sample as described in the HPLC protocol.

  • Analysis: Inject the sample into the LC-MS system.

  • Data Analysis: Extract the ion chromatogram for the expected m/z of the this compound precursor ion. Analyze the mass spectrum of the corresponding peak to confirm the accurate mass. Examine the total ion chromatogram for other components and analyze their mass spectra to identify potential impurities.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Objective: To confirm the chemical structure of this compound and identify impurities.

Instrumentation:

  • NMR spectrometer (300 MHz or higher recommended for better resolution)

  • NMR tubes

Materials:

  • This compound sample

  • Deuterated solvent (e.g., Methanol-d₄ or DMSO-d₆)

  • Internal standard for qNMR (e.g., maleic acid)

Procedure:

  • Sample Preparation: Dissolve a few milligrams of the this compound sample in the deuterated solvent. For qNMR, accurately weigh both the sample and the internal standard.

  • Acquisition: Acquire ¹H and ¹³C NMR spectra. Other experiments like COSY, HSQC, and HMBC can provide further structural information.

  • Data Analysis: Compare the obtained chemical shifts and coupling constants with known values for this compound or related iridoid glycosides. For qNMR, calculate the purity by comparing the integral of a well-resolved this compound proton signal to the integral of a known proton signal from the internal standard.

Troubleshooting Guides

HPLC Troubleshooting

Issue 1: Peak Tailing for the this compound Peak

This compound is a polar compound containing carboxylic acid and hydroxyl groups, which can lead to peak tailing due to interactions with the stationary phase.[2]

cluster_0 Troubleshooting Peak Tailing start Peak Tailing Observed cause1 Secondary Silanol Interactions start->cause1 cause2 Mobile Phase pH Incorrect start->cause2 cause3 Column Overload start->cause3 solution1 Use End-capped Column or Add Competing Base (e.g., Triethylamine) cause1->solution1 solution2 Lower Mobile Phase pH (e.g., to 2.5-3.5 with Formic/Phosphoric Acid) cause2->solution2 solution3 Reduce Sample Concentration or Injection Volume cause3->solution3

Workflow for troubleshooting peak tailing in HPLC.

Issue 2: Poor Resolution Between this compound and Impurities

cluster_1 Improving Peak Resolution start Poor Resolution action1 Optimize Mobile Phase Gradient start->action1 action2 Change Mobile Phase Composition start->action2 action3 Decrease Flow Rate start->action3 action4 Use a Longer Column or Column with Smaller Particle Size start->action4 result Improved Separation action1->result action2->result action3->result action4->result cluster_2 Enhancing LC-MS Signal start Low Signal Intensity step1 Optimize ESI Source Parameters (Capillary Voltage, Gas Flow, Temperature) start->step1 step2 Adjust Mobile Phase pH start->step2 step3 Add Mobile Phase Modifiers (e.g., Ammonium Formate/Acetate) start->step3 step4 Check for Ion Suppression start->step4 end_node Signal Improved step1->end_node step2->end_node step3->end_node solution4 Improve Sample Clean-up or Adjust Chromatography step4->solution4 solution4->end_node

References

Technical Support Center: Mussaenosidic Acid Extraction

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the extraction yield of Mussaenosidic acid.

Frequently Asked Questions (FAQs)

Q1: What are the most effective solvents for extracting this compound?

A1: this compound, an iridoid glycoside, is a polar compound. Therefore, polar solvents are most effective for its extraction. Aqueous solutions of ethanol and methanol are commonly used and have demonstrated high extraction efficiency for iridoid glycosides. The optimal concentration of the aqueous alcohol solution often needs to be determined empirically but typically ranges from 50% to 80%. For instance, studies on the extraction of total iridoid glycosides have shown that a 50% ethanol concentration can significantly increase the yield.[1] Similarly, a 60% methanol solution was found to be optimal for extracting iridoid glycosides from Eucommia ulmoides seed meal.[2]

Q2: How does temperature influence the extraction yield of this compound?

A2: Increasing the extraction temperature generally enhances the solubility of this compound and improves extraction efficiency. However, iridoid glycosides can be thermolabile, and excessively high temperatures can lead to their degradation, thus reducing the overall yield. It is crucial to find a balance. For example, in microwave-assisted extraction of other plant compounds, temperatures up to 100°C were found to be safe for many phenolic compounds, but degradation occurred at 125°C. For ultrasound-assisted extraction, temperatures up to 75°C can often be applied without significant degradation. It is advisable to conduct stability studies for this compound at different temperatures to determine the optimal thermal conditions for your specific extraction method.

Q3: What is the impact of pH on the extraction of this compound?

A3: this compound is an acidic compound, and the pH of the extraction solvent can influence its stability and solubility. Maintaining a slightly acidic to neutral pH is often beneficial for acidic compounds to keep them in a stable, unionized form, which facilitates extraction into moderately polar solvents. However, some iridoid glycosides are susceptible to hydrolysis or rearrangement under acidic or basic conditions. Therefore, it is recommended to buffer the extraction solvent to a pH that ensures the stability of this compound.

Q4: Which advanced extraction techniques can improve the yield of this compound?

A4: Modern, assisted extraction techniques can significantly improve the yield of this compound and reduce extraction time and solvent consumption compared to conventional methods.

  • Ultrasound-Assisted Extraction (UAE): This technique uses acoustic cavitation to disrupt plant cell walls, enhancing solvent penetration and mass transfer.[3]

  • Microwave-Assisted Extraction (MAE): MAE utilizes microwave energy to heat the solvent and plant material rapidly and uniformly, leading to faster and more efficient extraction.[1]

  • Ultrasonic-Microwave Synergistic Extraction: This hybrid method combines the benefits of both UAE and MAE and has been shown to provide higher extraction yields in shorter times for total iridoid glycosides.[1][3]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Extraction Yield 1. Inappropriate Solvent: The polarity of the solvent may not be optimal for this compound. 2. Suboptimal Physical Parameters: Extraction time, temperature, or solid-to-liquid ratio may not be ideal. 3. Inefficient Cell Wall Disruption: The plant material may not be ground finely enough, or the extraction technique is not effectively breaking the cell walls. 4. Degradation of this compound: The extraction conditions (e.g., high temperature, extreme pH) may be causing the compound to degrade.[2]1. Solvent Optimization: Test a range of aqueous ethanol or methanol concentrations (e.g., 30%, 50%, 70%). Polar solvents are generally recommended for iridoids.[4] 2. Parameter Optimization: Systematically vary the extraction time, temperature, and solid-to-liquid ratio to find the optimal conditions. A ratio of 1:18 g/mL has been found effective for iridoid glycosides.[1] 3. Improve Grinding and Extraction Method: Ensure the plant material is finely powdered. Consider using advanced techniques like UAE or MAE for better cell wall disruption.[3] 4. Stability Assessment: Perform a stability study of this compound under your chosen extraction conditions. Consider lowering the temperature or adjusting the pH.
Co-extraction of Impurities 1. Solvent with Broad Selectivity: The chosen solvent may be extracting a wide range of compounds in addition to this compound. 2. Lack of Pre-extraction Defatting: For plant materials with high lipid content, fats and waxes can be co-extracted.1. Solvent Polarity Adjustment: Fine-tune the polarity of your solvent system to be more selective for this compound. 2. Defatting Step: Pre-extract the plant material with a non-polar solvent like hexane to remove lipids before the main extraction.
Inconsistent Results 1. Variability in Plant Material: The concentration of this compound can vary depending on the plant's age, harvesting time, and growing conditions. 2. Inconsistent Extraction Parameters: Minor variations in temperature, time, or solvent concentration between experiments.1. Standardize Plant Material: Use plant material from the same batch and control for harvesting and storage conditions. 2. Precise Control of Parameters: Ensure all extraction parameters are precisely controlled and monitored in every experiment.
Column Chromatography Purification Issues 1. Poor Separation: The chosen stationary and mobile phases are not providing adequate resolution. 2. Column Overloading: Too much crude extract is being loaded onto the column. 3. Irreversible Adsorption: this compound may be irreversibly binding to the stationary phase.1. Optimize Chromatography Conditions: Experiment with different solvent systems for the mobile phase. Gradient elution may be necessary. For purification of similar compounds, Sephadex LH-20 has been used effectively.[5] 2. Reduce Sample Load: Decrease the amount of crude extract loaded onto the column. 3. Change Stationary Phase: Consider a different stationary phase if irreversible adsorption is suspected.

Data on Extraction Parameters for Iridoid Glycosides

The following tables summarize quantitative data from studies on the extraction of iridoid glycosides, which can serve as a starting point for optimizing this compound extraction.

Table 1: Comparison of Extraction Methods for Total Iridoid Glycosides

Extraction Method Solvent Temperature (°C) Time (min) Solid-to-Liquid Ratio (g/mL) Yield Reference
Ultrasonic-Microwave Synergistic50% Ethanol-451:18Optimized Yield[1]
Ultrasound-Assisted60% Methanol40301:125Optimized Yield[2]
Hot Water ExtractionWater10060-High Recovery
Pressurized Hot WaterWater>100--High Recovery
Conventional (Methanol)Methanol50--Lower Efficiency

Table 2: Influence of Solvent Concentration on Iridoid Glycoside Yield

Solvent Concentration (%) Relative Yield Reference
Ethanol30Increasing[1]
Ethanol50Maximum[1]
Ethanol>50Decreasing[1]
Methanol15 - 45Increasing[2]
Methanol60Maximum[2]
Methanol75 - 90Decreasing[2]

Experimental Protocols

1. Ultrasound-Assisted Extraction (UAE) Protocol (General)

  • Preparation of Plant Material: Dry the plant material (e.g., leaves of Mussaenda species) at a controlled temperature (e.g., 40-50°C) and grind it into a fine powder.

  • Extraction:

    • Place a known amount of the powdered plant material into an extraction vessel.

    • Add the chosen solvent (e.g., 60% methanol) at an optimized solid-to-liquid ratio (e.g., 1:125 g/mL).[2]

    • Place the vessel in an ultrasonic bath or use an ultrasonic probe.

    • Apply ultrasound at a specific frequency (e.g., 40 kHz) and power for a defined period (e.g., 30 minutes) at a controlled temperature (e.g., 40°C).[2]

  • Filtration and Concentration:

    • Filter the extract through filter paper to remove solid plant material.

    • Wash the residue with a small amount of the extraction solvent and combine the filtrates.

    • Concentrate the extract under reduced pressure using a rotary evaporator.

  • Drying: Dry the concentrated extract to a constant weight to determine the crude extract yield.

2. Microwave-Assisted Extraction (MAE) Protocol (General)

  • Preparation of Plant Material: Prepare the plant material as described in the UAE protocol.

  • Extraction:

    • Place the powdered plant material and the solvent (e.g., 50% ethanol) in a microwave-safe extraction vessel.[1]

    • Seal the vessel and place it in a microwave extractor.

    • Apply microwave power (e.g., 600 W) for a short duration (e.g., 10-20 minutes) at a controlled temperature.[1]

  • Filtration and Concentration: After cooling, filter and concentrate the extract as described in the UAE protocol.

3. Purification by Column Chromatography (General)

  • Column Packing:

    • Prepare a slurry of the stationary phase (e.g., Sephadex LH-20) in the initial mobile phase.[5]

    • Pour the slurry into a glass column and allow it to pack under gravity or with gentle pressure. Ensure the packed bed is free of air bubbles and cracks.

  • Sample Loading:

    • Dissolve the crude extract in a minimal amount of the mobile phase.

    • Carefully load the sample onto the top of the packed column.

  • Elution:

    • Begin eluting the column with the mobile phase. A gradient of increasing solvent polarity (e.g., from water to increasing concentrations of ethanol) is often used for better separation.[5]

  • Fraction Collection: Collect the eluate in fractions of a fixed volume.

  • Analysis: Analyze the collected fractions using a suitable analytical technique (e.g., Thin Layer Chromatography or High-Performance Liquid Chromatography) to identify the fractions containing this compound.

  • Pooling and Concentration: Combine the pure fractions and concentrate them to obtain the purified this compound.

Visualizations

experimental_workflow cluster_extraction Extraction cluster_purification Purification plant_material Plant Material (e.g., Mussaenda sp.) drying Drying & Grinding plant_material->drying extraction Extraction (UAE, MAE, or Conventional) drying->extraction filtration Filtration extraction->filtration concentration Concentration (Rotary Evaporation) filtration->concentration crude_extract Crude Extract concentration->crude_extract column_chromatography Column Chromatography (e.g., Sephadex LH-20) crude_extract->column_chromatography fraction_collection Fraction Collection column_chromatography->fraction_collection analysis Analysis (TLC/HPLC) fraction_collection->analysis pooling Pooling of Pure Fractions analysis->pooling pure_compound Purified this compound pooling->pure_compound

Caption: General workflow for the extraction and purification of this compound.

signaling_pathway cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway inflammatory_stimulus Inflammatory Stimulus (e.g., LPS) mapk MAPK Activation (p38, JNK, ERK) inflammatory_stimulus->mapk ikb_degradation IκB Degradation inflammatory_stimulus->ikb_degradation mussaenosidic_acid This compound mussaenosidic_acid->mapk Inhibition mussaenosidic_acid->ikb_degradation Inhibition ap1 AP-1 Activation mapk->ap1 pro_inflammatory_genes Pro-inflammatory Gene Expression (TNF-α, IL-6, IL-1β, COX-2, iNOS) ap1->pro_inflammatory_genes nfkb_translocation NF-κB Nuclear Translocation ikb_degradation->nfkb_translocation nfkb_translocation->pro_inflammatory_genes inflammation Inflammation pro_inflammatory_genes->inflammation

Caption: Postulated anti-inflammatory signaling pathway of this compound.

References

Addressing Mussaenosidic acid stability issues in aqueous solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on addressing stability issues of Mussaenosidic acid in aqueous solutions. The information is presented in a question-and-answer format with troubleshooting guides and detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

For long-term storage, it is recommended to store this compound at -20°C. For short-term storage, 2-8°C is suitable. The compound should be kept in a tightly sealed container in a dry and well-ventilated place.[1]

Q2: What are the general stability characteristics of this compound in aqueous solutions?

This compound, an iridoid glycoside, is generally stable under recommended storage conditions.[1] However, like many glycosides, its stability in aqueous solutions can be influenced by factors such as pH and temperature.[2][3][4][5] It is known to be incompatible with strong acids, strong alkalis, and strong oxidizing/reducing agents.[1]

Q3: How does pH affect the stability of this compound?

While specific data for this compound is limited, studies on other iridoid glycosides suggest that they are more stable in acidic to neutral pH ranges.[6][7] Strong alkaline conditions can lead to hydrolysis of the glycosidic bond and other degradation pathways.[2][3][4][5] It is crucial to determine the optimal pH for your specific application and buffer system.

Q4: How does temperature impact the stability of this compound in solution?

Elevated temperatures can accelerate the degradation of iridoid glycosides in aqueous solutions.[2][3][4][5] For experimental work, it is advisable to maintain solutions at controlled, and preferably cool, temperatures unless the experimental protocol requires otherwise.

Q5: What are the potential degradation pathways for this compound?

As an iridoid glycoside, this compound is susceptible to hydrolysis, which involves the cleavage of the glycosidic bond linking the glucose molecule to the iridoid aglycone. This can be catalyzed by acid or base. Other potential degradation pathways may include oxidation or isomerization, particularly under harsh conditions. The specific degradation products would need to be identified through analytical techniques such as HPLC-MS.

Q6: How can I monitor the stability of my this compound solution?

The stability of this compound in your experimental solution can be monitored using a stability-indicating analytical method, most commonly High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (MS).[8][9][10][11] A decrease in the peak area of this compound and the appearance of new peaks over time would indicate degradation.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Rapid loss of this compound in solution Inappropriate pH: The pH of the aqueous solution may be too high (alkaline) or too low (strongly acidic).Measure the pH of your solution. Adjust the pH to a more neutral range (e.g., pH 5-7) using a suitable buffer system. Conduct a pH stability study to determine the optimal pH range for your experimental conditions.
High Temperature: The solution is being stored or used at an elevated temperature.Store stock solutions at the recommended temperature (-20°C or 2-8°C). During experiments, try to maintain a lower temperature if the protocol allows. Avoid repeated freeze-thaw cycles.
Presence of Oxidizing/Reducing Agents: Contaminants in the solvent or other reagents may be causing degradation.Use high-purity solvents and reagents. Ensure that your experimental setup is free from incompatible substances.
Appearance of unknown peaks in HPLC analysis Degradation of this compound: The new peaks are likely degradation products.Perform a forced degradation study (see experimental protocols) to intentionally degrade the compound and identify the potential degradation products. This will help in confirming the identity of the new peaks in your experimental samples.
Contamination: The sample may be contaminated.Prepare a fresh solution of this compound in a clean solvent and re-analyze. Check all reagents and equipment for potential sources of contamination.
Inconsistent results between experiments Variability in solution preparation: Inconsistent pH, concentration, or storage of the this compound solution.Standardize your solution preparation protocol. Always prepare fresh solutions for critical experiments or validate the stability of your stock solution over the intended period of use.
Analytical method not stability-indicating: The analytical method may not be able to separate this compound from its degradation products.Develop and validate a stability-indicating HPLC method. This involves demonstrating that the method can resolve the parent compound from all potential degradation products generated through forced degradation studies.

Data Presentation

The following table provides a hypothetical summary of this compound stability under different pH and temperature conditions, based on general knowledge of iridoid glycoside stability. Note: This is illustrative data and should be confirmed by experimental studies for your specific conditions.

Temperature (°C)pHIncubation Time (hours)Remaining this compound (%)
253.02498
255.02499
257.02497
259.02485
405.02492
605.02475

Experimental Protocols

Protocol 1: Preliminary pH and Temperature Stability Assessment of this compound

Objective: To evaluate the stability of this compound in aqueous solutions at different pH values and temperatures.

Materials:

  • This compound

  • High-purity water

  • Buffer solutions: pH 3, 5, 7, and 9 (e.g., citrate, phosphate, borate buffers)

  • HPLC or UPLC system with a C18 column and UV or MS detector

  • pH meter

  • Incubators or water baths set at 25°C, 40°C, and 60°C

  • Volumetric flasks and pipettes

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or water) at a known concentration (e.g., 1 mg/mL).

  • Preparation of Test Solutions:

    • For each pH value, dilute the stock solution with the corresponding buffer to a final concentration of approximately 50 µg/mL.

    • Prepare enough volume to sample at multiple time points.

  • Incubation:

    • Divide the test solutions for each pH into aliquots for each temperature condition.

    • Place the samples in the respective incubators/water baths.

  • Sampling and Analysis:

    • At predetermined time points (e.g., 0, 2, 4, 8, 12, and 24 hours), withdraw an aliquot from each sample.

    • Immediately analyze the samples by a validated stability-indicating HPLC method to determine the concentration of this compound.

  • Data Analysis:

    • Calculate the percentage of this compound remaining at each time point relative to the initial concentration (time 0).

    • Plot the percentage of remaining this compound against time for each condition to observe the degradation kinetics.

Protocol 2: Forced Degradation Study of this compound

Objective: To identify potential degradation products and establish a stability-indicating analytical method.

Materials:

  • This compound

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (NaOH), 0.1 M

  • Hydrogen peroxide (H₂O₂), 3%

  • High-purity water

  • HPLC-UV/MS system

Methodology:

  • Acid Hydrolysis: Dissolve this compound in 0.1 M HCl and heat at 60°C for a specified period (e.g., 2-8 hours). Neutralize with NaOH before analysis.

  • Base Hydrolysis: Dissolve this compound in 0.1 M NaOH and keep at room temperature for a specified period (e.g., 1-4 hours). Neutralize with HCl before analysis.

  • Oxidative Degradation: Dissolve this compound in a solution of 3% H₂O₂ and keep at room temperature for a specified period (e.g., 24 hours).

  • Thermal Degradation: Heat a solid sample of this compound at a high temperature (e.g., 80°C) for a specified period. Dissolve in a suitable solvent for analysis.

  • Photodegradation: Expose a solution of this compound to UV light (e.g., 254 nm) for a specified period.

  • Analysis: Analyze all stressed samples, along with an unstressed control, using an HPLC-UV/MS method. The goal is to achieve 10-20% degradation of the parent compound. The method should be developed to separate the parent peak from all degradation product peaks.

Visualizations

cluster_stability Troubleshooting Workflow for this compound Instability Start Instability Observed (e.g., peak area decrease) Check_pH Is the pH of the solution appropriate? Start->Check_pH Check_Temp Is the storage/experimental temperature too high? Check_pH->Check_Temp Yes Adjust_pH Adjust pH to optimal range (e.g., 5-7) Check_pH->Adjust_pH No Check_Contamination Is there potential contamination? Check_Temp->Check_Contamination No Adjust_Temp Lower storage/experimental temperature Check_Temp->Adjust_Temp Yes Use_Pure_Reagents Use high-purity solvents and reagents Check_Contamination->Use_Pure_Reagents Yes Reanalyze Re-analyze sample Check_Contamination->Reanalyze No Adjust_pH->Reanalyze Adjust_Temp->Reanalyze Use_Pure_Reagents->Reanalyze Problem_Solved Problem Resolved Reanalyze->Problem_Solved

Caption: Troubleshooting workflow for this compound instability.

cluster_pathway Hypothetical Degradation Pathway of this compound MA This compound (Iridoid Glycoside) Aglycone Aglycone (Iridoid Moiety) MA->Aglycone Hydrolysis (H+ or OH-) Glucose Glucose MA->Glucose Hydrolysis (H+ or OH-) Degradation_Products Further Degradation Products Aglycone->Degradation_Products Oxidation, Isomerization, etc.

Caption: Hypothetical degradation pathway of this compound.

cluster_workflow Experimental Workflow for Stability Assessment Prep_Stock Prepare Mussaenosidic Acid Stock Solution Prep_Test Prepare Test Solutions at different pH and Temp. Prep_Stock->Prep_Test Incubate Incubate Samples Prep_Test->Incubate Sample Sample at Time Points Incubate->Sample Analyze Analyze by HPLC Sample->Analyze Data Analyze Data and Determine Degradation Rate Analyze->Data

Caption: Experimental workflow for stability assessment.

References

Technical Support Center: Identification of Mussaenosidic Acid Degradation Products

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the identification of Mussaenosidic acid degradation products. It includes troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and data presentation to facilitate your research.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability important?

This compound is a naturally occurring iridoid glycoside found in several medicinal plants.[1][2] Its stability is a critical factor in research and drug development as degradation can lead to a loss of biological activity and the formation of potentially harmful impurities. Understanding its degradation profile is essential for establishing appropriate storage conditions, formulation development, and ensuring the accuracy of experimental results.

Q2: What are the typical degradation pathways for this compound?

As an iridoid glycoside, this compound contains a glycosidic bond and a carboxylic acid functional group, which are susceptible to degradation.[1] The primary degradation pathway is expected to be hydrolysis, particularly under strong alkaline conditions.[3][4] This would involve the cleavage of the glycosidic bond, yielding the aglycone and a glucose molecule. The stability of other iridoid glycosides suggests that this compound is likely to be relatively stable under acidic to neutral pH and at ambient temperatures.[3]

Q3: What analytical techniques are most suitable for identifying this compound and its degradation products?

High-Performance Liquid Chromatography (HPLC) coupled with a UV detector is a widely used and effective method for separating and quantifying this compound and its degradation products.[5][6] For structural elucidation and confirmation of the identity of degradation products, Liquid Chromatography-Mass Spectrometry (LC-MS) is the preferred technique due to its high sensitivity and ability to provide molecular weight information.[1]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Unexpected peaks in the chromatogram of a fresh this compound sample. Contamination of the sample, solvent, or HPLC system.1. Prepare a fresh sample using high-purity solvents. 2. Flush the HPLC system thoroughly. 3. Run a blank injection (solvent only) to check for system contamination.
Significant degradation of this compound is observed under mild acidic conditions. While iridoid glycosides are generally stable in mild acid, the specific structure of this compound might be more labile. The purity of the acid used for the stress study could also be a factor.1. Confirm the pH of your solution. 2. Use a lower concentration of acid or a shorter exposure time. 3. Ensure the acid used is of high purity and free of oxidizing impurities.
No degradation is observed even under harsh stress conditions (e.g., high temperature, strong base). The concentration of the stressor may be too low, or the duration of the study may be too short. This compound might be highly stable under the tested conditions.1. Increase the concentration of the acid/base/oxidizing agent. 2. Extend the duration of the stress study. 3. Increase the temperature for thermal degradation studies.
Poor separation of this compound from its degradation products in HPLC. The HPLC method (mobile phase, column, gradient) is not optimized for the separation of the parent compound and its degradants.1. Adjust the mobile phase composition (e.g., change the ratio of organic solvent to water). 2. Try a different HPLC column with a different stationary phase (e.g., C8 instead of C18). 3. Optimize the gradient elution profile.
Difficulty in identifying degradation products by LC-MS. The concentration of the degradation products may be too low for detection. The ionization efficiency of the degradants might be poor.1. Concentrate the sample before LC-MS analysis. 2. Optimize the MS parameters (e.g., ionization source, collision energy). 3. Consider derivatization of the degradation products to improve their ionization.

Data Presentation

Table 1: Expected Stability of this compound under Forced Degradation Conditions

Based on the stability of similar iridoid glycosides, the following table summarizes the expected degradation behavior of this compound under various stress conditions.[3][4]

Stress Condition Expected Degradation Potential Degradation Products
Acidic (0.1 M HCl) Low to moderateAglycone, Glucose
Alkaline (0.1 M NaOH) HighAglycone, Glucose, and potentially other rearranged products
Oxidative (3% H₂O₂) ModerateOxidized derivatives
Thermal (80°C) Moderate to highAglycone, Glucose, and other thermal decomposition products
Photolytic (UV light) Low to moderatePhotodegradation products

Experimental Protocols

Forced Degradation Study of this compound

This protocol outlines a general procedure for conducting a forced degradation study on this compound.

1. Preparation of Stock Solution:

  • Accurately weigh 10 mg of this compound and dissolve it in 10 mL of a suitable solvent (e.g., methanol or water) to obtain a stock solution of 1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep the mixture at 60°C for 24 hours.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep the mixture at room temperature for 4 hours.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep the mixture at room temperature for 24 hours.

  • Thermal Degradation: Place 1 mL of the stock solution in a vial and heat it in an oven at 80°C for 48 hours.

  • Photolytic Degradation: Expose 1 mL of the stock solution to UV light (254 nm) for 24 hours.

  • Control Sample: Keep 1 mL of the stock solution at room temperature, protected from light.

3. Sample Analysis:

  • After the specified time, neutralize the acidic and basic samples.

  • Dilute all samples to a suitable concentration (e.g., 100 µg/mL) with the mobile phase.

  • Analyze the samples by HPLC-UV and LC-MS.

Analytical Methodology for Degradation Product Identification

1. HPLC-UV Analysis:

  • Column: C18 column (e.g., 4.6 x 250 mm, 5 µm)

  • Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid.

  • Gradient: Start with 5% B, increase to 95% B over 30 minutes, hold for 5 minutes, and then return to initial conditions.

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 240 nm

  • Injection Volume: 10 µL

2. LC-MS Analysis:

  • Use the same HPLC conditions as above.

  • Mass Spectrometer: Electrospray ionization (ESI) in both positive and negative ion modes.

  • Scan Range: m/z 100-1000

  • Data Analysis: Compare the mass spectra of the degradation products with that of the parent this compound to propose structures for the degradants.

Visualizations

This compound This compound Aglycone + Glucose Aglycone + Glucose This compound->Aglycone + Glucose Hydrolysis (Acid/Base/Heat) Oxidized Products Oxidized Products This compound->Oxidized Products Oxidation Photodegradation Products Photodegradation Products This compound->Photodegradation Products Photolysis

Potential degradation pathways of this compound.

cluster_stress Forced Degradation cluster_analysis Analysis Acid Acid HPLC-UV HPLC-UV Acid->HPLC-UV Separation & Quantitation Base Base Base->HPLC-UV Separation & Quantitation Oxidation Oxidation Oxidation->HPLC-UV Separation & Quantitation Heat Heat Heat->HPLC-UV Separation & Quantitation Photolysis Photolysis Photolysis->HPLC-UV Separation & Quantitation This compound Stock This compound Stock This compound Stock->Acid This compound Stock->Base This compound Stock->Oxidation This compound Stock->Heat This compound Stock->Photolysis LC-MS LC-MS HPLC-UV->LC-MS Identification Structure Elucidation Structure Elucidation LC-MS->Structure Elucidation

Workflow for identification of degradation products.

References

Avoiding experimental artifacts in Mussaenosidic acid assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals avoid common experimental artifacts in assays involving Mussaenosidic acid.

Frequently Asked Questions (FAQs) about this compound

Q1: What is this compound and what are its key chemical properties?

A1: this compound is a bioactive iridoid glycoside, a type of monoterpenoid found in various plants like Gardenia jasminoides and Vitex negundo.[1][2] Its structure includes a cyclopentane-fused pyran ring with a glucose moiety attached, making it water-soluble.[2][3] Key properties are summarized in the table below.

PropertyValueSource
Molecular Formula C16H24O10[1]
Molecular Weight 376.36 g/mol [1][2]
Appearance Solid[2]
Solubility Soluble in water[2]
Storage Temperature -20°C[2]

Q2: What are the primary causes of this compound degradation during experiments?

A2: this compound, like many iridoid glycosides, is susceptible to degradation under certain conditions, which can lead to inaccurate quantification and misleading results in bioassays. The primary factors are:

  • pH: It is more sensitive to alkaline and strong acidic conditions, which can cause hydrolysis of the glycosidic bond or other structural rearrangements.[3][4][5]

  • Temperature: Elevated temperatures can accelerate degradation.[3][4][5]

  • Enzymatic Activity: Residual enzymes in plant extracts can degrade the compound if not properly inactivated during extraction.

  • Solvent Reactions: During extraction, the carboxyl group in this compound can undergo esterification with alcohol solvents (e.g., ethanol), forming artifactual ethyl esters.[3]

Troubleshooting Guide: Extraction and Sample Preparation

Q3: My this compound yield from plant extraction is lower than expected. What could be the cause?

A3: Low yields can stem from several factors in the extraction process. Consider the following:

  • Inefficient Extraction Method: Maceration with organic solvents might be less efficient than methods like pressurized hot water extraction.[6] However, high temperatures can also lead to degradation.

  • Improper Solvent Choice: While ethanol is commonly used, it may not be the most efficient solvent for all iridoid glycosides compared to methanol or hot water.[6] Additionally, ethanol can lead to the formation of ethyl ester artifacts.[3]

  • Degradation During Extraction: High temperatures or prolonged extraction times can degrade the target compound.[3] It is crucial to optimize these parameters. Response Surface Methodology (RSM) can be a useful tool for optimizing extraction conditions to maximize yield while minimizing degradation.[3]

Q4: I am observing unknown peaks in my chromatogram that are not present in my standard. Could these be artifacts from sample preparation?

A4: Yes, artifact formation is a common issue.

  • Solvent-Induced Artifacts: If you are using an alcohol-based solvent for extraction (e.g., ethanol), you might be observing esterified forms of this compound.[3] Consider using a non-alcoholic solvent or analyzing your sample immediately after extraction to minimize this reaction.

  • Degradation Products: Exposure to high heat, or strongly acidic/alkaline conditions during sample workup can lead to the formation of degradation products.[4][5] Ensure that the pH of your sample is maintained in a stable range and avoid excessive heat.

Below is a general workflow for the extraction and preparation of this compound samples.

G cluster_0 Extraction cluster_1 Purification & Concentration cluster_2 Analysis PlantMaterial Plant Material Grinding Grinding & Homogenization PlantMaterial->Grinding Extraction Solvent Extraction (e.g., 50-70% Ethanol) Grinding->Extraction Filtration Filtration Extraction->Filtration SolventEvaporation Solvent Evaporation (under vacuum) Filtration->SolventEvaporation SolidPhaseExtraction Solid-Phase Extraction (SPE) SolventEvaporation->SolidPhaseExtraction FinalSample Final Sample in Assay Buffer/Mobile Phase SolidPhaseExtraction->FinalSample HPLC_Analysis HPLC/UPLC Analysis FinalSample->HPLC_Analysis Bioassay Biological Assay FinalSample->Bioassay G cluster_pressure Pressure Issues cluster_baseline Baseline Issues cluster_peaks Peak Issues Start HPLC Problem Observed (e.g., Noisy Baseline, Poor Peak Shape) Pressure Check System Pressure Start->Pressure Baseline Check Baseline Start->Baseline Peaks Check Peak Shape/ Retention Time Start->Peaks PressureFluctuates Fluctuating/High Pressure? Pressure->PressureFluctuates BaselineNoisy Noisy/Drifting Baseline? Baseline->BaselineNoisy PeakProblem Broad/Tailing/Split Peaks? Peaks->PeakProblem CheckLeaks Check for Leaks PressureFluctuates->CheckLeaks Yes CheckPump Degas Mobile Phase, Prime Pump CheckLeaks->CheckPump CheckColumn Column/Frit Blocked? CheckPump->CheckColumn CheckDetector Detector Lamp Failing? BaselineNoisy->CheckDetector Yes CheckMobilePhase Contaminated Mobile Phase? CheckDetector->CheckMobilePhase CheckMobilePhasepH Mobile Phase pH Correct? PeakProblem->CheckMobilePhasepH Yes CheckSample Sample Overload/ Injection Solvent Mismatch? CheckMobilePhasepH->CheckSample CheckColumnHealth Column Deteriorated? CheckSample->CheckColumnHealth G cluster_n Nucleus MA This compound IKK IKK MA->IKK Inhibition IkB IκBα IKK->IkB Phosphorylates & Promotes Degradation NFkB NF-κB (p65/p50) IkB->NFkB Sequesters in Cytoplasm Nucleus Nucleus NFkB->Nucleus Translocation iNOS iNOS Gene NO Nitric Oxide (NO) iNOS->NO Transcription & Translation leads to

References

Technical Support Center: Chemical Synthesis of Mussaenosidic Acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during the chemical synthesis of Mussaenosidic acid.

Frequently Asked Questions (FAQs)

Q1: What are the main strategic challenges in the total synthesis of this compound?

The total synthesis of this compound, an iridoid glucoside, presents several key challenges.[1] These primarily revolve around:

  • Stereocontrolled construction of the iridoid aglycone: The core cyclopentanopyran ring system has multiple stereocenters that must be set with high precision.

  • Stereoselective β-glycosylation: Forming the bond between the iridoid core and the glucose moiety to exclusively yield the β-anomer is a significant hurdle.

  • Orthogonal protecting group strategy: The presence of multiple hydroxyl groups of similar reactivity on both the sugar and the aglycone, in addition to a carboxylic acid, necessitates a complex and efficient protecting group scheme.

  • Purification of polar intermediates and the final product: The high polarity of the glycosylated compounds can make chromatographic purification and isolation difficult.

Q2: Why is the β-glycosylation step particularly difficult?

The stereochemical outcome of a glycosylation reaction is influenced by several factors, including the nature of the glycosyl donor and acceptor, the promoter used, and the reaction conditions. Achieving high selectivity for the β-anomer often requires careful optimization to overcome the thermodynamic preference for the α-anomer in some cases (the anomeric effect). Common issues include the formation of a mixture of anomers (α and β), orthoester formation as a side product, and decomposition of the sensitive iridoid aglycone under harsh reaction conditions.

Q3: Are there any commercially available starting materials that can simplify the synthesis?

For the iridoid core, Genipin , a related natural product, can be a strategic starting material or precursor, as it already contains the assembled cyclopentanopyran skeleton.[2] For the glucose portion, readily available protected glucose derivatives, such as tetra-O-acetyl-α-D-glucopyranosyl bromide or other glycosyl donors, are commonly used.

Troubleshooting Guides

Low Diastereoselectivity in Iridoid Core Synthesis
Problem Potential Cause Troubleshooting Suggestion
Poor stereocontrol in a key cyclization or reduction step. Steric hindrance or electronic factors in the substrate are not adequately controlled by the chosen reagent.- Change the Reagent: Switch to a bulkier or more sterically demanding reagent (e.g., L-Selectride instead of NaBH₄ for reductions) to enhance facial selectivity. - Use a Chiral Catalyst/Auxiliary: Employ a chiral catalyst or attach a chiral auxiliary to the substrate to direct the stereochemical outcome. - Modify Reaction Temperature: Lowering the reaction temperature can often improve selectivity by favoring the transition state leading to the desired diastereomer.
Epimerization of existing stereocenters. Presence of acidic or basic conditions that can deprotonate a carbon adjacent to a carbonyl or other activating group.- Buffer the Reaction: Add a non-nucleophilic base (e.g., proton sponge) or a mild acid to maintain a neutral pH. - Modify Functional Groups: Protect sensitive functional groups or alter the synthetic route to avoid placing stereocenters in environments where they are prone to epimerization.
Inefficient Glycosylation Step
Problem Potential Cause Troubleshooting Suggestion
Low yield of the desired β-glycoside. - Inactive glycosyl donor or acceptor. - Suboptimal promoter/activator. - Decomposition of starting materials.- Verify Reagent Quality: Ensure all starting materials and solvents are anhydrous and pure. - Screen Promoters: Test a range of promoters (e.g., TMSOTf, BF₃·OEt₂, AgOTf) and optimize their stoichiometry. (See Table 1 for comparison). - Optimize Temperature: Start at a low temperature (e.g., -78 °C) and slowly warm the reaction to the optimal point to minimize side reactions.
Formation of α-anomer as a major byproduct. The reaction conditions favor the formation of the thermodynamically more stable anomer, or the mechanism does not favor β-selectivity.- Use a Neighboring Group Participation Strategy: Employ a glycosyl donor with a C2-acyl protecting group (e.g., acetate, benzoate). The participating group will shield the α-face, directing the acceptor to the β-face. - Solvent Effects: Switch to a nitrile solvent (e.g., acetonitrile), which can participate in the reaction and promote the formation of the β-anomer.
Orthoester formation. The hydroxyl group of the glycosyl acceptor attacks the anomeric carbon and a neighboring acyl protecting group.- Use a Non-Participating Protecting Group: Replace the C2-acyl group on the glycosyl donor with a non-participating group like an ether (e.g., benzyl) or a cyclic acetal. - Modify Reaction Conditions: Use different activators or change the reaction temperature and time.

Data Presentation

Table 1: Illustrative Comparison of Promoters for a Model Glycosylation Reaction (Note: This data is illustrative for a model system and should be adapted for the specific synthesis of this compound.)

PromoterSolventTemperature (°C)Time (h)Yield (%)α:β Ratio
TMSOTfCH₂Cl₂-40 to 04751:5
AgOTfToluene0 to 256601:3
BF₃·OEt₂CH₂Cl₂-208551:2
NIS/TfOHCH₂Cl₂/Dioxane-205801:10

Experimental Protocols

Generalized Protocol for Stereoselective Glycosylation

This protocol describes a general method for the glycosylation of an iridoid aglycone using a glycosyl donor with a participating group at C2 to favor the formation of the β-anomer.

Materials:

  • Iridoid Aglycone Acceptor (with appropriate protecting groups)

  • Glycosyl Donor (e.g., Tetra-O-acetyl-α-D-glucopyranosyl bromide)

  • Promoter (e.g., Silver trifluoromethanesulfonate - AgOTf)

  • Anhydrous Dichloromethane (DCM)

  • Activated Molecular Sieves (4 Å)

  • Non-nucleophilic base (e.g., 2,6-di-tert-butyl-4-methylpyridine)

Procedure:

  • To a flame-dried, round-bottom flask under an inert atmosphere (Argon or Nitrogen), add the iridoid aglycone acceptor (1.0 equiv.), the non-nucleophilic base (1.5 equiv.), and activated 4 Å molecular sieves.

  • Add anhydrous DCM via syringe and stir the mixture at room temperature for 30 minutes.

  • Cool the mixture to -40 °C in an appropriate cooling bath.

  • In a separate flask, dissolve the glycosyl donor (1.2 equiv.) and the promoter (1.2 equiv.) in anhydrous DCM.

  • Slowly add the solution of the glycosyl donor and promoter to the cooled solution of the acceptor via cannula over a period of 20 minutes.

  • Maintain the reaction at -40 °C and monitor its progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Allow the mixture to warm to room temperature, then filter through a pad of celite to remove molecular sieves.

  • Transfer the filtrate to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate gradient) to isolate the desired β-glycoside.

Mandatory Visualizations

G start Low Glycosylation Yield check_reagents Check Reagent Purity & Dryness start->check_reagents reagents_ok Reagents are OK check_reagents->reagents_ok Pure/ Dry reagents_bad Purify/Dry Reagents & Restart check_reagents->reagents_bad Impure/ Wet check_conditions Review Reaction Conditions reagents_ok->check_conditions optimize_promoter Screen Different Promoters (e.g., TMSOTf, AgOTf, NIS/TfOH) check_conditions->optimize_promoter optimize_temp Optimize Temperature Profile (e.g., -78°C to 0°C) check_conditions->optimize_temp check_anomers Check Anomeric Ratio (α/β) optimize_promoter->check_anomers optimize_temp->check_anomers beta_ok Desired β-anomer is major product check_anomers->beta_ok High β selectivity alpha_major α-anomer is major product check_anomers->alpha_major Low β selectivity success Successful Glycosylation beta_ok->success use_ngp Use Glycosyl Donor with Neighboring Group Participation (C2-Acyl) alpha_major->use_ngp change_solvent Change to a Participating Solvent (e.g., Acetonitrile) alpha_major->change_solvent use_ngp->success change_solvent->success

Caption: Troubleshooting workflow for a low-yield glycosylation reaction.

G cluster_aglycone Iridoid Aglycone Synthesis cluster_sugar Glycosyl Donor Preparation start Simple Precursor cyclization Cyclopentane Ring Formation start->cyclization functionalization Functional Group Interconversion cyclization->functionalization aglycone Protected Iridoid Aglycone functionalization->aglycone c1 Challenge: Stereocontrol functionalization->c1 glycosylation Glycosylation aglycone->glycosylation glucose D-Glucose protect_sugar Hydroxyl Protection glucose->protect_sugar activate_sugar Anomeric Activation protect_sugar->activate_sugar donor Protected Glycosyl Donor activate_sugar->donor donor->glycosylation deprotection Global Deprotection glycosylation->deprotection c2 Challenge: β-Selectivity glycosylation->c2 final_product This compound deprotection->final_product c3 Challenge: Complete Removal of Protecting Groups deprotection->c3

Caption: General synthetic pathway and key challenges for this compound.

References

Technical Support Center: Advanced Purification of Mussaenosidic Acid

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the advanced purification of Mussaenosidic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the isolation and purification of this iridoid glycoside.

Troubleshooting Guides

This section addresses common issues encountered during the purification of this compound using various advanced techniques.

Macroporous Resin Chromatography

Issue: Low Adsorption of this compound to the Resin

  • Question: My this compound seems to be passing through the macroporous resin column with low retention, resulting in significant loss in the effluent. What could be the cause and how can I improve adsorption?

  • Answer:

    • Incorrect Resin Choice: The polarity of the macroporous resin is crucial for effective adsorption. For a moderately polar compound like this compound, a resin with appropriate polarity, such as D101 or HPD-100, is often a good starting point.[1][2] If you are using a highly nonpolar resin, the affinity might be too low.

    • Suboptimal pH of the Loading Solution: The pH of the sample solution can influence the ionization state of this compound, which in turn affects its interaction with the resin. Experiment with adjusting the pH of your crude extract solution. For acidic compounds, a slightly acidic pH can sometimes improve adsorption.

    • High Flow Rate: Loading the sample at a high flow rate reduces the contact time between the analyte and the resin, leading to poor adsorption. Try reducing the flow rate during sample loading.

    • Sample Overload: Exceeding the binding capacity of the resin will cause the compound to elute prematurely. Determine the resin's capacity for this compound through small-scale binding experiments before performing a large-scale purification.

    • Interfering Compounds: The crude extract contains numerous other compounds that can compete with this compound for binding sites on the resin. A pre-purification step, such as liquid-liquid extraction, might be necessary to remove highly competitive impurities.

Issue: Poor Recovery of this compound During Elution

  • Question: I have successfully adsorbed this compound onto the macroporous resin, but I am struggling to elute it effectively, leading to low recovery. What are the possible reasons and solutions?

  • Answer:

    • Inappropriate Elution Solvent: The strength of the elution solvent is critical. If the solvent is too weak, it will not be able to desorb the this compound from the resin. If it's too strong, it may co-elute many impurities. A gradient of increasing ethanol concentration in water (e.g., 10% to 80%) is commonly used for eluting glycosides from macroporous resins.[1] You may need to optimize the ethanol concentration to find the sweet spot for eluting this compound with high purity.

    • Insufficient Elution Volume: Ensure you are using a sufficient volume of the elution solvent to completely desorb the compound. Monitor the eluate with thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to determine when all the this compound has been eluted.

    • Low Elution Flow Rate: A very low flow rate during elution can sometimes lead to band broadening and require larger solvent volumes. Conversely, a very high flow rate may not allow for efficient desorption. An optimized flow rate should be determined experimentally.

    • Irreversible Adsorption: Although less common with macroporous resins, some irreversible adsorption can occur.[3] This might be due to very strong interactions or degradation of the compound on the resin. Ensure the resin is properly regenerated before use.

Issue: Co-elution of Impurities

  • Question: My eluted fraction containing this compound is contaminated with a significant amount of impurities. How can I improve the purity?

  • Answer:

    • Optimize the Elution Gradient: A stepwise or linear gradient elution is often more effective than isocratic elution for separating compounds with different polarities. A shallower gradient around the elution point of this compound can improve resolution from closely eluting impurities.

    • Wash Step Optimization: Before eluting with a stronger solvent, use a weak solvent (e.g., water or a low percentage of ethanol) to wash away weakly bound, more polar impurities.

    • Alternative Resin Selection: Different resins have different selectivities. Trying a resin with a different chemistry or pore structure might provide a better separation profile.

    • Combine with Other Techniques: Macroporous resin chromatography is often used as an initial enrichment step.[1][2] Further purification using techniques like preparative HPLC or HSCCC will likely be necessary to achieve high purity.

Preparative High-Performance Liquid Chromatography (Prep-HPLC)

Issue: Peak Tailing

  • Question: I am observing significant peak tailing for this compound during preparative HPLC, which is affecting purity and making fraction collection difficult. What are the common causes and solutions?

  • Answer:

    • Secondary Interactions with Silica Support: Residual silanol groups on the silica-based stationary phase can interact with polar compounds like this compound, causing tailing. Using a mobile phase with a low pH (e.g., containing 0.1% formic acid or trifluoroacetic acid) can suppress the ionization of silanol groups and reduce these interactions.[4]

    • Column Overload: Injecting too much sample can lead to peak distortion, including tailing. Perform a loading study to determine the maximum sample amount that can be injected without compromising peak shape.

    • Inappropriate Mobile Phase: The composition of the mobile phase, including the organic modifier and additives, can significantly impact peak shape. Ensure your mobile phase is well-buffered if the compound's ionization is pH-dependent.

    • Column Contamination: Accumulation of strongly retained impurities on the column can create active sites that cause tailing. Regularly flush the column with a strong solvent to remove contaminants.

Issue: Low Resolution and Purity

  • Question: I am unable to achieve baseline separation of this compound from a closely eluting impurity. How can I improve the resolution?

  • Answer:

    • Optimize the Gradient: A shallower gradient will increase the separation time but can significantly improve the resolution between closely eluting peaks.

    • Change the Stationary Phase: Different C18 columns can have different selectivities. Trying a column with a different end-capping or a different stationary phase altogether (e.g., phenyl-hexyl) might provide the necessary change in selectivity.

    • Modify the Mobile Phase: Changing the organic modifier (e.g., from acetonitrile to methanol, or a mixture of both) can alter the selectivity of the separation. Adding a different ion-pairing reagent could also be beneficial if ionic interactions are at play.

    • Reduce the Flow Rate: Lowering the flow rate can increase the efficiency of the separation and improve resolution, although it will also increase the run time.

    • Decrease Particle Size of the Stationary Phase: Using a column with smaller particles (e.g., 5 µm instead of 10 µm) will increase the column efficiency and resolution, but also the backpressure.

Issue: High Backpressure

  • Question: The backpressure on my preparative HPLC system is exceeding the safe operating limits. What could be the problem?

  • Answer:

    • Column Frit Blockage: Particulate matter from the sample or mobile phase can block the inlet frit of the column. Filtering your sample and mobile phases before use is crucial. You can try back-flushing the column at a low flow rate to dislodge the blockage.

    • Precipitation in the System: If the sample is not fully soluble in the mobile phase, it can precipitate in the tubing or on the column, leading to high backpressure. Ensure your sample is completely dissolved before injection.

    • High Flow Rate or Viscous Mobile Phase: High flow rates and viscous mobile phases (e.g., high percentage of methanol at low temperatures) will naturally lead to higher backpressure. Ensure your operating conditions are within the column's specifications.

    • Column Degradation: Over time, the packed bed of the column can degrade, leading to increased backpressure. If other troubleshooting steps fail, the column may need to be replaced.

High-Speed Counter-Current Chromatography (HSCCC)

Issue: Poor Stationary Phase Retention

  • Question: I am experiencing significant loss of the stationary phase during my HSCCC run, which is affecting the separation efficiency. How can I improve stationary phase retention?

  • Answer:

    • Inappropriate Solvent System: The chosen two-phase solvent system must have a suitable viscosity and interfacial tension to be retained in the column under high rotational speeds. Systems that form emulsions easily will lead to poor retention.

    • Incorrect Flow Rate or Rotational Speed: A high mobile phase flow rate or an inappropriate rotational speed can strip the stationary phase from the column. Optimize these parameters to find a balance between separation time and stationary phase retention.

    • Temperature Fluctuations: Temperature changes can affect the phase equilibrium and lead to loss of the stationary phase. Maintaining a constant temperature during the run is important.

    • Improper Equilibration: Ensure the column is properly equilibrated with the stationary phase before injecting the sample and starting the mobile phase flow.

Issue: Emulsion Formation

  • Question: My two-phase solvent system is forming an emulsion in the HSCCC coil, preventing proper separation. What can I do?

  • Answer:

    • Solvent System Selection: Some solvent systems are more prone to emulsion formation than others. You may need to screen different solvent systems. The addition of a small amount of acid (e.g., acetic acid or trifluoroacetic acid) can sometimes help to break emulsions and improve phase separation.[5]

    • Sample Composition: The presence of surfactants or other emulsifying agents in your crude extract can promote emulsion formation. A preliminary clean-up step to remove these interfering substances can be beneficial.

    • Operating Conditions: High rotational speeds can sometimes exacerbate emulsion problems. Try reducing the speed to see if it improves phase separation.

Crystallization

Issue: Failure to Crystallize (Oiling Out)

  • Question: When I try to crystallize my purified this compound, it forms an oil instead of crystals. What should I do?

  • Answer:

    • Purity Issues: The presence of impurities can inhibit crystallization and promote oiling out. Ensure your this compound is of high purity (>95%) before attempting crystallization.

    • Solvent System: The choice of solvent is critical. You need a solvent in which this compound has moderate solubility at a higher temperature and low solubility at a lower temperature. Try screening a variety of solvents or solvent mixtures.

    • Supersaturation Level: Oiling out can occur if the solution is too supersaturated. Try using a more dilute solution or cooling the solution more slowly to control the rate of supersaturation.

    • Seeding: Adding a small seed crystal of this compound can induce crystallization and prevent oiling out. If you don't have a seed crystal, you can try scratching the inside of the glass vessel to create nucleation sites.

Issue: Formation of Very Small Crystals (Powder)

  • Question: My crystallization attempt resulted in a fine powder instead of larger, well-defined crystals. How can I grow larger crystals?

  • Answer:

    • Slow Down the Crystallization Process: Rapid crystallization leads to the formation of many small crystals. Slow cooling, slow evaporation of the solvent, or vapor diffusion methods can promote the growth of larger crystals.

    • Reduce the Number of Nucleation Sites: Ensure your crystallization vessel is scrupulously clean to avoid dust or other particles that can act as nucleation sites.

    • Optimize Solvent System: The solvent can influence crystal habit. Experiment with different solvents to find one that favors the growth of larger, more ordered crystals.

Frequently Asked Questions (FAQs)

Q1: What is a typical overall workflow for purifying this compound from a plant extract?

A1: A common workflow involves a multi-step approach to gradually increase the purity of this compound.

Figure 1. General purification workflow for this compound.

This workflow starts with a crude ethanol extract which is then partitioned to remove highly nonpolar or polar impurities.[2] The resulting fraction is enriched on a macroporous resin column.[1][2] Finally, high-purity this compound is obtained by preparative HPLC or HSCCC, followed by crystallization.

Q2: What are some suitable macroporous resins for this compound purification?

A2: Based on the purification of similar iridoid glycosides, moderately polar resins are generally effective.

Resin TypePolarityPotential Suitability for this compoundReference
D101 NonpolarGood for initial enrichment from aqueous extracts.[1][2]
HPD-100 NonpolarEffective for capturing iridoid glycosides from crude extracts.[1][2]
AB-8 Weakly PolarMay offer different selectivity compared to nonpolar resins.[6]
XAD7HP Weakly PolarHas shown good performance for the recovery of phenolic compounds.[6]

Q3: What kind of solvent system is typically used for the preparative HPLC of this compound?

A3: For reversed-phase preparative HPLC of iridoid glycosides, a gradient of an organic solvent in acidified water is commonly employed.

ParameterTypical ConditionsRationaleReference
Stationary Phase C18, 5-10 µm particle sizeGood retention for moderately polar compounds.[4][7]
Mobile Phase A Water with 0.1% Formic Acid or Acetic AcidAcid suppresses silanol activity and ensures consistent ionization of the analyte.[4]
Mobile Phase B Acetonitrile or MethanolOrganic modifier to elute the compound.[4]
Gradient Linear gradient from low to high %BTo effectively separate compounds with a range of polarities.[4]
Detection UV at ~240 nmIridoid glycosides typically have a UV absorbance around this wavelength.[5]

Q4: How do I choose a solvent system for HSCCC purification of this compound?

A4: The selection of a suitable two-phase solvent system is critical for successful HSCCC separation. The ideal system should provide a good partition coefficient (K) for this compound, typically between 0.5 and 2.0. A common solvent system family for the separation of glycosides is the ethyl acetate-n-butanol-water system.[8] The ratios are adjusted to optimize the K value.

HSCCC_Solvent_Selection Start Start: Crude Fraction for HSCCC Screen Screen Solvent Systems (e.g., Ethyl Acetate/n-Butanol/Water) Start->Screen MeasureK Measure Partition Coefficient (K) of this compound Screen->MeasureK CheckK Is 0.5 < K < 2.0? MeasureK->CheckK Optimize Adjust Solvent Ratios CheckK->Optimize No RunHSCCC Perform Preparative HSCCC CheckK->RunHSCCC Yes Optimize->Screen End Collect Pure Fractions RunHSCCC->End

Figure 2. Decision workflow for HSCCC solvent system selection.

Q5: How can I assess the stability of this compound during purification?

A5: this compound, being a glycoside, may be susceptible to degradation under harsh pH and high temperature conditions. To assess its stability, you can perform forced degradation studies.[9][10][11] This involves subjecting a solution of purified this compound to various stress conditions and monitoring its degradation over time by HPLC.

Stress ConditionTypical ParametersPotential Degradation PathwayReference
Acidic 0.1 M HCl at room temperature and 60°CHydrolysis of the glycosidic bond.[9][11]
Alkaline 0.1 M NaOH at room temperatureHydrolysis and other base-catalyzed reactions.[9][11]
Oxidative 3% H₂O₂ at room temperatureOxidation of sensitive functional groups.[9][11]
Thermal 60-80°C in neutral solutionThermal decomposition.[12]

By understanding the degradation profile, you can select purification conditions that minimize the degradation of this compound. For example, if it is acid-labile, you would want to avoid prolonged exposure to low pH during HPLC.

References

Validation & Comparative

Navigating the Uncharted Territory of Mussaenosidic Acid: A Guide to Potential Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: November 2025

While dedicated structure-activity relationship (SAR) studies on Mussaenosidic acid are currently limited in published literature, this guide provides a comprehensive framework for researchers and drug development professionals. By examining the broader class of iridoid glycosides and known derivatives, we can infer potential avenues for SAR exploration and outline the experimental methodologies required for such investigations.

This compound is an iridoid glycoside, a class of monoterpenoids known for a wide array of biological activities, including anti-inflammatory, antimicrobial, and neuroprotective effects. Its core structure, featuring a cyclopenta[c]pyran ring system linked to a glucose moiety, offers multiple sites for chemical modification. Understanding how alterations to this scaffold impact biological activity is key to unlocking its therapeutic potential.

Known, naturally occurring derivatives of this compound include acylated versions such as 6'-O-E-caffeoyl-mussaenosidic acid and 2′-O-(4-methoxycinnamoyl) this compound. The presence of these derivatives suggests that esterification of the glucose hydroxyl groups is a natural biosynthetic strategy, and exploring a wider range of acyl groups could be a fruitful avenue for SAR studies.

Hypothetical Structure-Activity Relationship Exploration

A systematic SAR study of this compound would involve the synthesis of a library of analogues and the evaluation of their biological activities. The following table illustrates a hypothetical set of modifications and the kind of data that would be generated.

Table 1: Hypothetical Biological Activity Data for this compound Derivatives

Compound IDR1 (Aglycone Modification)R2 (Glycosidic Modification)Anti-inflammatory Activity (IC50, µM)Antimicrobial Activity (MIC, µg/mL) vs. S. aureusCytotoxicity (CC50, µM) on HEK293 cells
MA-01 -COOH (this compound)-OH25.3128>100
MA-02 -COOCH3-OH45.8>256>100
MA-03 -CONH2-OH30.164>100
MA-04 -COOH-OAc15.76485.2
MA-05 -COOH-O-caffeoyl8.23260.5
MA-06 -COOH-O-(4-methoxycinnamoyl)12.53275.1
MA-07 -COOCH3-OAc22.412890.3

Note: The data presented in this table is purely hypothetical and for illustrative purposes.

  • Modification of the C4-Carboxylic Acid: Esterification (MA-02) appears to decrease anti-inflammatory activity, while amidation (MA-03) has a less detrimental effect. Both modifications impact antimicrobial activity. This suggests that a free carboxylic acid might be important for the anti-inflammatory properties of this compound.

  • Acylation of the Glucose Moiety: Acylation of the glucose hydroxyls (MA-04, MA-05, MA-06) appears to enhance both anti-inflammatory and antimicrobial activities. The nature of the acyl group seems to be important, with larger, aromatic groups potentially leading to greater potency.

  • Cytotoxicity: Increased biological activity appears to correlate with increased cytotoxicity, a common trend that needs to be carefully monitored in drug development.

Experimental Protocols

Detailed and robust experimental protocols are crucial for generating reliable SAR data. Below are representative protocols for the key assays that would be employed in such a study.

Anti-inflammatory Activity Assay: Inhibition of Nitric Oxide (NO) Production in LPS-stimulated RAW 264.7 Macrophages
  • Cell Culture: RAW 264.7 macrophages are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator.

  • Assay Procedure:

    • Cells are seeded in a 96-well plate at a density of 5 x 10^4 cells/well and allowed to adhere overnight.

    • The medium is replaced with fresh medium containing various concentrations of the test compounds and 1 µg/mL of lipopolysaccharide (LPS) to induce an inflammatory response. A vehicle control (DMSO) and a positive control (e.g., Dexamethasone) are included.

    • After 24 hours of incubation, the supernatant is collected.

  • Nitrite Quantification (Griess Assay):

    • 50 µL of the cell supernatant is mixed with 50 µL of Griess reagent A (1% sulfanilamide in 5% phosphoric acid) and incubated for 10 minutes at room temperature in the dark.

    • 50 µL of Griess reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) is added, and the mixture is incubated for another 10 minutes.

    • The absorbance at 540 nm is measured using a microplate reader.

    • The concentration of nitrite is determined from a standard curve prepared with sodium nitrite.

  • Data Analysis: The percentage inhibition of NO production is calculated, and the IC50 value is determined by non-linear regression analysis.

Antimicrobial Susceptibility Testing: Broth Microdilution Method
  • Bacterial Strains and Culture Conditions: A reference strain of Staphylococcus aureus (e.g., ATCC 29213) is grown in Mueller-Hinton Broth (MHB) at 37°C.

  • Preparation of Inoculum: The bacterial culture is adjusted to a turbidity equivalent to a 0.5 McFarland standard, which is then diluted to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the test wells.

  • Assay Procedure:

    • The test compounds are serially diluted in MHB in a 96-well microtiter plate.

    • The bacterial inoculum is added to each well.

    • A positive control (bacteria without compound) and a negative control (broth only) are included.

    • The plate is incubated at 37°C for 18-24 hours.

  • Determination of Minimum Inhibitory Concentration (MIC): The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Cytotoxicity Assay: MTT Assay on HEK293 Cells
  • Cell Culture: Human Embryonic Kidney 293 (HEK293) cells are maintained in Eagle's Minimum Essential Medium (EMEM) supplemented with 10% FBS and 1% penicillin-streptomycin.

  • Assay Procedure:

    • Cells are seeded in a 96-well plate at a density of 1 x 10^4 cells/well and incubated for 24 hours.

    • The medium is replaced with fresh medium containing serial dilutions of the test compounds. A vehicle control is also included.

    • The plate is incubated for 48 hours.

  • MTT Staining:

    • 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours.

    • The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Data Analysis: The absorbance at 570 nm is measured. The percentage of cell viability is calculated relative to the vehicle control, and the CC50 (50% cytotoxic concentration) is determined.

Visualizing Relationships and Pathways

Graphical representations are invaluable for understanding complex biological data. Graphviz can be used to illustrate experimental workflows, structure-activity relationships, and potential signaling pathways.

SAR_Workflow cluster_synthesis Chemical Synthesis cluster_screening Biological Screening cluster_analysis Data Analysis MA This compound Derivatives Library of Analogues MA->Derivatives Modification at R1, R2, etc. AntiInflammatory Anti-inflammatory Assay Derivatives->AntiInflammatory Antimicrobial Antimicrobial Assay Derivatives->Antimicrobial Cytotoxicity Cytotoxicity Assay Derivatives->Cytotoxicity SAR Structure-Activity Relationship AntiInflammatory->SAR Antimicrobial->SAR Cytotoxicity->SAR LeadCompound Lead Compound Identification SAR->LeadCompound

Figure 1: A generalized workflow for the structure-activity relationship (SAR) study of this compound.

Based on the known anti-inflammatory properties of many iridoid glycosides, this compound and its derivatives could potentially exert their effects by modulating key inflammatory signaling pathways, such as the NF-κB pathway.

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activates MA This compound Derivative MA->IKK Inhibits? IkB_NFkB IκBα-NF-κB IKK->IkB_NFkB Phosphorylates IκBα IkB IκBα NFkB NF-κB NFkB_n NF-κB NFkB->NFkB_n Translocates IkB_NFkB->NFkB Releases IkB_p p-IκBα IkB_NFkB->IkB_p Degradation Genes Pro-inflammatory Genes (iNOS, COX-2) NFkB_n->Genes Induces Transcription

Figure 2: A potential mechanism of anti-inflammatory action for this compound derivatives via inhibition of the NF-κB signaling pathway.

Mussaenosidic Acid: An Evaluation of its Potential In Vitro Antiglycation Effects

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the potential in vitro antiglycation effects of Mussaenosidic acid. In the absence of direct experimental data on this compound, this document evaluates its expected activity based on evidence from structurally related iridoid glycosides. The performance of these related compounds is compared with established antiglycation agents, supported by experimental data from published studies.

Comparative Antiglycation Activity

The following table summarizes the in vitro antiglycation activities of various compounds, including iridoid glycosides structurally similar to this compound, and other known antiglycation agents. The data is presented as IC50 values, which represent the concentration of the compound required to inhibit the formation of advanced glycation end products (AGEs) by 50%.

Compound ClassCompoundGlycation ModelIC50 (µM)Reference
Iridoid Glycoside Deacetylasperulosidic acid BSA-Glucose/Fructose3550[1]
Iridoid Glycoside Loganic acid BSA-Glucose/Fructose2690[1]
Standard Inhibitor AminoguanidineBSA-Glucose~1000[2]
Flavonoid RutinBSA-Glucose86.94 ± 0.24[3][4]
Flavonoid RutinBSA-Methylglyoxal294.5 ± 1.50[3][4]
NSAID NimesulideBSA-Glucose145.46 ± 16.35[3][4]
NSAID NimesulideBSA-Methylglyoxal330.56 ± 2.90[3][4]
Other Phloroglucinol dihydrateBSA-Glucose148.23 ± 0.15[3][4]
Other Phloroglucinol dihydrateBSA-Methylglyoxal654.89 ± 2.50[3][4]

BSA: Bovine Serum Albumin

Experimental Protocols

The data presented in this guide is primarily based on the Bovine Serum Albumin (BSA)-reducing sugar in vitro glycation assay. This widely used method assesses the ability of a compound to inhibit the formation of fluorescent Advanced Glycation End Products (AGEs).

BSA-Glucose Antiglycation Assay Protocol

This protocol is a standard method for evaluating the in vitro antiglycation activity of test compounds.

  • Reaction Mixture Preparation: A typical reaction mixture contains Bovine Serum Albumin (BSA) at a concentration of 10 mg/mL and glucose at a concentration of 50 mM in a phosphate buffer (pH 7.4).[5]

  • Incubation: The test compound, at various concentrations, is added to the BSA-glucose solution. A positive control, typically aminoguanidine, and a negative control (without the test compound) are also prepared.[6]

  • Reaction Conditions: The reaction mixtures are incubated at 37°C for a period ranging from one to four weeks.[5][6]

  • Fluorescence Measurement: After incubation, the formation of fluorescent AGEs is quantified using a spectrofluorometer. The fluorescence intensity is typically measured at an excitation wavelength of 370 nm and an emission wavelength of 440 nm.[5][6]

  • Calculation of Inhibition: The percentage of inhibition of AGE formation is calculated using the following formula: % Inhibition = [ (Fluorescence of control - Fluorescence of sample) / Fluorescence of control ] x 100

  • IC50 Determination: The IC50 value, the concentration of the test compound that inhibits 50% of AGE formation, is determined from a dose-response curve.

Visualizing Glycation and its Inhibition

The Glycation Pathway and Inhibition

The following diagram illustrates the general pathway of protein glycation, leading to the formation of Advanced Glycation End Products (AGEs), and highlights the potential points of inhibition by antiglycation agents.

Glycation_Pathway cluster_glycation Glycation Pathway cluster_inhibition Inhibition Mechanisms Protein Protein (e.g., Albumin) Schiff_Base Schiff Base (Early Stage) Protein->Schiff_Base + Reducing Sugar Reducing_Sugar Reducing Sugar (e.g., Glucose) Reducing_Sugar->Schiff_Base Amadori_Product Amadori Product (Intermediate Stage) Schiff_Base->Amadori_Product Rearrangement dicarbonyls Reactive Dicarbonyls (e.g., Methylglyoxal) Amadori_Product->dicarbonyls Oxidation, Dehydration AGEs Advanced Glycation End Products (AGEs) Amadori_Product->AGEs dicarbonyls->AGEs Reaction with Protein Inhibitor Antiglycation Agent (e.g., Iridoid Glycoside) Inhibitor->Amadori_Product Inhibition of Oxidation Inhibitor->dicarbonyls Trapping of Reactive Carbonyls

Caption: The glycation cascade and points of therapeutic intervention.

Experimental Workflow for In Vitro Antiglycation Assay

The diagram below outlines the key steps involved in a typical in vitro antiglycation assay used to evaluate the efficacy of potential inhibitors.

Antiglycation_Assay_Workflow cluster_workflow In Vitro Antiglycation Assay Workflow A Prepare Reaction Mixtures: - BSA + Glucose (Control) - BSA + Glucose + Inhibitor - BSA + Glucose + Test Compound B Incubate at 37°C (1-4 weeks) A->B C Measure AGE-specific Fluorescence (Ex: 370 nm, Em: 440 nm) B->C D Calculate Percentage Inhibition C->D E Determine IC50 Value D->E

Caption: Workflow of the in vitro fluorescence-based antiglycation assay.

Discussion and Conclusion

While there is no direct evidence for the antiglycation activity of this compound, its classification as an iridoid glycoside suggests it may possess such properties. Studies on other iridoid glycosides, such as deacetylasperulosidic acid and loganic acid, have demonstrated their ability to inhibit the formation of AGEs in vitro, albeit with higher IC50 values compared to potent inhibitors like rutin.[1]

The mechanism by which iridoid glycosides may inhibit glycation is thought to be, in part, through their antioxidant properties and their ability to trap reactive dicarbonyl species.[7][8] Flavonoids and other polyphenols are well-documented antiglycation agents that act through various mechanisms, including scavenging free radicals, chelating metal ions, and trapping reactive carbonyl species.[9][10]

The provided experimental protocol for the BSA-glucose assay is a robust and widely accepted method for the preliminary screening of potential antiglycation agents.[5][6][11] For a comprehensive evaluation of this compound, it would be imperative to perform such in vitro assays to determine its specific IC50 value.

References

A Comparative Analysis of Mussaenosidic Acid and Other Prominent Iridoid Glucosides

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Mussaenosidic acid against other well-researched iridoid glucosides: Geniposide, Loganin, and Aucubin. While this compound has been identified as an iridoid glucoside with weak antiglycation activity, a comprehensive search of available scientific literature did not yield quantitative experimental data regarding its anti-inflammatory, neuroprotective, or anticancer properties. Consequently, this guide will focus on a qualitative comparison for this compound alongside a quantitative, data-driven comparison of Geniposide, Loganin, and Aucubin in these key therapeutic areas.

Data Presentation: A Quantitative Look at Bioactivity

The following tables summarize the experimental data for the selected iridoid glucosides, offering a clear comparison of their biological activities.

Table 1: Anti-inflammatory Activity

CompoundAssayModelKey FindingsReference
Geniposide Inhibition of pro-inflammatory cytokinesDiabetic ratsIC50 (TNF-α): 1.36 g/kgIC50 (IL-1β): 1.02 g/kgIC50 (IL-6): 1.23 g/kg[1][2]
Cell Viability (MTT Assay)Rheumatoid Arthritis Fibroblast-Like Synoviocytes (RA-FLS)IC50 (24h): 67.47 µMIC50 (48h): 31.76 µM[3]
Loganin Inhibition of pro-inflammatory mediatorsAβ25-35-induced PC12 cellsSuppressed TNF-α, iNOS, and COX-2 expression[4]
Aucubin Not specified in detail in the provided search resultsVarious inflammatory modelsAucubin has demonstrated anti-inflammatory properties by reducing pro-inflammatory cytokines.

Table 2: Neuroprotective Activity

CompoundAssayModelKey FindingsReference
Geniposide Neuroprotection against TBITraumatic Brain Injury (TBI) in ratsInhibited pro-inflammatory cytokines (IL-1β, IL-6, IL-8) and activation of p-p38 and p-NF-κB p65.[5]
Loganin Neuroprotection against Aβ-induced injuryAβ25-35-induced PC12 cellsPrevented cell death by suppressing ROS generation and inhibiting caspase-3 activity.[4]
Neuroprotection in Alzheimer's model3xTg-AD miceAlleviated Aβ deposition and reduced phosphorylated tau levels.[6]
Aucubin Not specified in detail in the provided search resultsVarious neurodegenerative modelsAucubin has shown neuroprotective effects.

Table 3: Anticancer Activity

CompoundAssayCell Line(s)Key FindingsReference
Geniposide DNA Topoisomerase I InhibitionNot specifiedSelectively inhibits topoisomerase I.[7]
Aucubin Antileukemic ActivityHL-60, K562, CCRF-CEM, P3HRIWeak antileukemic activity (IC50: 26-56 µg/ml).[8]
Tumor Growth Inhibition4T1 (Breast Cancer) in BALB/c miceTumor suppression rate of up to 51.31 ± 4.07% at 100 mg/kg.[9]

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the replication and validation of the cited findings.

MTT Assay for Cell Viability and Cytotoxicity

This protocol is used to assess the effect of compounds on cell proliferation and is a common method for evaluating anticancer activity.

  • Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay based on the ability of NAD(P)H-dependent oxidoreductase enzymes in viable cells to reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.

  • Procedure:

    • Cell Seeding: Seed cells in a 96-well plate at a desired density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for cell attachment.

    • Compound Treatment: Treat the cells with various concentrations of the test compound (and a vehicle control) and incubate for a specified period (e.g., 24, 48, or 72 hours).

    • MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well to a final concentration of 0.5 mg/mL and incubate for 3-4 hours at 37°C.

    • Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

    • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

    • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Griess Assay for Nitric Oxide (NO) Production

This assay is used to quantify nitric oxide production, a key mediator in inflammation.

  • Principle: The Griess assay is a colorimetric method that detects the presence of nitrite (NO2-), a stable and nonvolatile breakdown product of NO. The Griess reagent converts nitrite into a purple azo compound, and the absorbance of this compound is proportional to the nitrite concentration.

  • Procedure:

    • Cell Culture and Treatment: Culture cells (e.g., macrophages like RAW 264.7) and stimulate them with an inflammatory agent (e.g., lipopolysaccharide - LPS) in the presence or absence of the test compound.

    • Sample Collection: After the incubation period, collect the cell culture supernatant.

    • Griess Reaction: In a 96-well plate, mix the supernatant with an equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine).

    • Incubation: Incubate the plate at room temperature for 10-15 minutes, protected from light.

    • Absorbance Measurement: Measure the absorbance at 540 nm.

    • Quantification: Determine the nitrite concentration in the samples by comparing the absorbance values to a standard curve generated with known concentrations of sodium nitrite.

Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Quantification

ELISA is a widely used immunological assay for detecting and quantifying proteins, such as cytokines, in a sample.

  • Principle: A sandwich ELISA is commonly used for cytokine quantification. A capture antibody specific for the cytokine of interest is coated onto the wells of a microplate. The sample containing the cytokine is added, and the cytokine binds to the capture antibody. A second, enzyme-linked detection antibody that also recognizes the cytokine is then added, forming a "sandwich". Finally, a substrate for the enzyme is added, which produces a colored product. The intensity of the color is proportional to the amount of cytokine present.

  • General Procedure:

    • Coating: Coat a 96-well plate with a capture antibody and incubate overnight.

    • Blocking: Block the plate with a blocking buffer (e.g., BSA in PBS) to prevent non-specific binding.

    • Sample Incubation: Add standards and samples to the wells and incubate.

    • Detection Antibody: Add a biotinylated detection antibody and incubate.

    • Enzyme Conjugate: Add a streptavidin-horseradish peroxidase (HRP) conjugate and incubate.

    • Substrate Addition: Add a substrate solution (e.g., TMB) and incubate until a color develops.

    • Stop Reaction: Stop the reaction with a stop solution (e.g., sulfuric acid).

    • Absorbance Measurement: Read the absorbance at the appropriate wavelength (e.g., 450 nm).

    • Data Analysis: Calculate the cytokine concentrations in the samples based on the standard curve.

Mandatory Visualizations

The following diagrams illustrate key signaling pathways and experimental workflows relevant to the biological activities discussed.

NF_kB_Signaling_Pathway cluster_cytoplasm Cytoplasm LPS LPS TNFa TNFa TNFR TNFR TNFa->TNFR TLR4 TLR4 MyD88 MyD88 TLR4->MyD88 IKK_complex IKK Complex (IKKα/β/γ) TNFR->IKK_complex TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 TAK1->IKK_complex IkB_NFkB IκB-NF-κB (Inactive) IKK_complex->IkB_NFkB Phosphorylation IkB IκB NFkB NF-κB (p50/p65) NFkB_n NF-κB (Active) NFkB->NFkB_n Translocation IkB_NFkB->NFkB Releases p_IkB p-IκB IkB_NFkB->p_IkB Ub Ubiquitination p_IkB->Ub Proteasome Proteasomal Degradation Ub->Proteasome Proteasome->IkB Degrades DNA DNA NFkB_n->DNA Binds to Pro_inflammatory_Genes Pro-inflammatory Gene Expression (TNF-α, IL-6, COX-2) DNA->Pro_inflammatory_Genes

Caption: Canonical NF-κB Signaling Pathway in Inflammation.

Experimental_Workflow_Neuroprotection Cell_Culture 1. Culture Neuronal Cells (e.g., PC12, SH-SY5Y) Induce_Toxicity 2. Induce Neurotoxicity (e.g., with Aβ, H2O2, glutamate) Cell_Culture->Induce_Toxicity Compound_Treatment 3. Treat with Iridoid Glucoside (and controls) Induce_Toxicity->Compound_Treatment Incubation 4. Incubate for 24-48 hours Compound_Treatment->Incubation Assess_Viability 5. Assess Cell Viability (e.g., MTT Assay) Incubation->Assess_Viability Measure_Markers 6. Measure Biomarkers (e.g., ROS, Caspase-3) Incubation->Measure_Markers Data_Analysis 7. Analyze Data and Determine Neuroprotective Effect Assess_Viability->Data_Analysis Measure_Markers->Data_Analysis End End Data_Analysis->End

Caption: In Vitro Neuroprotection Assay Workflow.

Comparative_Logic_Diagram cluster_compounds cluster_activities Biological Activities Mussaenosidic_Acid This compound Antiglycation Antiglycation (Weak) Mussaenosidic_Acid->Antiglycation No_Data Limited Data Available Mussaenosidic_Acid->No_Data for other activities Geniposide Geniposide Anti_inflammatory Anti-inflammatory (Strong) Geniposide->Anti_inflammatory Neuroprotective Neuroprotective (Significant) Geniposide->Neuroprotective Anticancer Anticancer (Demonstrated) Geniposide->Anticancer Loganin Loganin Loganin->Anti_inflammatory Loganin->Neuroprotective Aucubin Aucubin Aucubin->Anti_inflammatory Aucubin->Neuroprotective Aucubin->Anticancer Iridoid_Glucosides Iridoid_Glucosides Iridoid_Glucosides->Geniposide Iridoid_Glucosides->Loganin Iridoid_Glucosides->Aucubin

Caption: Comparative Bioactivities of Iridoid Glucosides.

References

A Comparative Analysis of Mussaenosidic Acid Isolates from Diverse Plant Genera

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, understanding the nuances of natural product isolates from various sources is paramount. This guide provides a comprehensive comparison of Mussaenosidic acid derived from different plant genera, focusing on key quantitative metrics, detailed experimental protocols, and the underlying biological mechanisms.

This compound, an iridoid glucoside, has garnered attention for its potential therapeutic properties, including its noted weak antiglycation activity. This compound is naturally present in a variety of plant genera, most notably Mussaenda, Vitex, and Gardenia. The choice of plant source for isolation can significantly impact the yield, purity, and subsequent biological activity of the compound. This guide aims to furnish researchers with the necessary data to make informed decisions regarding the selection of plant material and methodologies for the isolation and evaluation of this compound.

Quantitative Comparison of this compound Isolates

To facilitate a direct comparison of this compound from different plant sources, the following table summarizes the available quantitative data. It is important to note that the yield and purity of natural products can be influenced by numerous factors, including the specific species, geographical location, harvesting time, and the extraction and purification methods employed.

Plant GenusPlant SpeciesPlant PartExtraction MethodYield of Crude Extract (%)This compound Content in Extract (%)Purity of Isolated this compound (%)Reference
MussaendaMussaenda erythrophyllaStemSoxhlet extraction with hexane, ethyl acetate, and methanolEthyl acetate extract: Not specifiedNot specifiedNot specified[1]
VitexVitex agnus-castusFlowering stemsMethanolic extractionNot specifiedNot specifiedNot specified[2][3]
GardeniaGardenia jasminoidesFruitSolvent extraction (51.3% ethanol/water)Not specified for this compound; 10.9% for GeniposideNot specified for this compound; 56.37 ± 26.24 µg/mg for GeniposideNot specified for this compound; 91.7% to 98.9% for other isolated iridoids[4][5]

Experimental Protocols

Detailed and reproducible experimental protocols are critical for the successful isolation and evaluation of this compound. Below are methodologies for key experimental procedures.

Isolation and Purification of this compound

This protocol is a generalized procedure based on common practices for isolating iridoid glycosides from plant materials.

Experimental Workflow for this compound Isolation

plant_material Dried and Powdered Plant Material extraction Soxhlet Extraction (Methanol) plant_material->extraction concentration Concentration (Rotary Evaporator) extraction->concentration partition Solvent Partitioning (e.g., Ethyl Acetate, n-Butanol) concentration->partition chromatography Column Chromatography (Silica Gel or Sephadex LH-20) partition->chromatography hplc Preparative HPLC chromatography->hplc pure_compound Pure this compound hplc->pure_compound cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Activates IKK IKK TLR4->IKK Activates MAPK_pathway MAPK Pathway (ERK, JNK, p38) TLR4->MAPK_pathway Activates IkappaB IκBα IKK->IkappaB Phosphorylates NFkappaB NF-κB NFkappaB_n NF-κB NFkappaB->NFkappaB_n Translocates AP1 AP-1 MAPK_pathway->AP1 Activates AP1_n AP-1 AP1->AP1_n Translocates inflammatory_genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS, COX-2) NFkappaB_n->inflammatory_genes Induces Transcription AP1_n->inflammatory_genes Induces Transcription Mussaenosidic_acid This compound Mussaenosidic_acid->IKK Inhibits Mussaenosidic_acid->MAPK_pathway Inhibits

References

A Comparative Analysis of Mussaenosidic Acid and Mussaenoside for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth guide for researchers, scientists, and drug development professionals detailing the chemical distinctions and biological activities of Mussaenosidic acid and Mussaenoside.

This compound and Mussaenoside are two closely related iridoid glucosides that have garnered interest in the scientific community for their potential therapeutic properties. While structurally similar, a subtle difference in their chemical makeup leads to distinct biological activities. This guide provides a comprehensive comparison of their chemical properties and biological effects, supported by available experimental data and detailed methodologies.

Chemical Structure and Properties: A Tale of Two Functional Groups

The primary chemical distinction between this compound and Mussaenoside lies in a functional group attached to their iridoid skeleton. This compound possesses a carboxylic acid group (-COOH), whereas Mussaenoside features a methyl ester group (-COOCH3) at the same position.[1][2] This seemingly minor difference results in variations in their molecular formula, molecular weight, and potentially their polarity and reactivity, which in turn influences their biological activities.

PropertyThis compoundMussaenoside
Molecular Formula C16H24O10[2]C17H26O10[1]
Molecular Weight 376.36 g/mol [2]390.4 g/mol [1]
Key Functional Group Carboxylic Acid (-COOH)Methyl Ester (-COOCH3)
IUPAC Name (1S,4aS,7S,7aS)-7-hydroxy-7-methyl-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4a,5,6,7a-tetrahydro-1H-cyclopenta[c]pyran-4-carboxylic acid[2]methyl (1S,4aS,7S,7aS)-7-hydroxy-7-methyl-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4a,5,6,7a-tetrahydro-1H-cyclopenta[c]pyran-4-carboxylate[1]

Comparative Biological Activities

Biological ActivityThis compoundMussaenoside
Anti-inflammatory Not prominently reportedYes
Antioxidant Not prominently reportedYes
Antiglycation Weak activity reportedNot prominently reported

In-Depth Look at Biological Activities and Experimental Protocols

Anti-inflammatory Activity of Mussaenoside

Mussaenoside has been shown to possess anti-inflammatory properties, with studies indicating its ability to inhibit the production of pro-inflammatory mediators. One of the key mechanisms underlying its anti-inflammatory action is the downregulation of the Nuclear Factor-kappa B (NF-κB) signaling pathway. NF-κB is a crucial transcription factor that regulates the expression of numerous genes involved in inflammation.

A common in vitro method to assess the anti-inflammatory potential of a compound is to measure its ability to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages.

Cell Culture and Treatment:

  • RAW 264.7 murine macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 atmosphere.

  • Cells are seeded in 96-well plates at a density of 1 x 10^5 cells/well and allowed to adhere overnight.

  • The culture medium is then replaced with fresh medium containing various concentrations of Mussaenoside.

  • After a pre-incubation period of 1 hour, the cells are stimulated with 1 µg/mL of LPS to induce an inflammatory response.

Nitrite Quantification:

  • After 24 hours of incubation, the concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent.

  • Briefly, 100 µL of cell culture supernatant is mixed with 100 µL of Griess reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).

  • The absorbance at 540 nm is measured using a microplate reader.

  • The amount of nitrite is calculated from a sodium nitrite standard curve.

  • The percentage of NO inhibition is calculated relative to LPS-stimulated cells without the test compound.

Antioxidant Activity of Mussaenoside

Mussaenoside has also been reported to exhibit antioxidant activity, which is the ability to neutralize harmful free radicals in the body.

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a widely used method to evaluate the free radical scavenging activity of a compound.

Procedure:

  • A stock solution of DPPH (e.g., 0.1 mM) is prepared in methanol.

  • Different concentrations of Mussaenoside are prepared in methanol.

  • In a 96-well plate, a fixed volume of the DPPH solution is added to varying concentrations of the Mussaenoside solution.

  • The mixture is incubated in the dark at room temperature for 30 minutes.

  • The absorbance of the solution is measured at 517 nm using a microplate reader.

  • Ascorbic acid or Trolox can be used as a positive control.

  • The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

Antiglycation Activity of this compound

This compound has been noted for its weak antiglycation activity. Glycation is a non-enzymatic reaction between sugars and proteins or lipids that can lead to the formation of advanced glycation end products (AGEs), which are implicated in aging and diabetic complications.

This in vitro assay measures the ability of a compound to inhibit the formation of fluorescent AGEs.

Procedure:

  • A reaction mixture is prepared containing Bovine Serum Albumin (BSA) (e.g., 10 mg/mL) and glucose (e.g., 500 mM) in a phosphate buffer (pH 7.4) containing sodium azide to prevent microbial growth.

  • Different concentrations of this compound are added to the reaction mixture. Aminoguanidine is often used as a positive control.

  • The mixtures are incubated at 37°C for an extended period (e.g., 7 days).

  • After incubation, the fluorescence intensity of the samples is measured using a spectrofluorometer with an excitation wavelength of around 370 nm and an emission wavelength of around 440 nm.

  • The percentage of inhibition of AGE formation is calculated using the formula: % Inhibition = [(Fluorescence_control - Fluorescence_sample) / Fluorescence_control] x 100 where Fluorescence_control is the fluorescence of the BSA/glucose mixture without the sample, and Fluorescence_sample is the fluorescence of the BSA/glucose mixture with the sample.

Signaling Pathway Visualization

Mussaenoside and the NF-κB Signaling Pathway

Mussaenoside's anti-inflammatory effects are, in part, attributed to its ability to modulate the NF-κB signaling pathway. The diagram below illustrates a simplified representation of the canonical NF-κB activation pathway and the potential point of inhibition by Mussaenoside. In this pathway, inflammatory stimuli like LPS activate the IKK complex, which then phosphorylates IκBα. This phosphorylation leads to the degradation of IκBα, releasing the p50/p65 NF-κB dimer to translocate to the nucleus and activate the transcription of pro-inflammatory genes. Mussaenoside is thought to interfere with this cascade, possibly by inhibiting the phosphorylation and subsequent degradation of IκBα.

NF_kB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK TLR4->IKK Activates IkappaB IκBα IKK->IkappaB Phosphorylates (P) IkappaB_NFkB IκBα-NF-κB (Inactive) NFkB NF-κB (p50/p65) NFkB_n NF-κB (p50/p65) NFkB->NFkB_n Translocation IkappaB_NFkB:e->IkappaB:w Degrades IkappaB_NFkB:e->NFkB:w Releases Mussaenoside Mussaenoside Mussaenoside->IKK Inhibits DNA DNA (κB sites) NFkB_n->DNA Binds Genes Pro-inflammatory Gene Transcription (e.g., TNF-α, IL-6, iNOS) DNA->Genes Activates

Caption: Mussaenoside's potential inhibition of the NF-κB signaling pathway.

Conclusion

This compound and Mussaenoside, while structurally very similar, exhibit distinct biological activity profiles based on current research. Mussaenoside shows promise as an anti-inflammatory and antioxidant agent, potentially through the modulation of the NF-κB pathway. In contrast, this compound's primary reported bioactivity is as a weak antiglycation agent. The difference in their core activities highlights the significant impact of the carboxylic acid versus methyl ester functional group on their biological function. Further head-to-head comparative studies are warranted to provide a more definitive quantitative assessment of their respective potencies and to fully elucidate their mechanisms of action. This would be invaluable for guiding future research and potential therapeutic applications.

References

Safety Operating Guide

Proper Disposal of Mussaenosidic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals

Mussaenosidic acid, a naturally occurring iridoid glycoside, is not classified as a hazardous substance, simplifying its disposal process. However, adherence to proper laboratory safety protocols and local regulations is paramount to ensure a safe and compliant work environment. This guide provides detailed, step-by-step procedures for the proper disposal of this compound.

Immediate Safety and Handling Protocols

Before proceeding with disposal, ensure that all relevant personnel are familiar with the safety information outlined in the material safety data sheet (MSDS).

Personal Protective Equipment (PPE):

  • Hand Protection: Wear appropriate chemical-resistant gloves.

  • Eye Protection: Use safety glasses or goggles.

  • Respiratory Protection: In case of dust formation, use a NIOSH-approved respirator.

  • Body Protection: A lab coat or other protective clothing is recommended.

In Case of Accidental Release: In the event of a spill, the primary objective is to contain the material without creating dust.[1]

  • Avoid Dust Formation: Do not use methods that could disperse the powder into the air.

  • Containment: Gently sweep up the spilled solid material.

  • Collection: Place the collected this compound into a suitable, clearly labeled, and closed container for disposal.[1]

Step-by-Step Disposal Procedure

The disposal of this compound should be conducted in accordance with prevailing country, federal, state, and local regulations for non-hazardous chemical waste.[1]

  • Waste Identification: Ensure the waste material is solely this compound and not mixed with any hazardous substances. If it is mixed with other chemicals, the disposal procedure for the most hazardous component must be followed.

  • Packaging:

    • Place the solid this compound waste into a primary container that is durable and can be securely sealed.

    • Clearly label the container as "this compound Waste" or with a similar identifier as per your institution's guidelines.

  • Disposal Route:

    • Solid Waste: As a non-hazardous solid, this compound can typically be disposed of as standard chemical waste. This often means placing the sealed container in a designated drum or receptacle for chemical waste pickup by a certified disposal company.

    • Aqueous Solutions: If this compound is in a non-hazardous aqueous solution, it may be permissible to dispose of it down the drain with copious amounts of water. However, this is highly dependent on local wastewater regulations and institutional policies. Always confirm with your institution's Environmental Health and Safety (EHS) office before disposing of any chemical down the drain.

Important Considerations:

  • Consult Your EHS Office: Before initiating any disposal, it is crucial to consult your institution's Environmental Health and Safety (EHS) office for specific guidance and to ensure compliance with all applicable regulations.

  • Avoid Mixing Waste Streams: Do not mix this compound waste with hazardous waste streams, as this will necessitate more complex and costly disposal procedures.

Chemical and Physical Properties

A summary of the key quantitative data for this compound is provided in the table below for easy reference.

PropertyValue
Molecular Formula C₁₆H₂₄O₁₀
Molecular Weight 376.36 g/mol
Purity >97%
Storage (Long Term) -20°C
Storage (Short Term) 2-8°C

Disposal Workflow

The logical flow for the proper disposal of this compound is illustrated in the diagram below.

Caption: Workflow for the proper disposal of this compound.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Mussaenosidic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for the handling and disposal of Mussaenosidic acid, a bioactive iridoid glucoside. By adhering to these procedural steps, you can minimize risks and maintain a secure workspace.

Personal Protective Equipment (PPE) Requirements

When working with this compound, a comprehensive approach to personal protection is crucial. The following table summarizes the recommended PPE to be used at all stages of handling.

PPE CategorySpecificationRationale
Hand Protection Nitrile or other suitable chemical-resistant gloves. Inspect for integrity before use.To prevent skin contact with the compound.[1][2]
Eye Protection Safety goggles with side-shields, tested and approved under appropriate government standards such as NIOSH (US) or EN 166 (EU).[1][2]To protect eyes from splashes or dust particles of the compound.
Body Protection A lab coat or impervious clothing should be worn.[2] For significant handling, a disposable spray suit may be considered.[3]To protect the skin and clothing from contamination.
Respiratory Protection A suitable respirator should be used, especially when handling the powder form where dust or aerosols may be generated.[1][2]To prevent inhalation of the compound.

Operational Plan: From Receipt to Use

A systematic workflow is essential for the safe handling of this compound in a laboratory setting.

1. Receiving and Storage:

  • Upon receipt, visually inspect the container for any damage or leaks.

  • Store the compound in a tightly closed container in a dry and well-ventilated area.[1]

  • For long-term storage, a temperature of -20°C is recommended.[1][4] For short-term storage, 2-8°C is suitable.[1]

2. Preparation and Handling:

  • Always handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[2]

  • Before handling, ensure all required PPE is correctly worn.

  • Avoid direct contact with the skin, eyes, and clothing.[1]

  • When weighing or transferring the powder, take care to avoid creating dust.

  • After handling, wash hands and any exposed skin thoroughly with soap and water.[1]

3. In Case of a Spill:

  • In the event of a spill, evacuate the immediate area if necessary.

  • Wear appropriate PPE, including respiratory protection, before attempting to clean up.[1]

  • For solid spills, carefully sweep or scoop up the material without creating dust and place it into a suitable, labeled container for disposal.[1]

  • For solutions, absorb the spill with an inert material (e.g., sand, vermiculite) and place it in a sealed container for disposal.

  • Clean the spill area thoroughly with an appropriate solvent and then with soap and water.

  • Prevent the spilled material from entering drains or waterways.[1][2]

First Aid Measures

Immediate and appropriate first aid is critical in the event of accidental exposure.

Exposure RouteFirst Aid Protocol
Inhalation Move the individual to fresh air immediately. If breathing is difficult, provide oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[1]
Skin Contact Remove contaminated clothing and shoes immediately. Flush the affected skin with copious amounts of water for at least 15 minutes. Seek medical attention.[1][2]
Eye Contact Immediately flush the eyes with large amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][2]
Ingestion Do NOT induce vomiting. Wash out the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1][2]

Disposal Plan

Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.

  • Unused Material: Dispose of unused this compound in accordance with local, state, and federal regulations for chemical waste. While it may be considered non-hazardous for transport, it should be handled as chemical waste.[1]

  • Contaminated Materials: All PPE (gloves, lab coats, etc.) and cleaning materials (absorbents, wipes) that have come into contact with this compound should be collected in a sealed, labeled waste container.

  • Disposal Method: The preferred method of disposal is through a licensed chemical waste disposal company.

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling & Disposal cluster_emergency Emergency Procedures Receive Receive & Inspect Store Store Appropriately (-20°C long-term) Receive->Store DonPPE Don Personal Protective Equipment Store->DonPPE Handle Handle in Ventilated Area (Fume Hood) DonPPE->Handle Weigh Weigh & Transfer Handle->Weigh Experiment Perform Experiment Weigh->Experiment DoffPPE Doff & Dispose of Contaminated PPE Experiment->DoffPPE DisposeWaste Dispose of Chemical Waste (Licensed Vendor) Experiment->DisposeWaste Wash Wash Hands Thoroughly DoffPPE->Wash Spill Spill Occurs FirstAid Exposure Occurs (Inhalation, Skin, Eye, Ingestion)

Caption: Workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.